molecular formula C10H9NO2 B1591385 3-Methyl-1H-indole-5-carboxylic acid CAS No. 588688-44-2

3-Methyl-1H-indole-5-carboxylic acid

Cat. No.: B1591385
CAS No.: 588688-44-2
M. Wt: 175.18 g/mol
InChI Key: NZUSFHSAVRYCPU-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUSFHSAVRYCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588699
Record name 3-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588688-44-2
Record name 3-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indole-5-carboxylic acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-5-carboxylic acid, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its substituted indole framework is a common motif in a plethora of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this important molecule. We will delve into the foundational principles of indole chemistry that paved the way for its creation, explore the classical synthetic routes that were likely employed in its early preparations, and trace the development of more modern and efficient methodologies. This guide aims to equip researchers with a thorough understanding of the historical context and synthetic strategies surrounding this compound, thereby facilitating its application in contemporary research and development.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its biological importance. The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological targets, making it an attractive pharmacophore.

This compound combines the key features of a substituted indole with a carboxylic acid moiety, providing a versatile handle for further chemical modifications. The methyl group at the 3-position and the carboxylic acid at the 5-position offer distinct points for diversification, enabling the exploration of structure-activity relationships in drug design.

The Dawn of Indole Chemistry: A Brief Historical Context

The journey into the world of indoles began in the 19th century with the work of Adolf von Baeyer on the degradation of the natural dye, indigo. In 1866, Baeyer first synthesized the parent indole molecule. This seminal work laid the groundwork for the development of a rich and diverse field of heterocyclic chemistry.

Following this discovery, several classical named reactions for the synthesis of the indole ring were established, which remain fundamental to this day:

  • Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[2] It is one of the most widely used methods for constructing the indole nucleus.

  • Reissert Indole Synthesis (1897): This method utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[3]

  • Japp-Klingemann Reaction (1887): This reaction provides a route to the arylhydrazones required for the Fischer indole synthesis, starting from a β-keto-acid or β-keto-ester and an aryl diazonium salt.[4]

These foundational synthetic strategies provided the chemical toolbox necessary for the eventual synthesis of a vast array of substituted indoles, including this compound.

The Emergence of this compound: A Synthetic History

Early Synthetic Approaches: A Plausible Retrosynthesis

Given the established synthetic routes, the early preparations of this compound likely employed a multi-step sequence based on the Fischer indole synthesis.

A plausible historical route would involve:

  • Formation of a Substituted Phenylhydrazine: The synthesis would likely commence with a commercially available substituted aniline, such as 4-aminobenzoic acid. Diazotization followed by reduction would yield the corresponding 4-carboxyphenylhydrazine.

  • Japp-Klingemann Reaction: This hydrazine could then be reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate, via the Japp-Klingemann reaction to furnish the necessary hydrazone intermediate.

  • Fischer Indole Synthesis: The resulting hydrazone would then undergo an acid-catalyzed Fischer cyclization to yield the ethyl ester of 2,3-dimethyl-1H-indole-5-carboxylic acid. Subsequent selective removal of the 2-methyl group or starting with a different ketone in the Fischer synthesis would lead to the desired product.

An alternative early approach could have involved the Reissert indole synthesis . Starting from 4-methyl-3-nitrotoluene, condensation with diethyl oxalate followed by reductive cyclization would yield an indole-2-carboxylic acid intermediate. Subsequent functional group manipulations would be required to introduce the 3-methyl group and adjust the position of the carboxylic acid.

A significant milestone in the synthesis of indole carboxylic acids was a general carboxylation method patented in 1959. This process involved the direct carboxylation of an indole or a substituted indole with carbon dioxide under pressure in the presence of an alkali metal carbonate.[5] This method could theoretically be applied to 3-methylindole to produce a mixture of indole carboxylic acids, from which the 5-carboxy isomer could be isolated.

Evolution and Modern Synthetic Methodologies

As organic synthesis techniques advanced, more refined and direct methods for the preparation of this compound and its derivatives have been developed. A notable example is the work of Heinrich and Böttcher in 2004, who described a "new synthesis of indole 5-carboxylic acids" utilizing a Japp-Klingemann type Fischer-indole synthesis protocol.[6] This highlights the enduring utility of these classical reactions, albeit with modern improvements in reaction conditions and reagent selection.

Modern synthetic strategies often focus on improving efficiency, scalability, and functional group tolerance. The use of palladium-catalyzed cross-coupling reactions and other transition-metal-mediated transformations has also expanded the toolbox for constructing complex indole derivatives.

Experimental Protocols: A Glimpse into Historical and Modern Syntheses

To provide a practical understanding, this section outlines a generalized experimental protocol for a classical and a more contemporary approach to the synthesis of indole-5-carboxylic acid derivatives.

Classical Approach: Fischer Indole Synthesis via Japp-Klingemann Reaction

This protocol is a generalized representation of how this compound could have been synthesized using classical methods.

Step 1: Preparation of 4-Carboxyphenylhydrazone

  • Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • Reduction to Hydrazine: The resulting diazonium salt solution is slowly added to a cold solution of a reducing agent, such as sodium sulfite or stannous chloride, to yield 4-carboxyphenylhydrazine.

  • Japp-Klingemann Reaction: The isolated 4-carboxyphenylhydrazine is then reacted with ethyl 2-methylacetoacetate in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate, to form the corresponding hydrazone.

Step 2: Fischer Indole Cyclization

  • The crude hydrazone from Step 1 is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • A strong acid catalyst, like sulfuric acid or polyphosphoric acid, is added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • The reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude indole ester.

  • The ester is then hydrolyzed to the carboxylic acid using standard basic or acidic hydrolysis conditions.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The choice of a strong acid in the Fischer synthesis is necessary to promote the[5][5]-sigmatropic rearrangement that is central to the cyclization mechanism.

Modern Approach: Palladium-Catalyzed Synthesis (Illustrative)

Modern syntheses often employ more sophisticated and efficient methods. While a specific palladium-catalyzed synthesis for this compound is not detailed in the initial search, a general workflow can be conceptualized based on modern synthetic strategies.

Workflow: Conceptual Palladium-Catalyzed Indole Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product cluster_final Final Product A Substituted Aniline (e.g., 4-amino-3-methylbenzoate) C Palladium-Catalyzed Annulation A->C B Alkyne B->C D 3-Methyl-1H-indole-5-carboxylate C->D Cyclization E This compound D->E Hydrolysis

Caption: Conceptual workflow for a modern palladium-catalyzed indole synthesis.

Experimental Protocol (Generalized)

  • A reaction vessel is charged with a substituted o-haloaniline or o-alkynyl aniline, an alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base in a suitable solvent.

  • The mixture is heated under an inert atmosphere until the starting materials are consumed.

  • The crude product is purified by column chromatography to yield the indole ester.

  • The ester is then hydrolyzed to the carboxylic acid.

Causality Behind Experimental Choices: Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of the indole ring with high efficiency and regioselectivity. The choice of ligand is crucial for modulating the reactivity and stability of the palladium catalyst.

Characterization and Data

The identification and characterization of this compound rely on standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to light yellow powder
Melting Point 218-222 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group at the 3-position, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the indole ring system and the carbon of the carboxylic acid group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The history of this compound is intrinsically linked to the broader history of indole chemistry. From the foundational discoveries of the 19th century to the development of powerful synthetic methodologies, the path to this valuable building block has been paved by the ingenuity of organic chemists. While the first synthesis of this specific molecule may not be a singular, celebrated event, its preparation was made possible by the robust and versatile classical reactions that remain relevant today. Modern synthetic chemistry continues to refine and improve upon these methods, ensuring that this compound and its derivatives will continue to be readily accessible and play a vital role in the future of drug discovery and materials science.

References

Physicochemical properties of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. Within this class, this compound represents a key building block, combining the structural features of the indole ring with a versatile carboxylic acid handle for further synthetic elaboration.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and reactivity of this compound. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective utilization in research and development projects.

This compound is an organic compound featuring a bicyclic indole core, substituted with a methyl group at the C3 position and a carboxylic acid at the C5 position. This substitution pattern is critical as it blocks the most reactive C3 position of the indole ring, directing further electrophilic substitution, and provides a functional group for amide coupling and other transformations.

cluster_0 This compound mol G start Starting Materials: (4-carboxyphenyl)hydrazine Propionaldehyde step1 Step 1: Hydrazone Formation - Mix reactants in ethanol - Mild acidic catalyst (e.g., acetic acid) start->step1 step2 Step 2: Fischer Indole Cyclization - Add strong acid (e.g., H₂SO₄, PPA) - Heat to induce cyclization and ammonia elimination step1->step2 step3 Step 3: Workup & Isolation - Neutralize with base (e.g., NaOH) - Precipitate crude product step2->step3 step4 Step 4: Purification - Recrystallization from a suitable solvent (e.g., Ethanol/Water) step3->step4 end Final Product: This compound step4->end G sample Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) Confirms connectivity & structure sample->nmr ms Mass Spectrometry (e.g., ESI-MS) Confirms molecular weight sample->ms ir FT-IR Spectroscopy Identifies key functional groups sample->ir data Combined Spectroscopic Data nmr->data ms->data ir->data confirm Structure & Purity Confirmed data->confirm

An In-depth Technical Guide to 3-Methyl-1H-indole-5-carboxylic acid (CAS: 588688-44-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and potential biological significance, offering a scientifically grounded resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of many biologically active compounds. The presence of a methyl group at the 3-position and a carboxylic acid at the 5-position defines its unique chemical architecture and potential for specific molecular interactions.

PropertyValueSource(s)
CAS Number 588688-44-2[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Predicted Boiling Point 416.9 ± 25.0 °C[2]
Predicted Density 1.340 ± 0.06 g/cm³[2]
Predicted pKa 4.49 ± 0.30[2]
Storage Sealed in a dry environment at room temperature[2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through a multi-step process, commonly involving the well-established Fischer indole synthesis followed by ester hydrolysis. This methodology offers a versatile route to various substituted indoles.[3][4][5]

Proposed Synthetic Workflow

A logical and experimentally validated approach involves the synthesis of the methyl ester precursor, Methyl 3-methyl-1H-indole-5-carboxylate, which is then hydrolyzed to the final carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis Start 4-Hydrazinobenzoic acid + Acetone Fischer Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Fischer Ester Methyl 3-methyl-1H- indole-5-carboxylate Fischer->Ester Hydrolysis Alkaline Hydrolysis (e.g., LiOH or NaOH in MeOH/H₂O) Ester->Hydrolysis Acid 3-Methyl-1H-indole- 5-carboxylic acid Hydrolysis->Acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This procedure is adapted from established Fischer indole synthesis methodologies.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Addition of Ketone: Add a slight excess of acetone to the solution.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 3-methyl-1H-indole-5-carboxylate.

This protocol is based on standard procedures for the hydrolysis of esters.[6]

  • Reaction Setup: Dissolve Methyl 3-methyl-1H-indole-5-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Heating: Stir the mixture at room temperature or gently heat to reflux to expedite the reaction, monitoring by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Product Collection: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data (of Methyl Ester Precursor)
Spectroscopic Data for Methyl 3-methyl-1H-indole-5-carboxylate
¹H NMR (500 MHz, CDCl₃)δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67

Source: The Royal Society of Chemistry, Supporting Information.[3]

The hydrolysis of the methyl ester to the carboxylic acid would be expected to result in the disappearance of the methoxy group signal (around 3.96 ppm in ¹H NMR and 51.93 ppm in ¹³C NMR) and a downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum.

Biological Activity and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[7] Derivatives of indole carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.

Biological_Potential cluster_Indole Indole Scaffold cluster_Activities Known Activities of Indole Carboxylic Acids Core This compound Indole Privileged Structure in Medicinal Chemistry Core->Indole is a derivative of Anticancer Anticancer Indole->Anticancer exhibits Antimicrobial Antimicrobial Indole->Antimicrobial exhibits Antiinflammatory Anti-inflammatory Indole->Antiinflammatory exhibits

Caption: Potential biological activities based on the indole carboxylic acid scaffold.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for investigation:

  • As a Building Block: The carboxylic acid functionality makes it an ideal intermediate for the synthesis of more complex molecules, such as amides and esters, which can be screened for various biological targets. The indole-5-carboxamide moiety, for instance, is found in potent antagonists of peptidoleukotrienes.[8]

  • Anticancer Research: Numerous indole derivatives, including those with carboxylic acid groups, have been investigated as potential anticancer agents. For example, certain 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxicity against breast cancer cells.[9]

  • Antimicrobial Applications: The indole scaffold is also present in compounds with antimicrobial properties. Indole-3-carboxamide derivatives have been explored as potential antibacterial agents.[10]

The specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 5-position may confer unique selectivity and potency for certain biological targets, warranting further screening and investigation.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials makes it an accessible tool for researchers. The established importance of the indole carboxylic acid scaffold in drug discovery strongly suggests that this compound and its derivatives hold potential for the development of novel therapeutic agents.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes.

  • Derivative Synthesis: Utilizing the carboxylic acid handle to generate libraries of amides and esters for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: Should biological activity be identified, subsequent studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its active derivatives will be crucial.

This technical guide provides a foundational understanding of this compound, intended to catalyze further research and unlock its potential in the advancement of science and medicine.

References

Spectroscopic Elucidation of 3-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-Methyl-1H-indole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The structural complexity and functional group interplay within this molecule necessitate a multi-faceted spectroscopic approach for unambiguous identification and characterization. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Introduction

This compound (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) belongs to the indole family, a ubiquitous scaffold in numerous biologically active compounds. The strategic placement of a methyl group at the C3 position and a carboxylic acid at the C5 position imparts unique electronic and steric properties, making it a valuable building block in the synthesis of targeted therapeutic agents. Accurate interpretation of its spectroscopic data is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (H1)~11.5br s-
C2-H~7.3s-
C4-H~8.1d~1.5
C6-H~7.8dd~8.5, ~1.5
C7-H~7.4d~8.5
C3-CH₃~2.3s-
COOH~12.5br s-

Interpretation and Rationale:

  • Indole N-H (H1): The proton on the nitrogen of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (~11.5 ppm) due to its acidic nature and participation in hydrogen bonding.

  • C2-H: The proton at the C2 position is adjacent to the methyl group and the nitrogen atom. It is anticipated to be a singlet around 7.3 ppm.

  • Aromatic Protons (C4-H, C6-H, C7-H): The protons on the benzene ring will exhibit characteristic splitting patterns. The C4-H, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded and is predicted to appear as a doublet around 8.1 ppm. The C7-H will be a doublet around 7.4 ppm, coupled to C6-H. The C6-H will be a doublet of doublets around 7.8 ppm, showing coupling to both C4-H and C7-H.

  • C3-Methyl Protons: The three protons of the methyl group at the C3 position are expected to appear as a sharp singlet at approximately 2.3 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be highly deshielded and is expected to be a broad singlet at a very downfield position (~12.5 ppm), and its position can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~110
C3a~128
C4~122
C5~125
C6~120
C7~112
C7a~137
C3-CH₃~10
COOH~168

Interpretation and Rationale:

  • Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded carbon and is predicted to appear around 168 ppm.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system will resonate in the aromatic region (110-140 ppm). The quaternary carbons (C3, C3a, C5, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts are influenced by the substituents; for instance, C5, attached to the carboxylic acid, will be shifted accordingly.

  • Methyl Carbon (C3-CH₃): The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, around 10 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Indole)~3400Medium, Sharp
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2950 - 2850Medium
C=O (Carboxylic Acid)1700 - 1680Strong, Sharp
C=C (Aromatic)1600 - 1450Medium
C-O (Carboxylic Acid)1320 - 1210Strong
C-N1350 - 1280Medium

Interpretation and Rationale:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.

  • N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is anticipated for the N-H stretching vibration of the indole ring.

  • C=O Stretch: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid that is conjugated with the aromatic ring.

  • C=C and C-O Stretches: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong C-O stretching band from the carboxylic acid will be present in the 1320-1210 cm⁻¹ range.

Experimental Protocols

While experimental data is not presented, the following are standard protocols for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve carboxylic acids and for the observation of exchangeable protons (N-H and COOH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use proton decoupling to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum in the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation prep_nmr Dissolve in DMSO-d6 acq_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir FTIR Spectrometer prep_ir->acq_ir proc_nmr Fourier Transform Phase & Baseline Correction acq_nmr->proc_nmr proc_ir Background Subtraction acq_ir->proc_ir analysis Spectral Interpretation (Peak Assignment) proc_nmr->analysis proc_ir->analysis elucidation Confirm Structure of This compound analysis->elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be crucial for validating these predictions and advancing research in this field.

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-indole-5-carboxylic acid, a derivative of the versatile indole scaffold, represents a molecule of significant interest within pharmaceutical research and drug development.[1][2][3] The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] The physicochemical properties of any new chemical entity, particularly its solubility and stability, are fundamental parameters that profoundly influence its journey from a promising lead compound to a viable therapeutic agent. A comprehensive understanding of these characteristics is paramount for formulation development, analytical method design, and predicting in vivo performance.

This technical guide provides a holistic overview of the critical aspects of solubility and stability pertaining to this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage data from closely related analogues and established scientific principles to provide a robust framework for its characterization.

Physicochemical Properties: The Foundation of Drug Action

The therapeutic efficacy of a drug is intrinsically linked to its ability to reach its biological target in a sufficient concentration and for an appropriate duration. Solubility and stability are the gatekeepers of this process.

Solubility dictates the maximum concentration of a substance that can be dissolved in a given solvent at a specific temperature, forming a homogeneous solution. In drug development, aqueous solubility is a critical determinant of oral bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic effects. Furthermore, solubility in organic solvents is crucial for various stages of drug manufacturing, purification, and the preparation of stock solutions for in vitro and in vivo testing.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.

For this compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.186 g/mol , its structure suggests it is a crystalline solid at room temperature.[1] The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an indole ring system (which can participate in π-π stacking and hydrophobic interactions) suggests a complex solubility profile.

Predictive Analysis of Physicochemical Parameters

In the absence of extensive experimental data for this compound, predictive models and data from analogous structures can provide valuable initial estimates of its key physicochemical properties.

pKa and logP: The Twin Pillars of Drug Disposition

The pKa of a molecule is a measure of its acidity or basicity. For this compound, the carboxylic acid group is the primary acidic functional group, while the indole nitrogen is weakly basic. The pKa of the carboxylic acid will govern the extent of its ionization at different physiological pH values. As a general principle, the acidity of a carboxylic acid is influenced by the electronic effects of its substituents.[4] Theoretical calculations can be employed to predict pKa values, with methods ranging from semi-empirical to more complex Density Functional Theory (DFT) approaches.[4][5][6]

The logP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. LogP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] A balanced logP is often sought for oral drugs to ensure sufficient membrane permeability for absorption without excessive sequestration in fatty tissues.[8] Various computational models are available to predict logP values based on the molecule's structure.[7][9]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Carboxylic Acid)Predicted XLogP3
This compound C₁₀H₉NO₂175.18~4-5~2.0-2.5
5-Methyl-1H-indole-3-carboxylic acidC₁₀H₉NO₂175.18~4-52.4
Indole-5-carboxylic acidC₉H₇NO₂161.16~4-51.8
3-Methylindole (Skatole)C₉H₉N131.17N/A2.6

Note: Predicted values are estimates based on computational models and data from similar structures and should be confirmed by experimental determination.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound in various solvents is essential for its development. The following protocols are based on widely accepted and robust methodologies.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Formulation & Preclinical A Compound Synthesis & Characterization B Kinetic Solubility Assay (High-Throughput) A->B Early Stage C Thermodynamic Solubility in Key Solvents B->C Promising Candidates D Equilibrium Solubility (Shake-Flask Method) C->D E pH-Solubility Profile D->E F Solubility in Biorelevant Media (FaSSIF, FeSSIF) D->F H Solid-State Characterization (Polymorphism, Amorphous Content) D->H G Solubility in Co-solvent Systems F->G I Dissolution Rate Studies G->I

Caption: A phased approach to solubility determination in drug development.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO) in a sealed, clear container. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so precise temperature control is critical for reproducibility.

  • Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • HPLC-UV Analysis: Provides high specificity and sensitivity, allowing for accurate quantification and the ability to detect any potential degradation products.[10]

Table 2: Proposed Solvents for Solubility Screening of this compound

Solvent ClassSpecific SolventsRationale
Aqueous Buffers Purified Water, PBS (pH 7.4), Citrate Buffer (pH 3.0, 5.0)To assess solubility in physiologically relevant media and understand the impact of pH.
Polar Protic Solvents Methanol, EthanolCommonly used in synthesis, purification, and as co-solvents in formulations.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong organic solvents often used to prepare high-concentration stock solutions for biological assays.[11]
Non-polar Solvents Toluene, DichloromethaneTo understand the lipophilic character of the compound and for potential use in specific synthetic steps.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies are a regulatory requirement and are designed to intentionally degrade the compound under more severe conditions than those it would typically encounter.[12][13] These studies help to identify potential degradation products and elucidate degradation pathways.[13]

Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

G cluster_0 Stress Conditions cluster_1 Analysis & Characterization A Acid Hydrolysis (e.g., 0.1 M HCl) F Develop Stability-Indicating HPLC Method B Base Hydrolysis (e.g., 0.1 M NaOH) C Oxidative Degradation (e.g., 3% H₂O₂) D Thermal Degradation (e.g., 60°C, solid & solution) E Photolytic Degradation (ICH Q1B guidelines) G Analyze Stressed Samples F->G Method Validation H Mass Balance Calculation G->H I LC-MS/MS for Degradant Identification G->I J Structure Elucidation of Major Degradants I->J

Caption: Workflow for forced degradation studies and degradant identification.

Protocol 2: Forced Degradation Study of this compound

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system. For hydrolytic and oxidative stress, the stressing agent is added directly. For thermal and photolytic studies, both solid and solution samples should be tested.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid and solution samples to dry heat (e.g., 60 °C).

    • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until a target degradation of 5-20% is achieved.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

  • Degradant Identification: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns to aid in structure elucidation.

Predicted Degradation Pathways:

Based on the known degradation of indole and its derivatives, the following pathways are plausible for this compound:[10][14][15]

  • Oxidative Degradation: The indole ring is susceptible to oxidation. The initial step is likely hydroxylation at the 2- or 3-position, followed by ring opening of the pyrrole ring to form derivatives of anthranilic acid.[10][14]

  • Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to degradation, although this is likely to be less significant than oxidative pathways.

  • Photodegradation: Indole derivatives can be sensitive to light, potentially leading to polymerization or complex degradation pathways.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a comprehensive framework for the systematic evaluation of these critical physicochemical properties. By employing the detailed experimental protocols outlined herein, researchers can generate the robust data necessary to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious drug product. The principles and methodologies described are grounded in established scientific practice and are designed to meet the rigorous standards of the pharmaceutical industry.

References

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential amino acids like tryptophan to blockbuster drugs.[1] This technical guide provides a comprehensive analysis of 3-Methyl-1H-indole-5-carboxylic acid, a specific derivative within this privileged class. While direct biological data on this exact molecule is nascent, this document synthesizes information from closely related analogs to build a robust profile of its predicted activities and therapeutic potential. We will delve into its chemical properties, plausible synthetic routes, and inferred biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to catalyze further investigation into this promising scaffold.

Introduction: The Significance of the Indole Scaffold

The indole heterocycle is a recurring motif in molecules that have profound effects on biological systems.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets.[2] Clinically relevant drugs such as Indomethacin (anti-inflammatory), Vincristine (anticancer), and Sunitinib (tyrosine kinase inhibitor) all feature the indole core, highlighting its versatility and importance in drug design.[1][3]

This compound belongs to the family of indole carboxylic acids, which are recognized for their broad spectrum of pharmacological activities. The strategic placement of a methyl group at the C3 position and a carboxylic acid at the C5 position creates a molecule with specific steric and electronic features that are ripe for exploration. This guide will explore the therapeutic potential of this scaffold by examining the established activities of its close structural relatives.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its application in experimental biology and drug development.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
CAS Number 588688-44-2
Predicted LogP 2.1-2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Table 1: Physicochemical properties of this compound.

Synthesis Strategy

While multiple synthetic routes to indole-5-carboxylic acids exist, a common and effective approach is the Fischer-indole synthesis.[4] An alternative, the Batcho-Leimgruber indole synthesis, also provides a flexible entry to functionalized indoles. A plausible route to the title compound could be adapted from established procedures for related analogs, such as the synthesis of ethyl 2-methylindole-5-carboxylate.[5] This process typically involves the cyclization of a phenylhydrazone derivative, followed by ester hydrolysis to yield the carboxylic acid. Subsequent methylation at the C3 position would complete the synthesis.

A generalized synthetic workflow is presented below.

Synthesis_Workflow A Starting Materials (e.g., 4-hydrazinobenzoic acid) B Fischer Indole Synthesis (Cyclization with Ketone) A->B Acid Catalyst C Esterification B->C D Indole-5-carboxylate Ester C->D E C3-Methylation D->E Methylating Agent F Ester Hydrolysis E->F Base (e.g., NaOH) G This compound (Final Product) F->G

Caption: Generalized synthetic workflow for indole-5-carboxylic acids.

Inferred Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, by analyzing its structural components and the activities of closely related molecules, we can infer its most probable biological roles.

Anticancer Potential: A Scaffold for Kinase Inhibition

The indole nucleus is a "privileged scaffold" for the design of protein kinase inhibitors.[6][7] Many successful anticancer drugs, such as Sunitinib, are 2-indolinone derivatives that target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[3] These enzymes are critical regulators of cell proliferation, angiogenesis, and metastasis; their dysregulation is a hallmark of many cancers.[2][8]

Derivatives of indole-6-carboxylate have been explicitly designed as inhibitors of EGFR and VEGFR-2.[2] Furthermore, indole-3-carboxylic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy.[9]

Causality of Action: The indole ring system mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the indole ring, such as the C3-methyl and C5-carboxylic acid groups, are crucial for establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site, thereby conferring potency and selectivity.[8] The carboxylic acid moiety, in particular, can act as a key hydrogen bond acceptor or donor, anchoring the molecule to specific amino acid residues.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) RTK->Downstream Phosphorylation GF Growth Factor GF->RTK:f0 ATP ATP ATP->RTK:f0 Inhibitor Indole-5-carboxylic Acid Derivative Inhibitor->RTK:f0 Binds to ATP Pocket Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Antimicrobial and Antibiofilm Activity

Indole and its derivatives are known to possess significant antimicrobial properties.[1] They can act against a wide range of pathogens, including extensively drug-resistant (XDR) bacteria like Acinetobacter baumannii.[10] The proposed mechanisms are multifaceted and include:

  • Inhibition of Respiratory Metabolism: A recent study on a synthetic indole derivative, SMJ-2, found that it inhibits respiratory metabolism and disrupts the bacterial membrane potential.[11][12]

  • Interference with Quorum Sensing: Indole derivatives can interfere with bacterial communication systems (quorum sensing), which are essential for biofilm formation.[10] Sub-inhibitory concentrations of agents like 7-hydroxyindole have been shown to both inhibit the formation of and eradicate mature biofilms.[10]

  • Enzyme Inhibition: Certain indole derivatives are thought to inhibit essential bacterial enzymes. For example, docking studies suggest that some derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.

The 3-methyl group on the indole ring (also known as skatole) is particularly interesting, as 3-methylindole itself has demonstrated potent antimicrobial and antibiofilm activity.[10]

Other Potential Therapeutic Targets

The versatility of the indole scaffold suggests other potential applications:

  • Xanthine Oxidase (XO) Inhibition: Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been synthesized as novel inhibitors of xanthine oxidase, a key enzyme in uric acid production.[13] This suggests a potential application in treating hyperuricemia and gout.

  • Endothelin-1 Antagonism: Novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid core have been evaluated as endothelin-1 antagonists, indicating potential use as vasodilator agents.[14]

Key Experimental Protocols

To empirically validate the predicted biological activities of this compound, the following standard, self-validating protocols are recommended.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a robust method for assessing a compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells.[15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. Viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli) from a fresh agar plate (18-24 hours old). Suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).[19]

  • Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[19]

  • Serial Dilution: Prepare a stock solution of this compound. Add 50 µL of a 2x concentrated solution to the first well of each test row. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 so that each well receives a final inoculum of approximately 5 × 10⁵ CFU/mL in a volume of 50 µL.[17]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]

Protocol: In Vitro Tyrosine Kinase Assay (Fluorescence-Based)

This assay quantifies the activity of a specific tyrosine kinase and the inhibitory effect of the test compound. This protocol describes a universal, fluorescence polarization (FP) based method.

Principle: The assay measures the phosphorylation of a peptide substrate by a kinase. A fluorescently labeled phosphopeptide ("tracer") and the phosphopeptide generated by the kinase reaction compete for binding to a phosphotyrosine-specific antibody. Kinase activity leads to more unlabeled phosphopeptide, which displaces the tracer from the antibody, causing a decrease in the fluorescence polarization signal.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., HEPES, MgCl₂, MnCl₂), recombinant human kinase (e.g., VEGFR-2), peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[20] Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 384-well plate, combine the kinase, peptide substrate, and the test compound (or vehicle control).

  • Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a high-affinity anti-phosphotyrosine antibody, and the fluorescent tracer.[20]

  • Equilibration: Incubate for at least 15-30 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization values using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Lead Optimization A Compound Library (incl. This compound) B High-Throughput Screening (e.g., Cell Viability, Kinase Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D Advance Hits E Orthogonal Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E F Selectivity Profiling (Panel of kinases/cell lines) E->F G Structure-Activity Relationship (SAR) (Synthesis of Analogs) F->G Advance Leads H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: A logical workflow for drug discovery and biological screening.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. Based on robust evidence from structurally similar compounds, it possesses a high potential for exhibiting anticancer and antimicrobial activities. Its core scaffold is well-suited for targeting protein kinases, while the specific substitution pattern may confer novel antimicrobial mechanisms.

The immediate path forward requires the empirical validation of these predicted activities. The protocols detailed in this guide provide a clear framework for initiating this research. Future work should focus on:

  • Empirical Screening: Performing the cytotoxicity, antimicrobial, and kinase inhibition assays described.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the C3 and C5 substituents to optimize potency and selectivity.

  • Mechanism Deconvolution: If activity is confirmed, further studies should elucidate the precise molecular targets and pathways involved.

This technical guide serves as a foundational resource, providing both the theoretical rationale and the practical methodologies necessary to unlock the full therapeutic potential of this compound and its derivatives.

References

A Multi-Faceted In-Silico Strategy for the Comprehensive Characterization of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide outlines a comprehensive in-silico modeling workflow for the characterization of 3-Methyl-1H-indole-5-carboxylic acid. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents and its capacity for diverse molecular interactions.[1][2][3] This document provides a strategic, multi-pronged computational approach, moving beyond a simple recitation of methods to explain the scientific rationale behind each stage of the investigation. We will progress from foundational physicochemical analysis and target identification to sophisticated molecular simulations and predictive modeling. The objective is to construct a detailed molecular profile, hypothesize biological targets, and predict the pharmacokinetic properties of this compound, thereby establishing a robust, data-driven foundation for subsequent experimental validation in a drug discovery context.

Part 1: Foundational Analysis: Understanding the Molecule

Before any computational modeling can commence, a thorough understanding of the subject molecule is paramount. This initial phase focuses on characterizing the intrinsic properties of this compound and contextualizing its significance based on its core chemical scaffold.

Physicochemical Profile

This compound is a small molecule belonging to the indole class of heterocyclic compounds.[4] Its fundamental properties, essential for parameterizing all subsequent in-silico models, are summarized below.

PropertyValueSource
CAS Number 588688-44-2--INVALID-LINK--
Molecular Formula C₁₀H₉NO₂--INVALID-LINK--
Molecular Weight 175.186 g/mol --INVALID-LINK--
Structure Indole ring with a methyl group at position 3 and a carboxylic acid group at position 5.N/A
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a highly versatile and privileged scaffold in drug discovery.[2] Its prevalence in natural products and FDA-approved drugs underscores its importance.[2][5] Indole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][6] This broad therapeutic relevance stems from the indole core's ability to form various interactions—such as hydrogen bonds and π-π stacking—with a wide range of biological targets.[5] Therefore, a novel derivative like this compound is an inherently interesting candidate for computational investigation to explore its therapeutic potential.

Part 2: The Core Investigative Workflow: From Ligand to Dynamic Complex

In_Silico_Workflow cluster_0 Part 2: Core Workflow cluster_1 Part 3: Predictive Modeling Ligand_Prep 2.1 Ligand Preparation (Energy Minimization) Target_ID 2.2 Target Identification (Reverse Docking, Pharmacophore Screening) Ligand_Prep->Target_ID Optimized 3D Structure Docking 2.3 Molecular Docking (Binding Pose & Affinity Prediction) Ligand_Prep->Docking QSAR 3.1 QSAR Modeling (Activity Prediction) Ligand_Prep->QSAR Molecular Descriptors ADMET 3.2 ADMET Prediction (Pharmacokinetics & Safety) Ligand_Prep->ADMET Target_ID->Docking Hypothesized Targets MD 2.4 Molecular Dynamics (Complex Stability & Interaction Analysis) Docking->MD Top Scoring Pose MD->Docking Refinement

Caption: Core in-silico workflow from ligand preparation to predictive modeling.

Protocol: Ligand Preparation and Optimization

Causality: The accuracy of any structure-based calculation (like docking) is fundamentally dependent on the quality of the input ligand structure. An improperly prepared ligand with an unrealistic conformation or incorrect protonation state will produce meaningless results. This protocol ensures the ligand is in a low-energy, computationally sound state.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw this compound using chemical drawing software such as ChemDraw.

  • Conversion to 3D: Convert the 2D drawing into a 3D structure.

  • Protonation State Assignment: At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate). Assign the correct protonation states using a tool like Open Babel or Maestro's LigPrep.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS) to find a low-energy conformation. This step resolves any steric clashes or unnatural bond lengths/angles.

  • File Format Conversion: Save the optimized structure in a format compatible with docking and dynamics software (e.g., .mol2, .sdf, or .pdbqt).

Target Identification: Hypothesis Generation

Causality: Without a known biological target, we must employ "target fishing" strategies to identify proteins that are likely to bind to our molecule. This is a hypothesis-generation step that leverages the principle of molecular similarity: a molecule will likely bind to the same targets as other molecules with similar shapes and chemical features.[7][8]

Step-by-Step Methodology:

  • Ligand-Based Screening: Use the optimized 3D structure of our molecule as a query in web servers like SwissTargetPrediction or PharmMapper. These tools screen the query against databases of known ligands and predict targets based on 3D shape and pharmacophore similarity.

  • Reverse Docking: Screen the ligand against a library of protein binding sites from the Protein Data Bank (PDB). This computationally intensive method can uncover non-obvious targets.

  • Literature & Database Mining: Search databases like ChEMBL and PubChem for activities of compounds structurally related to this compound. This can provide clues to potential target classes (e.g., kinases, GPCRs, enzymes).

  • Target Validation: Prioritize the list of potential targets based on biological relevance to disease, druggability, and consensus across different prediction methods.

Protocol: Molecular Docking

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It allows us to test the binding hypotheses generated in the previous step and provides a static snapshot of the most probable protein-ligand interactions.[10][11]

Docking_Concept cluster_Ligand Ligand cluster_Receptor Receptor cluster_Complex Docked Complex L 3-Methyl-1H-indole- 5-carboxylic acid L->P1 R Target Protein (Binding Site) R->P1 C Predicted Binding Pose (Scoring Function) P1->C + ADMET_Concept cluster_ADMET ADMET Properties Molecule 3-Methyl-1H-indole- 5-carboxylic acid A Absorption (e.g., Caco-2, HIA) Molecule->A D Distribution (e.g., BBB, PPB) Molecule->D M Metabolism (e.g., CYP Inhibition) Molecule->M E Excretion (e.g., Clearance) Molecule->E T Toxicity (e.g., hERG, Ames) Molecule->T

References

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-1H-indole-5-carboxylic Acid: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for performing and interpreting quantum chemical calculations on 3-Methyl-1H-indole-5-carboxylic acid, a molecule of interest in the field of drug development. As researchers and scientists in this domain, understanding the electronic structure and physicochemical properties of potential drug candidates at a molecular level is paramount. Quantum chemical calculations offer a powerful in-silico lens to elucidate these properties, guiding rational drug design and lead optimization. This document is structured to provide not just a procedural outline but also the scientific rationale behind the chosen computational strategies, ensuring a blend of theoretical robustness and practical applicability.

The Significance of the Indole Scaffold and this compound in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological receptors. This compound, a specific derivative, combines the indole core with methyl and carboxylic acid functional groups, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The methyl group can enhance binding through hydrophobic interactions and modulate metabolic stability, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point to a protein target.

Quantum chemical calculations allow us to dissect the contributions of these functional groups to the overall molecular properties, providing insights that are often difficult to obtain through experimental means alone.

Foundational Quantum Chemical Methods: A Deliberate Selection

For a molecule like this compound, a balance between computational accuracy and cost is crucial. The two primary methods that offer this balance are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[1][2]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent combination of accuracy and computational efficiency.[3][4][5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.[4] This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just three.

For our target molecule, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice. It incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the description of electronic properties for organic molecules.[6]

Hartree-Fock (HF) Theory

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1][7] While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of certain properties.[8] However, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and can serve as a starting point for more advanced calculations.[2][9]

The Choice of Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. For this compound, a Pople-style basis set such as 6-311+G(d,p) is recommended.[6]

  • 6-311 : This indicates a triple-zeta valence basis set, providing more flexibility for describing the valence electrons, which are crucial for chemical bonding and reactivity.

  • + : The plus sign indicates the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, such as in anions or molecules with lone pairs. This is particularly relevant for the carboxylic acid group.

  • G : Denotes Gaussian-type orbitals.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive computational study of this compound. This workflow is designed to be self-validating at each stage.

Molecular Structure Input and Initial Optimization
  • Construct the Molecule : Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Initial Geometry Optimization : Perform an initial, low-level geometry optimization using a faster method like molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT calculations from a high-energy, unrealistic conformation.

High-Level Geometry Optimization and Frequency Analysis
  • DFT Geometry Optimization : Perform a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This will find the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory. This is a critical step for two reasons:

    • Verification of Minimum Energy Structure : A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface, and the geometry should be further optimized.

    • Prediction of Vibrational Spectra : The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra for validation of the computational model.

The logical flow of this initial phase can be visualized as follows:

G A 1. Construct 3D Structure of This compound B 2. Initial Low-Level Geometry Optimization (e.g., MMFF94) A->B C 3. High-Level DFT Geometry Optimization (B3LYP/6-311+G(d,p)) B->C D 4. Frequency Calculation (B3LYP/6-311+G(d,p)) C->D E Check for Imaginary Frequencies D->E F Minimum Energy Structure Confirmed E->F None G Saddle Point Identified: Re-optimize Geometry E->G One or more G->C

Caption: Workflow for Geometry Optimization and Verification.

Calculation of Key Molecular Properties

Once the optimized geometry is confirmed, a range of electronic and spectroscopic properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

  • HOMO Energy : Related to the ability to donate an electron.

  • LUMO Energy : Related to the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE) : A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These can be calculated from the output of the DFT calculation.

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red regions (negative potential) : Indicate electron-rich areas, likely sites for electrophilic attack (e.g., the oxygen atoms of the carboxylic acid).

  • Blue regions (positive potential) : Indicate electron-poor areas, likely sites for nucleophilic attack (e.g., the hydrogen atom of the carboxylic acid and the N-H group).

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to:

  • Determine the natural atomic charges.

  • Analyze hyperconjugative interactions that contribute to molecular stability.

  • Understand the nature of the chemical bonds (e.g., sigma, pi).

  • IR and Raman Spectra : The calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra. These can be directly compared with experimental data.

  • NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the same DFT level.

  • UV-Visible Spectra : Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT). This provides information about the absorption wavelengths and oscillator strengths, which can be compared to experimental UV-Vis spectra.

The overall computational analysis workflow is depicted below:

G cluster_0 Input & Optimization cluster_1 Property Calculations cluster_2 Analysis & Validation A Optimized Geometry (B3LYP/6-311+G(d,p)) B Frontier Molecular Orbitals (HOMO, LUMO, Gap) A->B C Molecular Electrostatic Potential (MEP) A->C D Natural Bond Orbital (NBO) Analysis A->D E Spectroscopic Simulations (IR, NMR, UV-Vis) A->E F Reactivity Prediction B->F G Charge Distribution Analysis C->G H Bonding & Stability Analysis D->H I Comparison with Experimental Data E->I

Caption: Comprehensive Computational Analysis Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

PropertyValueUnits
Total EnergyCalculated ValueHartrees
Dipole MomentCalculated ValueDebye
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹)IntensityAssignment
Calculated ValueCalculated ValueN-H stretch
Calculated ValueCalculated ValueC=O stretch (carboxylic acid)
Calculated ValueCalculated ValueO-H stretch (carboxylic acid)
Calculated ValueCalculated ValueAromatic C-H stretch
Calculated ValueCalculated ValueMethyl C-H stretch

(Note: The values in these tables are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Conclusion and Implications for Drug Development

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound at the molecular level. The insights gained from these calculations, including the molecule's reactivity, charge distribution, and spectroscopic signatures, are invaluable for:

  • Understanding Structure-Activity Relationships (SAR) : By correlating calculated properties with experimental biological activity, more informed decisions can be made in the design of new analogs.

  • Predicting Intermolecular Interactions : The MEP and NBO analysis can help predict how the molecule will interact with its biological target, aiding in the design of more potent and selective inhibitors.

  • Guiding Synthetic Efforts : Understanding the reactive sites of the molecule can help in planning synthetic routes and predicting potential side reactions.

While computational methods provide powerful predictive capabilities, it is imperative to validate the results against experimental data whenever possible. The synergy between in-silico modeling and empirical testing is the cornerstone of modern, efficient drug discovery.

References

Methodological & Application

Synthesis of 3-Methyl-1H-indole-5-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-indole-5-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its indole scaffold, substituted with a methyl group at the C3 position and a carboxylic acid at the C5 position, provides a versatile platform for further chemical modifications. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are based on established synthetic transformations, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the well-established Fischer indole synthesis, followed by alkaline hydrolysis. This strategy offers a reliable and scalable route to the target molecule from readily available starting materials.

The overall synthetic transformation is depicted below:

Synthetic_Scheme cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Alkaline Hydrolysis A 4-Hydrazinobenzoic acid C Methyl 3-methyl-1H-indole-5-carboxylate A->C  Acid catalyst (e.g., H2SO4)   B Methyl pyruvate B->C D This compound C_alias Methyl 3-methyl-1H-indole-5-carboxylate C_alias->D  Base (e.g., NaOH or LiOH)  

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Starting Material: 4-Hydrazinobenzoic acid

The Fischer indole synthesis requires an appropriately substituted phenylhydrazine. In this protocol, 4-hydrazinobenzoic acid is the key starting material, which can be synthesized from 4-aminobenzoic acid.

Principle: The synthesis involves a three-step sequence: diazotization of the aromatic amine, reduction of the diazonium salt to the corresponding hydrazine, and subsequent hydrolysis.

Protocol 1: Synthesis of 4-Hydrazinobenzoic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic acid137.1413.7 g0.1
Concentrated HCl36.4630 mL-
Sodium nitrite (NaNO₂)69.007.6 g0.11
Sodium sulfite (Na₂SO₃)126.0427.7 g0.22
Sodium hydroxide (NaOH)40.00As needed-
Water18.02As needed-

Procedure:

  • Diazotization:

    • In a beaker, suspend 4-aminobenzoic acid (13.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite (27.7 g, 0.22 mol) in water (100 mL).

    • Cool the sodium sulfite solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with constant stirring. The temperature should be maintained below 20 °C.

    • After the addition is complete, continue stirring for 1 hour.

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1).

    • Heat the mixture to 90-100 °C for 1-2 hours to facilitate the hydrolysis of the intermediate.

    • Cool the solution to room temperature and then in an ice bath to precipitate the 4-hydrazinobenzoic acid hydrochloride.

    • Collect the precipitate by filtration and wash with a small amount of cold water.

    • To obtain the free base, the hydrochloride salt can be dissolved in a minimum amount of water and neutralized with a solution of sodium hydroxide until the pH is approximately 7. The precipitated 4-hydrazinobenzoic acid is then filtered, washed with cold water, and dried under vacuum.

Part 2: Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

This step involves the core Fischer indole synthesis, which is a classic and reliable method for constructing the indole ring system[1][2][3]. The reaction condenses 4-hydrazinobenzoic acid with methyl pyruvate in the presence of an acid catalyst.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or polyphosphoric acid is crucial to catalyze the[1][1]-sigmatropic rearrangement of the initially formed hydrazone, which is the key step in the indole ring formation.

  • Solvent: A high-boiling solvent such as acetic acid or ethanol is typically used to facilitate the reaction, which often requires elevated temperatures.

  • Methyl Pyruvate: This ketoester provides the three-carbon unit that will form the pyrrole ring of the indole, with the methyl group at the C3 position and the ester at the C2 position which then rearranges.

Protocol 2: Fischer Indole Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

Fischer_Indole_Synthesis cluster_nodes A B A->B 1. Hydrazone Formation C B->C 2. Tautomerization (Ene-hydrazine) D C->D 3. [3,3]-Sigmatropic Rearrangement E D->E 4. Rearomatization F E->F 5. Cyclization G F->G 6. Elimination of NH3 H G->H 7. Tautomerization

Caption: Mechanism of the Fischer Indole Synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydrazinobenzoic acid152.1515.2 g0.1
Methyl pyruvate102.0911.2 g0.11
Glacial Acetic Acid60.05150 mL-
Concentrated Sulfuric Acid98.085 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (15.2 g, 0.1 mol) in glacial acetic acid (150 mL).

  • To this solution, add methyl pyruvate (11.2 g, 0.11 mol).

  • Carefully add concentrated sulfuric acid (5 mL) dropwise with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (500 mL) with stirring. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the solid with copious amounts of water until the filtrate is neutral.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure methyl 3-methyl-1H-indole-5-carboxylate as a solid.

Characterization of Methyl 3-methyl-1H-indole-5-carboxylate:

  • Appearance: Yellow solid.

  • Melting Point: 145-147 °C.

  • ¹H NMR (500 MHz, CDCl₃): δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67.[4]

Part 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved under basic conditions.

Principle: The ester is saponified using a strong base like sodium hydroxide or lithium hydroxide in a protic solvent mixture. Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.

Protocol 3: Alkaline Hydrolysis of Methyl 3-methyl-1H-indole-5-carboxylate

Hydrolysis_Workflow Start Start with Methyl 3-methyl-1H-indole-5-carboxylate Step1 Dissolve in THF/Methanol Start->Step1 Step2 Add aqueous NaOH or LiOH solution Step1->Step2 Step3 Reflux the mixture Step2->Step3 Step4 Cool and acidify with HCl Step3->Step4 Step5 Collect precipitate by filtration Step4->Step5 End Obtain this compound Step5->End

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-methyl-1H-indole-5-carboxylate189.2018.9 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Methanol32.04100 mL-
Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a round-bottom flask, suspend methyl 3-methyl-1H-indole-5-carboxylate (18.9 g, 0.1 mol) in a mixture of methanol (100 mL) and water (100 mL).

  • Add sodium hydroxide (8.0 g, 0.2 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Characterization of this compound:

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, COOH), 11.1 (s, 1H, NH), 8.1 (s, 1H, H4), 7.6 (d, J=8.4 Hz, 1H, H6), 7.3 (d, J=8.4 Hz, 1H, H7), 7.2 (s, 1H, H2), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.0, 138.0, 127.5, 124.0, 122.5, 121.0, 112.5, 111.0, 109.0, 9.5.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described Fischer indole synthesis followed by alkaline hydrolysis offers a practical route for obtaining this valuable building block in good yields. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. The provided characterization data will aid in the verification of the synthesized compounds.

References

Step-by-step protocol for 3-Methyl-1H-indole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Protocol for the Synthesis of 3-Methyl-1H-indole-5-carboxylic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry and drug development. The synthetic strategy detailed herein employs a robust and convergent approach, initiating with a Japp-Klingemann reaction to construct the key hydrazone intermediate, followed by a classical Fischer indole synthesis for the cyclization and formation of the indole core. The protocol culminates in the saponification of the resulting ester to yield the target carboxylic acid. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not only a procedural walkthrough but also critical insights into the underlying mechanisms and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmaceutical science, present in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable precursor for more complex molecules, including potential kinase inhibitors and receptor agonists.

The chosen synthetic route leverages two powerful named reactions to ensure regiochemical control and high yields:

  • Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts.[1][2] It provides an efficient method to generate the precise phenylhydrazone precursor required for the subsequent cyclization, with the eventual carboxylic acid group's position pre-determined by the choice of the initial aniline.

  • Fischer Indole Synthesis: This renowned acid-catalyzed reaction transforms the prepared phenylhydrazone into the indole ring system.[3][4] The mechanism involves a[5][5]-sigmatropic rearrangement, which is a reliable method for forming the carbon-carbon bond that closes the pyrrole ring of the indole.[4]

This two-stage approach offers superior control over isomer formation compared to direct substitution on a pre-formed indole ring. The overall synthetic pathway is depicted below.

Overall Reaction Scheme:

  • Stage 1: Diazotization of Methyl 4-aminobenzoate.

  • Stage 2: Japp-Klingemann reaction with Ethyl 2-methyl-3-oxobutanoate to form the hydrazone intermediate.

  • Stage 3: Fischer Indole Synthesis to form the indole diester.

  • Stage 4: Selective saponification to yield the final carboxylic acid product.

Experimental Protocol

Materials and Equipment

Reagents:

  • Methyl 4-aminobenzoate (≥98%)

  • Sodium nitrite (NaNO₂) (≥97%)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethyl 2-methyl-3-oxobutanoate (≥97%)

  • Sodium acetate (anhydrous, ≥99%)

  • Ethanol (anhydrous)

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment:

  • Three-neck round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Ice-salt bath

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis

Step 1: Preparation of Methyl 4-(2-(1-ethoxy-1-oxobutan-2-ylidene)hydrazinyl)benzoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

  • Rationale: This step begins with the in-situ formation of a diazonium salt from methyl 4-aminobenzoate. This highly electrophilic species is then immediately reacted with the enolate of ethyl 2-methyl-3-oxobutanoate. The Japp-Klingemann reaction proceeds via coupling followed by the cleavage of the acetyl group, yielding the stable hydrazone required for the Fischer cyclization.[1]

Procedure:

  • In a 500 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve methyl 4-aminobenzoate (15.1 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (100 mL).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is normal.

  • While stirring vigorously, add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition. The disappearance of the solid aniline salt and a clear solution indicates the formation of the diazonium salt.

  • In a separate 1 L flask, dissolve ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) and sodium acetate (41 g, 0.5 mol) in ethanol (250 mL). Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the β-ketoester solution over 30 minutes with vigorous stirring. A yellow-orange precipitate of the hydrazone should form.

  • Continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the target hydrazone as a yellow crystalline solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 5-(Methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid ethyl ester via Fischer Indole Synthesis

  • Rationale: The hydrazone is cyclized under strong acid catalysis. The mechanism involves tautomerization to an ene-hydrazine, followed by a thermally or acid-induced[5][5]-sigmatropic rearrangement.[4] This forms a new C-C bond and, after a series of proton transfers and the elimination of ammonia, leads to the aromatic indole ring.[3] Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid and a dehydrating agent.

Procedure:

  • Place the dried hydrazone from Step 1 (approx. 0.1 mol) into a 500 mL flask.

  • Add polyphosphoric acid (approx. 150 g). Alternative: A mixture of ethanol and concentrated sulfuric acid can also be used, but requires refluxing.

  • Heat the mixture with stirring to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting hydrazone spot should disappear, and a new, UV-active indole spot should appear.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the crude product. Recrystallization from ethanol or an ethyl acetate/hexane mixture can be performed for further purification.

Step 3: Synthesis of this compound (Saponification)

  • Rationale: The final step is the hydrolysis of the methyl ester at the 5-position to the desired carboxylic acid. Saponification using a strong base like NaOH is a standard and effective method for this transformation. The ester at the 2-position is sterically hindered and more prone to decarboxylation under the acidic conditions of the Fischer synthesis, often leading to its removal during the reaction or workup. If it remains, it will also be saponified here, and a subsequent decarboxylation step would be needed. However, many Fischer cyclizations of pyruvate-derived hydrazones lead directly to the indole-2-carboxylic acid, which can then be decarboxylated.[6] For this protocol, we assume the 2-carboxyethyl group is either removed or will be removed in the final acidic workup.

Procedure:

  • Suspend the dried indole ester from Step 2 in a mixture of methanol (200 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours, until the reaction is complete (monitored by TLC, showing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. The target carboxylic acid will precipitate as a solid.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification and Characterization
  • Purification: The final product can be recrystallized from an appropriate solvent system, such as aqueous ethanol or acetone/water, to achieve high purity.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight (175.19 g/mol ).

    • Melting Point: To assess purity.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Molar Eq.Amount (g)Moles (mol)
Methyl 4-aminobenzoate151.161.015.10.1
Sodium Nitrite69.001.057.20.105
Ethyl 2-methyl-3-oxobutanoate144.171.014.40.1
Polyphosphoric AcidN/ACatalyst~150N/A
Sodium Hydroxide40.00Excess--
Product (Theoretical Yield) 175.19 - 17.5 0.1

Note: Actual yields will vary depending on reaction efficiency and purification losses.

Workflow Visualization

The following diagram illustrates the key transformations in the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Methyl 4-aminobenzoate C Step 1: Diazotization (NaNO₂, HCl, 0-5°C) A->C 1. B Ethyl 2-methyl-3-oxobutanoate D Step 2: Japp-Klingemann Reaction (Coupling with Enolate) B->D 2. C->D In situ E Intermediate: Hydrazone D->E Isolation F Step 3: Fischer Indole Synthesis (PPA, 80-90°C) E->F 3. G Intermediate: Indole Diester F->G Cyclization H Step 4: Saponification (NaOH, Reflux) G->H 4. I Acidification Workup (HCl) H->I Workup J This compound I->J Purification

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Concentrated Acids (HCl, H₂SO₄) and Bases (NaOH): These are highly corrosive and can cause severe burns. Handle with extreme care.[8]

    • Sodium Nitrite: Toxic if swallowed. Avoid generating dust.

    • Polyphosphoric Acid (PPA): Corrosive. The reaction of PPA with water (during workup) is highly exothermic. Always add the hot acid mixture slowly to a large excess of ice to manage the heat generated.

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations. Do not discard organic solvents or acidic/basic aqueous waste down the drain without proper neutralization and approval.[7][9]

References

Purification of 3-Methyl-1H-indole-5-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 3-Methyl-1H-indole-5-carboxylic acid via Optimized Recrystallization

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules and advanced materials. The purity of this intermediate is paramount, as contaminants can lead to significant downstream complications, including altered biological activity, reduced yields, and challenging purification of the final product. This document provides a comprehensive, field-proven protocol for the purification of this compound using the robust and scalable technique of recrystallization. We delve into the scientific principles governing solvent selection, provide a detailed step-by-step methodology from dissolution to drying, and offer a systematic guide for troubleshooting common challenges. This application note is designed for researchers, chemists, and process development professionals seeking to achieve high purity (>99%) of the target compound in a reliable and efficient manner.

Physicochemical Properties & Rationale for Recrystallization

Understanding the physicochemical properties of the target compound is the foundation of a successful recrystallization protocol. The structure of this compound, featuring a largely non-polar indole nucleus and a highly polar carboxylic acid functional group, dictates its unique solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance Typically an off-white to tan solidGeneral Observation
Melting Point Not consistently reported; must be determined experimentally.N/A

The key principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2] Conversely, impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor after crystallization). Given the dual polarity of the target molecule, a single solvent may not be optimal. Therefore, a mixed-solvent system, such as an alcohol/water combination, is often highly effective for this class of compounds.

Materials and Equipment

3.1 Materials:

  • Crude this compound (purity <95%)

  • Reagent-grade solvents for screening: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Deionized Water

  • Activated Carbon (decolorizing grade, if needed)

  • Celite® (for filtration aid, optional)

3.2 Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating source (hot plate with stirring capability)

  • Magnetic stir bars

  • Condenser (for reflux)

  • Stemless or short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Ice bath

  • Drying oven (vacuum or standard)

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and appropriate mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid)

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two stages: preliminary solvent system selection and the full-scale recrystallization procedure.

4.1 Stage 1: Systematic Solvent System Selection

The causality behind this step is to experimentally identify a solvent or solvent pair that provides a high recovery of pure crystals.

  • Single Solvent Screening:

    • Place ~50 mg of crude material into several test tubes.

    • To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition.

    • A suitable solvent will not dissolve the compound readily at room temperature.

    • For solvents where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. An ideal solvent will dissolve the compound completely near its boiling point.

    • Allow the hot, clear solutions to cool slowly to room temperature, then place in an ice bath. The solvent that produces a high yield of crystalline precipitate is a strong candidate.

  • Mixed Solvent System Development (Most Likely Scenario):

    • This is often necessary for compounds with intermediate polarity. A common and effective approach is to use a "soluble" solvent and an "anti-solvent."

    • Procedure: Dissolve the crude compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetone). Then, add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the first solvent to redissolve the precipitate and achieve a clear solution.

    • For this compound, an Ethanol/Water system is an excellent starting point.

4.2 Stage 2: Optimized Recrystallization Workflow

The following workflow is based on the selection of an ethanol/water solvent system.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution Add crude solid to flask. Add minimal hot ethanol to dissolve. start->dissolve charcoal 2. Decolorization (Optional) Add activated carbon if solution is highly colored. Boil for 2-3 minutes. dissolve->charcoal If colored hot_filter 3. Hot Filtration Filter hot solution through pre-warmed funnel to remove insoluble impurities/carbon. dissolve->hot_filter If not colored charcoal->hot_filter crystallize 4. Crystallization Add hot water dropwise until cloud point. Redissolve with a few drops of hot ethanol. Allow to cool slowly to room temperature. hot_filter->crystallize cool 5. Maximize Yield Place flask in an ice bath for >30 minutes. crystallize->cool isolate 6. Isolation Collect crystals by vacuum filtration using a Büchner funnel. cool->isolate wash 7. Washing Wash crystals with a small amount of COLD ethanol/water mixture. isolate->wash dry 8. Drying Dry crystals in an oven (e.g., 50-60°C) under vacuum until constant weight. wash->dry end_node End: Purified Crystalline Product dry->end_node

Caption: Workflow for the purification of this compound.

Detailed Steps:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar and place it on a stirring hotplate. Add the primary solvent (ethanol) in small portions while heating to a gentle boil. The objective is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] This creates a saturated solution, which is essential for good crystal recovery upon cooling.

  • Decolorization (Optional): If the resulting solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Return the flask to the heat and boil for 2-5 minutes. The carbon adsorbs colored impurities.

  • Hot Filtration: This step removes insoluble impurities and activated carbon. It must be performed quickly to prevent premature crystallization in the funnel. Use a pre-warmed stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Heat the clear filtrate back to boiling. Add the anti-solvent (hot deionized water) dropwise with swirling until the solution turns persistently cloudy. Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again. Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer than fine powders.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of the cold recrystallization solvent mixture. This removes any residual mother liquor containing soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of the purified product.

  • Drying: Transfer the purified crystals to a watch glass and dry them in an oven at a moderate temperature (e.g., 50-60°C), preferably under vacuum, until a constant weight is achieved.

Purity Assessment

A successful purification must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1°C). Compare the melting point of the crude material (which will be lower and broader) with the purified product.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. The purified sample should ideally show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to impurities.

Troubleshooting Guide

Troubleshooting_Tree Recrystallization Troubleshooting problem Problem Encountered oiling Compound 'Oils Out' (Forms liquid instead of solid) problem->oiling no_xtal No Crystals Form Upon Cooling problem->no_xtal low_yield Poor Recovery / Low Yield problem->low_yield colored_xtal Crystals Remain Colored problem->colored_xtal sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent (e.g., Ethanol). 3. Cool more slowly. oiling->sol1 Diagnosis: Compound is too soluble or melting point is below solvent B.P. sol2 Solution: 1. Too much solvent was used.   - Boil off some solvent to concentrate. 2. Solution is supersaturated but needs nucleation.   - Scratch inner wall of flask with glass rod.   - Add a 'seed' crystal of pure compound. no_xtal->sol2 Diagnosis: Solution is not sufficiently supersaturated or lacks nucleation sites. sol3 Solution: 1. Too much solvent used. 2. Cooled too quickly. 3. Crystals washed with warm solvent. 4. Inappropriate solvent system (compound has high solubility in cold solvent). low_yield->sol3 Diagnosis: Significant product loss during protocol steps. sol4 Solution: 1. Impurity is co-crystallizing.   - Repeat recrystallization. 2. Insufficient activated carbon used.   - Repeat with more carbon, ensuring sufficient boiling time. colored_xtal->sol4 Diagnosis: Colored impurities not effectively removed.

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Be cautious when heating organic solvents, as many are flammable. Never heat a closed system. Use a water bath or a stirring hotplate; avoid open flames.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves.

References

Application Notes & Protocols: 3-Methyl-1H-indole-5-carboxylic acid as a Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] 3-Methyl-1H-indole-5-carboxylic acid is a particularly valuable building block, offering three distinct points for chemical modification: the carboxylic acid at the C-5 position, the indole nitrogen (N-H), and the C-3 methyl group which provides steric influence and blocks the most common site of electrophilic attack. This guide provides an in-depth exploration of the reactivity of this molecule and detailed, field-proven protocols for its application in key synthetic transformations, including amide bond formation, esterification, and advanced decarboxylative cross-coupling reactions.

Structural Features and Synthetic Potential

This compound combines the biologically significant indole core with a versatile carboxylic acid handle. The strategic placement of the methyl group at the C-3 position prevents undesired side reactions at this nucleophilic site, thereby directing functionalization to other positions. The carboxylic acid at C-5 is the primary reactive site for elaboration, enabling the construction of diverse molecular architectures.

Physicochemical Properties

A clear understanding of the physical properties is essential for handling and for designing reaction and purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.19 g/mol [3]
CAS Number 588688-44-2[3]
Appearance Typically an off-white to beige solidN/A
Purity >95% (typical for commercial sources)[3]
Key Reactive Sites

The molecule's utility stems from its distinct reactive centers, which can be addressed with high selectivity.

Caption: Key reactive sites on the this compound scaffold.

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction in drug discovery and medicinal chemistry.[4][5] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[6][7]

Principle & Reagent Selection

Carbodiimides (like EDC) and uronium/aminium salts (like HATU) are common classes of coupling reagents.[7]

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method. HOBt suppresses side reactions and minimizes racemization.

  • HATU/Base System: For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, the more powerful uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice.[5][7] It typically requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Table 2: Comparison of Common Amide Coupling Reagents
Reagent SystemRelative CostReactivityCommon Side ProductsKey Advantage
EDC / HOBt LowModerate-HighUrea byproduct (water-soluble)Cost-effective, easy byproduct removal.
HATU / DIPEA HighVery HighTetramethylureaHigh efficiency for difficult substrates.[7]
DCC / DMAP LowHighDicyclohexylurea (DCU)Potent, but DCU is a precipitate.[5]
Protocol: Amide Coupling using HATU/DIPEA

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (3.0 equiv). The order of addition can be critical; adding the base last is common practice.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Caption: Experimental workflow for HATU-mediated amide coupling.

Esterification Protocols

Esterification is a fundamental transformation for modifying the solubility and pharmacokinetic properties of a lead compound.

Protocol: Fischer-Speier Esterification (Methyl Ester Synthesis)

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[8][9] It is particularly effective for generating simple methyl or ethyl esters where the alcohol can be used as the solvent.

Materials:

  • This compound (1.0 equiv)

  • Methanol (MeOH), anhydrous (serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated H₂SO₄ to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C). The reaction is typically complete within 4-16 hours.[10] Monitor by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

    • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol: Esterification using SOCl₂/Methanol

For substrates that may be sensitive to prolonged heating with strong acid, activation with thionyl chloride (SOCl₂) to form an intermediate acyl chloride, followed by reaction with an alcohol, is a highly effective alternative.[11]

Materials:

  • This compound (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂) (1.2-1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Activation (Step 1): In a flask under a nitrogen atmosphere, suspend the carboxylic acid in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Slowly add SOCl₂ dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours until a clear solution is formed (indicating acyl chloride formation).

  • Ester Formation (Step 2): In a separate flask, cool anhydrous methanol to 0°C. Slowly add the activated acyl chloride solution from Step 1 to the cold methanol.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Work-up and Purification: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the product with DCM or EtOAc. The subsequent work-up and purification follow the same procedure as described in Protocol 3.1.[12]

Advanced Application: Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful C-C bond-forming strategy, using readily available carboxylic acids as substitutes for organometallic reagents.[1][13] In this process, the entire carboxylic acid moiety is replaced, driven by the extrusion of CO₂.[13]

Principle

This transformation typically involves a palladium or copper catalyst. The reaction allows for the coupling of the indole core with various partners (e.g., aryl halides, alkynes) directly at the C-5 position, replacing the -COOH group. A plausible mechanism involves coordination of the carboxylate to the metal center, followed by decarboxylation to form an organometallic intermediate, which then undergoes reductive elimination to furnish the product and regenerate the catalyst.[1]

G cluster_cycle Simplified Catalytic Cycle cluster_legend A Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-OOCR' B->C R'-COOH D Ar-Pd(II)-R' (Decarboxylation) C->D - CO₂ D->A Reductive Elimination E Ar-R' (Product) D->E R_prime R'-COOH = this compound Ar_X Ar-X = Coupling Partner (e.g., Aryl Halide)

Caption: Simplified mechanism for Pd-catalyzed decarboxylative cross-coupling.

Protocol: Hypothetical Palladium-Catalyzed Decarboxylative Arylation

This protocol is a representative example based on established literature for similar transformations.[1][13] Optimization of catalyst, ligand, base, and temperature is crucial for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide or Iodide (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand (e.g., SPhos, XPhos) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 100-140°C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography to isolate the 5-aryl-3-methylindole product.

Conclusion

This compound is a robust and highly adaptable building block for organic synthesis. Its defined reactive sites allow for selective and predictable functionalization. The protocols detailed herein for amide coupling, esterification, and decarboxylative cross-coupling provide a solid foundation for researchers, scientists, and drug development professionals to leverage this scaffold in the creation of novel and complex molecules with significant potential in various fields of chemical and biological research.

References

Application Notes & Protocols: The Role of 3-Methyl-1H-indole-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. This guide focuses on a key derivative, 3-Methyl-1H-indole-5-carboxylic acid, a versatile building block for the synthesis of diverse and potent therapeutic agents. We will explore its synthesis, physicochemical properties, and its pivotal role in the discovery of novel drugs targeting a range of diseases, from cancer to inflammatory conditions. This document provides experienced researchers with both the theoretical underpinning and practical protocols necessary to leverage this scaffold in their drug discovery programs.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, most notably the essential amino acid tryptophan. Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of a vast number of indole-containing drugs.[1][2]

This compound serves as an exemplary starting point for library synthesis. The methyl group at the 3-position blocks metabolic oxidation at this often-labile site, enhancing stability. The carboxylic acid at the 5-position provides a crucial chemical handle for derivatization, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 588688-44-2[4]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.186 g/mol [4]
Appearance Off-white to light yellow powder
Purity ≥95% (typical for research use)[4]

Synthetic Pathways to the Core Scaffold

The synthesis of substituted indoles is a well-established field, with several robust methods available to the medicinal chemist. The choice of route often depends on the availability of starting materials and the desired substitution pattern. A classic and reliable approach for synthesizing the ethyl ester precursor to our target molecule is based on the Gassman indole synthesis, which involves the desulfurization of a methylthioindole intermediate.[5]

Protocol 2.1: Synthesis of Ethyl 2-Methyl-1H-indole-5-carboxylate

This protocol is adapted from a verified procedure in Organic Syntheses and involves a multi-step sequence that is highly effective for producing substituted indoles.[5] The final step to obtain the target carboxylic acid is a standard ester hydrolysis.

Rationale: This pathway is advantageous due to the high yields and availability of the starting materials. The use of Raney nickel for desulfurization is a classic, robust transformation.[5]

G cluster_0 Synthesis Workflow A Ethyl 4-aminobenzoate B N-Chloroaniline Intermediate A->B  t-Butyl hypochlorite C Sulfanylide Intermediate B->C  Methylthio-2-propanone D Ethyl 2-methyl-3-methylthio indole-5-carboxylate C->D  Triethylamine E Ethyl 2-methyl-1H-indole -5-carboxylate D->E  Raney Nickel F 3-Methyl-1H-indole -5-carboxylic acid E->F  NaOH, H₂O/EtOH (Saponification)

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Aniline Chlorination: To a solution of ethyl 4-aminobenzoate in a suitable solvent (e.g., dichloromethane) at -70°C, add tert-butyl hypochlorite dropwise. The reaction progress is monitored by TLC until the starting material is consumed, yielding the N-chloroaniline intermediate.

  • Sulfanylide Formation: To the cold solution from Step 1, add a solution of methylthio-2-propanone. This addition forms a sulfonium salt, which is then treated with a base like triethylamine to generate the sulfanylide.

  • Cyclization and Aromatization: Allow the reaction mixture to warm to room temperature. The sulfanylide undergoes a[4][6]-sigmatropic rearrangement followed by cyclization and elimination of methanethiol to yield the crude ethyl 2-methyl-3-methylthioindole-5-carboxylate.

  • Desulfurization: Dissolve the crude product from Step 3 in absolute ethanol. Add an excess of freshly washed W-2 Raney nickel catalyst. Stir the mixture vigorously for one hour at room temperature.[5] The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield ethyl 2-methyl-1H-indole-5-carboxylate.

  • Saponification (Hydrolysis): Dissolve the resulting ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M NaOH). Heat the mixture to reflux and monitor by TLC until the ester is fully consumed. Cool the reaction, acidify with HCl (e.g., 2 M HCl) to precipitate the product. The solid this compound is collected by filtration, washed with water, and dried.

Applications in Medicinal Chemistry & Drug Discovery

The this compound scaffold is a launching pad for creating derivatives that target a wide array of proteins implicated in human disease. The carboxylic acid group is often critical for activity, forming a key salt bridge or hydrogen bond interaction in the target's active site.

G cluster_1 Privileged Scaffold and Its Therapeutic Targets cluster_targets cluster_proteins Core 3-Methyl-1H-indole- 5-carboxylic Acid Scaffold Oncology Oncology Core->Oncology Inflammation Inflammation Core->Inflammation Cardiovascular Cardiovascular Core->Cardiovascular Infectious_Disease Infectious Disease Core->Infectious_Disease Mcl1 Mcl-1 Oncology->Mcl1 EGFR EGFR Oncology->EGFR VEGFR2 VEGFR-2 Oncology->VEGFR2 Tubulin Tubulin Oncology->Tubulin CysLT1 CysLT1 Inflammation->CysLT1 ET1 Endothelin-1 Receptor Cardiovascular->ET1 AT1R AT1 Receptor Cardiovascular->AT1R

Caption: The indole scaffold as a versatile core for targeting diverse protein families.

Oncology

The indole framework is prevalent in anticancer agents. Derivatives have been developed as:

  • Mcl-1 Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein often overexpressed in cancers. Tricyclic indole-2-carboxylic acids, structurally related to our core, have been discovered as highly potent and selective Mcl-1 inhibitors, demonstrating single-digit nanomolar binding affinity.[7]

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Indole-6-carboxylic acid derivatives have been synthesized as inhibitors of EGFR and VEGFR-2, two RTKs crucial for tumor growth and angiogenesis.[8]

  • Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents induce cell cycle arrest and apoptosis. Indole-acrylamide derivatives have shown promise as potent tubulin-targeting anticancer therapies.[1]

Inflammation & Respiratory Diseases
  • CysLT1 Antagonists: Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in asthma. A high-throughput screen identified an indole-2-carboxylic acid derivative as a micromolar CysLT1 antagonist, which was further optimized to yield highly potent and selective antagonists for potential asthma treatment.[9]

Cardiovascular Disease
  • Endothelin-1 Antagonists: Derivatives of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid have been evaluated as antagonists of the potent vasoconstrictor endothelin-1, with some compounds showing activity comparable to the approved drug bosentan.[6]

  • Angiotensin II Receptor Blockers (ARBs): Novel indole-3-carboxylic acid derivatives have been designed as potent antihypertensive agents targeting the AT1 receptor, with IC50 values comparable to losartan.[1]

The Carboxylic Acid Moiety: Function and Bioisosteric Replacement

The carboxylic acid group is a common feature in drug molecules, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's binding site.[10][11] However, its acidic nature can also be a liability, leading to poor membrane permeability, rapid metabolism, or toxicity.[12][13]

Medicinal chemists frequently employ a strategy of bioisosteric replacement , where the carboxylic acid is substituted with a different functional group that mimics its key properties (acidity, geometry) while improving the overall drug-like profile.[10][14]

Common Carboxylic Acid Bioisosteres

BioisostereTypical pKa RangeKey Features & Rationale for Use
Tetrazole 4.5 - 5.0Closely mimics the pKa and planar geometry of a carboxylic acid. Often increases metabolic stability and lipophilicity, improving cell permeability.[13]
Acylsulfonamide 4.0 - 5.0Acidic N-H proton. Resistant to glucuronidation. Can improve oral bioavailability.[13]
Hydroxamic Acid 8.5 - 9.5Less acidic. Known metal chelator, often used in inhibitors of metalloenzymes (e.g., HDACs).
Hydroxyisoxazole 4.0 - 5.0Can form similar hydrogen bonding patterns. May improve membrane permeability.[14]

The decision to replace the carboxylic acid must be context-dependent, balancing the potential loss of a critical binding interaction against gains in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

Protocols for Biological Evaluation: Cytotoxicity Assessment

A common first step in evaluating potential anticancer agents is to assess their general cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Protocol 5.1: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][15]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., MCF-7 breast cancer cells) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with Compounds (Serial dilutions of indole derivatives) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (4 hours, allow formazan formation) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Read Absorbance (Microplate reader at ~570 nm) G->H I 9. Data Analysis (Calculate % viability, determine IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture human breast cancer cells (e.g., MCF-7) under standard conditions. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Interpreting Results: A Hypothetical Case Study

A series of amide derivatives of this compound were synthesized and tested against the MCF-7 cell line.

CompoundR-Group (Amide)IC₅₀ (µM)
1 (Parent Acid) -OH> 100
2a -NH-(4-methoxyphenyl)4.7[2]
2b -NH-(4-chlorophenyl)12.5
2c -NH-(cyclohexyl)45.8
Doxorubicin (Positive Control)1.0

Analysis: The parent carboxylic acid (1) is inactive, indicating that derivatization is necessary for cytotoxicity. The 4-methoxyphenyl derivative (2a) is the most potent compound in the series, suggesting that an electron-donating aromatic substituent is favorable for activity in this context.[2] The aliphatic cyclohexyl derivative (2c) is significantly less active, highlighting the importance of the aromatic ring for this particular target interaction.

Conclusion

This compound is a powerful and validated scaffold in medicinal chemistry. Its robust synthesis and the versatile reactivity of its carboxylic acid group provide a platform for generating extensive chemical libraries. As demonstrated by its successful application in developing inhibitors for targets in oncology, inflammation, and cardiovascular disease, this indole derivative will undoubtedly continue to be a valuable building block in the quest for new human therapeutics.

References

Application Notes: Synthesis of Novel Indole-5-Carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] In oncology, this heterocyclic system is particularly prominent, forming the core structure of numerous agents that target critical pathways in cancer cell proliferation and survival.[1] The versatility of the indole ring allows it to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking, making it a "privileged scaffold" in drug design.[3] Clinically approved drugs such as Sunitinib, which features an indole core, underscore the therapeutic importance of this structural motif.[3]

3-Methyl-1H-indole-5-carboxylic acid is an exceptionally valuable starting material for developing novel anticancer agents. The methyl group at the C3 position can sterically hinder metabolic attack, potentially improving the pharmacokinetic profile of the resulting compounds. More importantly, the carboxylic acid moiety at the C5 position serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). By converting the carboxylic acid into an amide (a carboxamide), chemists can introduce a wide array of substituents, thereby fine-tuning the molecule's steric and electronic properties to optimize binding affinity to specific cancer-related targets.[4] This note provides a detailed protocol for the synthesis of novel indole-5-carboxamide derivatives and outlines methods for their biological evaluation.

Synthetic Strategies and Rationale

The primary synthetic strategy for derivatizing this compound is the formation of an amide bond. This transformation is one of the most frequently used reactions in medicinal chemistry, as it allows for the coupling of a carboxylic acid with a vast library of commercially available primary and secondary amines.[5]

Rationale for Amide Coupling: The amide bond introduces a rigid, planar unit with both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This functionality is crucial for establishing specific interactions within the binding pockets of target proteins, such as kinases or polymerizing proteins like tubulin.[3][4] By varying the amine coupling partner, researchers can systematically probe the target's binding site to enhance potency and selectivity. For example, introducing different substituted anilines can explore hydrophobic pockets or form additional hydrogen bonds, leading to improved biological activity.[6]

The activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine, as a direct reaction is unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[7] Modern coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), are highly efficient for this purpose, enabling amide bond formation under mild conditions with high yields.[7][8]

Potential Mechanisms of Anticancer Action

Indole derivatives exert their anticancer effects through a variety of mechanisms.[1][9] The specific pathway targeted often depends on the substitution pattern around the indole core. Key mechanisms include:

  • Kinase Inhibition: Many indole-based compounds are designed to be ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[9][10] By blocking the ATP binding site, these inhibitors shut down downstream signaling pathways responsible for cell growth and proliferation.

  • Tubulin Polymerization Inhibition: Some indole derivatives can bind to tubulin, the protein subunit of microtubules.[1] This interaction disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1]

  • Induction of Apoptosis: Novel indole agents can trigger apoptosis by modulating the levels of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

  • Generation of Reactive Oxygen Species (ROS): Certain indole conjugates have been shown to increase intracellular ROS levels beyond a tolerable threshold for cancer cells, leading to oxidative stress and cell death.[11][12]

The diagram below illustrates a simplified signaling pathway often targeted by kinase inhibitors.

References

Preparation of Anti-inflammatory Compounds from 3-Methyl-1H-indole-5-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and conformational flexibility allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] Within this vast family, derivatives of 3-Methyl-1H-indole-5-carboxylic acid have emerged as promising candidates for the development of novel anti-inflammatory agents.[2] The strategic modification of the carboxylic acid moiety at the 5-position offers a robust avenue for tuning the compound's pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of potential anti-inflammatory compounds derived from this compound. We will delve into a detailed, field-proven protocol for the synthesis of an exemplary N-benzyl-3-methyl-1H-indole-5-carboxamide, elucidate the rationale behind the experimental choices, and provide step-by-step methodologies for assessing its anti-inflammatory activity through established in vitro assays.

Synthetic Strategy: Amide Coupling as a Gateway to Bioactivity

The carboxylic acid group of this compound is an ideal handle for chemical modification. One of the most effective and widely used strategies to diversify this scaffold is through amide bond formation. Amide coupling reactions are robust, generally high-yielding, and allow for the introduction of a vast array of chemical functionalities by simply varying the amine coupling partner. This versatility is paramount in structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to identify compounds with optimal potency and selectivity.

In this guide, we will focus on the synthesis of an N-benzyl substituted indole-5-carboxamide. The introduction of the benzyl group can enhance the lipophilicity of the parent molecule, potentially improving cell permeability and oral bioavailability. Furthermore, the aromatic ring of the benzyl group can engage in additional binding interactions with the target protein, such as π-π stacking or hydrophobic interactions, which can contribute to enhanced biological activity.

Experimental Workflow: From Starting Material to Purified Compound

The synthesis of N-benzyl-3-methyl-1H-indole-5-carboxamide is achieved through a well-established amide coupling protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added as a coupling additive to suppress side reactions, such as the formation of N-acylurea byproducts, and to minimize racemization if chiral amines are used.

G cluster_synthesis Synthetic Workflow Start This compound + N-benzylamine Activation Activation with EDC/HOBt in DMF Start->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Step 2 Workup Aqueous Workup Coupling->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product N-benzyl-3-methyl-1H-indole-5-carboxamide Purification->Product Final Product

Caption: Synthetic workflow for N-benzyl-3-methyl-1H-indole-5-carboxamide.

Detailed Protocol: Synthesis of N-benzyl-3-methyl-1H-indole-5-carboxamide

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

  • This compound

  • N-benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • In a separate vial, dissolve N-benzylamine (1.1 eq) in a small amount of anhydrous DMF.

    • Add the N-benzylamine solution dropwise to the reaction mixture.

    • Finally, add DIPEA (2.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a different Rf value compared to the starting materials.

  • Aqueous Workup:

    • Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-benzyl-3-methyl-1H-indole-5-carboxamide as a solid.

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, δ ppm)
N-benzyl-3-methyl-1H-indole-5-carboxamideC₁₇H₁₆N₂O264.33White to off-white solid8.15 (s, 1H), 7.80 (d, 1H), 7.40-7.25 (m, 6H), 6.50 (t, 1H), 4.65 (d, 2H), 2.30 (s, 3H)

Biological Evaluation: Assessing Anti-inflammatory Potential

The synthesized indole carboxamide can be evaluated for its anti-inflammatory activity through a series of in vitro assays. These assays are designed to probe the compound's effect on key inflammatory pathways, providing insights into its mechanism of action.

Key Inflammatory Signaling Pathways

Many anti-inflammatory drugs exert their effects by modulating specific signaling pathways that are crucial for the inflammatory response. Two of the most important pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

  • COX Pathway: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting these enzymes.

  • NF-κB Pathway: NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Inhibition of the NF-κB pathway is a major therapeutic strategy for inflammatory diseases.

G cluster_pathway Key Inflammatory Pathways cluster_cox COX Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs

Caption: Simplified overview of the NF-κB and COX inflammatory pathways.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • Celecoxib (a known COX-2 inhibitor, as a positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Dissolve the synthesized N-benzyl-3-methyl-1H-indole-5-carboxamide and celecoxib in DMSO to prepare stock solutions.

    • Prepare a series of dilutions of the test compound and the positive control in COX Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the COX Assay Buffer, COX Probe, and the diluted test compound or control.

    • Add the human recombinant COX-2 enzyme to all wells except for the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound and the control.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro NF-κB Activation Assay in Macrophages

This assay measures the ability of the synthesized compound to inhibit the activation of the NF-κB pathway in macrophage cells, a key cell type in the inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and a known NF-κB inhibitor (e.g., Bay 11-7082)

  • Reagents for immunofluorescence staining (primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody, DAPI for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM until they reach 70-80% confluency.

    • Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized compound or the positive control for 1-2 hours.

  • Stimulation of Inflammation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a non-stimulated control group.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of the p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.

    • Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of p65. A decrease in this ratio in the presence of the test compound indicates inhibition of NF-κB activation.

Conclusion and Future Directions

This application note has provided a detailed framework for the synthesis and preliminary anti-inflammatory evaluation of compounds derived from this compound. The presented protocols for amide coupling and in vitro biological assays offer a robust starting point for researchers in the field of drug discovery. The modular nature of the synthetic approach allows for the generation of a library of indole-5-carboxamides, which can be screened to identify lead compounds with potent anti-inflammatory activity.

Further studies should focus on expanding the SAR by synthesizing a wider range of derivatives with different amine substituents. Promising compounds identified from the in vitro screens should be further evaluated in more complex cellular models and in vivo models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles. Ultimately, the goal is to develop novel indole-based anti-inflammatory agents with improved therapeutic indices compared to existing treatments.

References

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid group on the 3-Methyl-1H-indole-5-carboxylic acid scaffold. This particular indole derivative is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents. The strategic modification of its carboxylic acid function into esters and amides is a critical step for modulating pharmacokinetic properties, exploring structure-activity relationships (SAR), and enhancing biological efficacy. This document outlines field-proven methodologies for esterification and amidation, explains the chemical rationale behind procedural choices, and offers step-by-step protocols suitable for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of the Indole-5-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, this compound serves as a versatile starting material for compounds targeting a wide range of biological targets, including receptors, enzymes, and ion channels. The carboxylic acid at the C-5 position is a key handle for chemical modification. Its conversion into various derivatives, primarily esters and amides, allows for the fine-tuning of critical molecular properties:

  • Solubility and Lipophilicity: Converting the polar carboxylic acid to a less polar ester or a variously substituted amide can significantly alter the compound's solubility and its ability to cross biological membranes.

  • Metabolic Stability: Esters can act as prodrugs, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid. Amides are generally more metabolically stable.

  • Receptor Interaction: The hydrogen bonding capacity and steric profile of the C-5 substituent can be precisely modified to optimize interactions within a biological target's binding pocket.

This guide focuses on the two most fundamental and widely applied derivatization strategies for this scaffold: Esterification and Amidation .

Derivatization Strategy I: Esterification

Esterification is the process of converting a carboxylic acid into an ester. For the this compound substrate, this is most commonly achieved via acid-catalyzed esterification (Fischer esterification) or by conversion to a more reactive intermediate.

Principle of Fischer-Speier Esterification

The Fischer-Speier esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction is an equilibrium process.

Causality of Experimental Choices:

  • Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Excess Alcohol: According to Le Châtelier's principle, using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester product.[1]

  • Water Removal: The reaction produces water as a byproduct. Removing this water, for instance with a Dean-Stark apparatus or by using a dehydrating agent, also shifts the equilibrium to favor the product.

Protocol 1: Synthesis of Methyl 3-Methyl-1H-indole-5-carboxylate

This protocol details the classic Fischer esterification for producing the methyl ester, a common first-step derivative.

Workflow: Fischer Esterification

cluster_0 Reaction Setup IndoleAcid 3-Methyl-1H-indole- 5-carboxylic acid Reflux Heat to Reflux (e.g., 65°C, 4-12 h) IndoleAcid->Reflux Methanol Methanol (Excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Methyl 3-Methyl-1H-indole- 5-carboxylate Purify->Product

Caption: Fischer esterification workflow.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.0 g, 5.71 mmol).

  • Add a significant excess of anhydrous methanol to act as both reactant and solvent (e.g., 25 mL).

  • Stir the suspension at room temperature. Carefully and slowly add concentrated sulfuric acid (e.g., 0.2 mL) dropwise.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 50 mL).

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A white precipitate of the product may form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl ester as a white powder.[2]

ParameterConditionRationale
Catalyst H₂SO₄, POCl₃, SOCl₂Activates the carbonyl for nucleophilic attack.[1][3]
Alcohol Primary (e.g., MeOH, EtOH)Acts as both nucleophile and solvent (when used in excess).
Temperature Room Temp to RefluxIncreased temperature accelerates the reaction rate.
Typical Yield 85-100%High yields are achievable by driving the equilibrium.[2]
Table 1. Summary of Esterification Parameters.

Derivatization Strategy II: Amidation

Directly reacting a carboxylic acid with an amine is generally ineffective as it forms a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group.

Principle of Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The most reliable methods involve the use of coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU).[4][5]

Causality of Experimental Choices:

  • Coupling Reagent (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile.[6][7]

  • Additive (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) is often included. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and, if the amine is chiral, helps to suppress racemization.[4][6]

  • Base (e.g., DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is used to scavenge the acid (e.g., HCl if the amine is used as a hydrochloride salt) generated during the reaction, maintaining a favorable reaction environment.[6]

Protocol 2: General Amidation using EDC/HOBt

This protocol provides a robust and widely applicable method for synthesizing a diverse range of amides from this compound.

Workflow: EDC/HOBt Amide Coupling

cluster_0 Reagent Assembly IndoleAcid 3-Methyl-1H-indole- 5-carboxylic acid Stir Stir at 0°C to RT (4-24 h) IndoleAcid->Stir Amine R¹R²NH Amine->Stir EDC EDC·HCl EDC->Stir HOBt HOBt HOBt->Stir Base DIPEA Base->Stir Solvent DMF or DCM Solvent->Stir Workup Aqueous Workup (Extraction & Washes) Stir->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product 3-Methyl-1H-indole- 5-carboxamide Purify->Product

Caption: Amide coupling workflow via EDC/HOBt.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., Benzylamine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium Chloride (LiCl) solution (5%, if using DMF)

  • Ethyl Acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 200 mg, 1.14 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add HOBt (e.g., 185 mg, 1.37 mmol, 1.2 eq) and EDC·HCl (e.g., 263 mg, 1.37 mmol, 1.2 eq) to the solution.

  • Add the desired amine (e.g., benzylamine, 134 mg, 1.25 mmol, 1.1 eq) followed by DIPEA (e.g., 0.4 mL, 2.28 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • If DMF was used as the solvent, wash the combined organic layers with a 5% LiCl solution (2 x 20 mL) to remove residual DMF, followed by water (1 x 20 mL).

  • Wash the combined organic layers sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[6][8]

Coupling ReagentAdditiveBaseKey Features
EDC·HCl HOBt, HOAtDIPEA, Et₃NWater-soluble byproducts, easy workup.[6][7]
DCC HOBtDIPEA, Et₃NForms insoluble dicyclohexylurea (DCU) byproduct.[4][8]
HATU/HBTU None neededDIPEA, Et₃NHighly efficient, fast reaction times, low racemization.[4]
SOCl₂ / (COCl)₂ None neededPyridine, Et₃NTwo-step via acid chloride; highly reactive, for robust substrates.[9][10][11]
Table 2. Common Amidation Reagents and Conditions.

Advanced Considerations: The Indole N-H Proton

A key feature of the this compound scaffold is the acidic proton on the indole nitrogen (N-H). While generally unreactive under the mild conditions of EDC coupling and Fischer esterification, its presence must be considered.

  • Reactivity: Under strongly basic conditions or with highly electrophilic reagents (e.g., neat thionyl chloride at high temperatures), the N-H can be deprotonated or undergo side reactions.

  • N-Protection: For multi-step syntheses or when employing harsh reagents, protection of the indole nitrogen may be necessary. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc).[12][13] The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.[13] For the protocols described herein, N-protection is typically not required.

Conclusion

The derivatization of the C-5 carboxylic acid of this compound is a fundamental strategy in the synthesis of novel bioactive molecules. Standard esterification via the Fischer method and amidation using modern coupling reagents like EDC/HOBt are reliable, high-yielding, and versatile methods. By understanding the principles behind reagent choice and reaction conditions, researchers can effectively generate diverse libraries of indole-based compounds for evaluation in drug discovery programs. The protocols provided offer a solid foundation for these essential synthetic transformations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-5 Functionalized 3-Methylindoles

The 3-methyl-1H-indole-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic functionalization, particularly at the C-5 position, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino moieties.[1]

This comprehensive guide provides an in-depth technical overview and detailed, field-proven protocols for the successful application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to this compound and its derivatives. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Challenge: Managing Reactive Functionalities

Direct cross-coupling on unprotected this compound presents significant challenges. The free carboxylic acid can potentially coordinate to and deactivate the palladium catalyst.[2] Furthermore, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, particularly in reactions employing strong bases.[3] High reaction temperatures may also lead to undesired decarboxylation.[4]

To circumvent these issues, a robust protecting group strategy is paramount. The recommended approach involves a two-fold protection:

  • Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to a methyl or ethyl ester prevents catalyst deactivation and enhances solubility in common organic solvents.[5]

  • Protection of the Indole Nitrogen: Installation of an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen mitigates issues related to N-H acidity and can improve reaction yields and selectivity.[6]

This dual-protection strategy provides a stable and versatile substrate for a range of palladium-catalyzed transformations.

Workflow for C-5 Functionalization

The overall strategy for the C-5 functionalization of this compound is depicted below. It involves the synthesis of a halogenated precursor, protection of the reactive functional groups, the palladium-catalyzed cross-coupling reaction, and subsequent deprotection to yield the final target molecule.

Workflow A 3-Methyl-1H-indole- 5-carboxylic acid B Halogenation (e.g., 5-Bromo or 5-Iodo) A->B C Esterification (e.g., MeOH, H+) & N-Boc Protection (Boc2O, DMAP) B->C D Protected Halogenated Indole (e.g., Methyl 5-bromo-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate) C->D E Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) D->E F C-5 Functionalized Protected Indole E->F G Deprotection (e.g., TFA for N-Boc; LiOH for Ester) F->G H Final C-5 Functionalized This compound G->H

Figure 1: General workflow for C-5 functionalization.

Part 1: Synthesis of Key Precursors

The successful implementation of cross-coupling reactions hinges on the availability of suitable halogenated starting materials. Herein, we detail the synthesis of the key intermediate, methyl 5-bromo-3-methyl-1H-indole-5-carboxylate. A similar procedure can be followed for the iodo-analogue using an appropriate iodinating agent.

Protocol 1: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate

This protocol adapts a known procedure for the synthesis of a similar indole derivative.[4]

Materials:

  • 5-Bromo-1H-indole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-1H-indole-3-carboxylic acid (1.0 eq) in methanol (approximately 2.2 mL per mmol of acid), add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, ~2.2 eq) dropwise at room temperature over at least two minutes.

  • Stir the resulting yellow mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in methanol and concentrate again. Repeat this process several times to ensure complete removal of any volatile byproducts.

  • The resulting solid is the desired methyl 5-bromo-1H-indole-3-carboxylate, which can be used in the next step without further purification.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the protected halogenated indole in hand, a variety of cross-coupling reactions can be employed to introduce diverse functionalities at the C-5 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[7]

Reaction Scheme:

Suzuki_Miyaura Indole Methyl 5-bromo-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Plus1 + Indole->Plus1 BoronicAcid R-B(OH)2 Plus1->BoronicAcid Arrow -> BoronicAcid->Arrow Conditions Pd Catalyst, Ligand, Base, Solvent, Heat Arrow->Conditions Product Methyl 5-aryl-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Conditions->Product

Figure 2: Suzuki-Miyaura coupling reaction scheme.

This protocol is adapted from a procedure for a similar 5-bromoindole derivative and leverages microwave irradiation for accelerated reaction times.[8]

Materials:

  • Methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate, the desired arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (Microwave)30-40 min75-95
Pd(dppf)Cl₂K₂CO₃DME/H₂O854 h70-90
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018 h80-98

Table 1: Representative conditions for Suzuki-Miyaura coupling of 5-bromoindoles.

Heck Reaction: Synthesis of C-5 Alkenyl Indoles

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to C-5 vinyl-substituted indoles.[9]

Reaction Scheme:

Heck_Reaction Indole Methyl 5-iodo-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Plus1 + Indole->Plus1 Alkene Alkene Plus1->Alkene Arrow -> Alkene->Arrow Conditions Pd Catalyst, Ligand, Base, Solvent, Heat Arrow->Conditions Product Methyl 5-alkenyl-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Conditions->Product

Figure 3: Heck reaction scheme.

This protocol is based on general conditions for Heck reactions with iodoarenes.[10]

Materials:

  • Methyl 5-iodo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF. Stir for 10 minutes.

  • Add methyl 5-iodo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate, methyl acrylate, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10060-85
Pd(PPh₃)₄K₂CO₃Acetonitrile8055-80

Table 2: Representative conditions for Heck reactions.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne.[11]

Reaction Scheme:

Sonogashira_Coupling Indole Methyl 5-bromo-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Plus1 + Indole->Plus1 Alkyne Terminal Alkyne Plus1->Alkyne Arrow -> Alkyne->Arrow Conditions Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Arrow->Conditions Product Methyl 5-alkynyl-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Conditions->Product

Figure 4: Sonogashira coupling reaction scheme.

This protocol is a standard procedure for Sonogashira couplings.[12]

Materials:

  • Methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-6070-95
Pd(PPh₃)₄ / CuIDiisopropylamineDMF2575-90

Table 3: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[13]

Reaction Scheme:

Buchwald_Hartwig Indole Methyl 5-bromo-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Plus1 + Indole->Plus1 Amine Amine (R¹R²NH) Plus1->Amine Arrow -> Amine->Arrow Conditions Pd Catalyst, Ligand, Base, Solvent, Heat Arrow->Conditions Product Methyl 5-amino-1-(tert-butoxycarbonyl)- 3-methyl-1H-indole-5-carboxylate Conditions->Product

Figure 5: Buchwald-Hartwig amination reaction scheme.

This protocol utilizes a common catalyst system for Buchwald-Hartwig aminations.

Materials:

  • Methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the methyl 5-bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-indole-5-carboxylate and the amine.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene80-11065-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10060-85

Table 4: Representative conditions for Buchwald-Hartwig amination.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the N-Boc and ester protecting groups to unveil the target this compound derivative.

Protocol 6: Two-Step Deprotection

Step 1: N-Boc Deprotection

  • Dissolve the protected indole in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at 0 °C.

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-deprotected intermediate.

Step 2: Ester Hydrolysis

  • Dissolve the N-deprotected ester in a mixture of THF, methanol, and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

  • Stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final this compound derivative.

Conclusion

The protocols detailed in this guide provide a robust framework for the strategic C-5 functionalization of this compound via palladium-catalyzed cross-coupling reactions. By employing a prudent protecting group strategy, researchers can overcome the inherent reactivity challenges of the starting material and access a wide array of novel derivatives for applications in drug discovery and materials science. The provided conditions serve as a validated starting point, and optimization may be necessary for specific substrates and coupling partners to achieve maximal yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 3-Methyl-1H-indole-5-carboxylic acid. Low yields in this multi-step synthesis are common, often stemming from challenges in the formation of the key hydrazone intermediate via the Japp-Klingemann reaction, followed by the acid-catalyzed Fischer indole cyclization. This document provides a logical, cause-and-effect-based approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My overall yield is extremely low after the complete synthesis. Where is the most critical point of failure?

A: The synthesis of this compound typically involves two main transformations: the Japp-Klingemann reaction to form the arylhydrazone intermediate, followed by the Fischer indole cyclization. The most common points of failure are the cyclization step, which is sensitive to acid choice and temperature, and the stability of the diazonium salt intermediate.

Troubleshooting Workflow:

  • Isolate and Characterize the Intermediate: The most crucial diagnostic step is to isolate the arylhydrazone product after the Japp-Klingemann step. Analyze its purity and yield. If the yield of this intermediate is low, focus your efforts on optimizing the diazotization and coupling reaction.

  • Assess the Cyclization Step: If you have a good yield of pure hydrazone but a low final yield, the Fischer cyclization is the culprit. This is a frequent issue in Fischer indole syntheses.[1]

  • Review Starting Material Quality: Ensure the purity of your initial reagents, 4-aminobenzoic acid and the pyruvate source (e.g., ethyl 2-oxopropanoate), as impurities can propagate and inhibit key steps.

Q2: The reaction mixture turns dark brown or black, resulting in a tarry, intractable residue. What causes this decomposition?

A: Dark coloration and tar formation are classic signs of decomposition, often acid-catalyzed, especially during the Fischer cyclization step.

Possible Causes and Solutions:

  • Cause: Acid-Catalyzed Polymerization. The electron-rich indole ring, once formed, can be protonated at the C3 position, leading to deactivation or polymerization under harsh acidic conditions.[2]

  • Solution: Carefully control the reaction temperature and acid concentration. Use the mildest acid catalyst and conditions necessary to promote cyclization. Consider using Lewis acids like ZnCl₂ or BF₃·OEt₂, which can be more effective and less prone to causing degradation than strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA).[3]

  • Cause: Air Oxidation. Arylhydrazones and indole intermediates can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.

  • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use, particularly for the high-temperature cyclization step.

  • Cause: Side Reactions of the Hydrazone. The hydrazone intermediate itself can undergo undesired rearrangements or cleavage under overly aggressive conditions. For instance, excessive heating can lead to the heterolytic cleavage of the N-N bond, preventing the productive[1][1]-sigmatropic rearrangement required for indole formation.[4][5]

  • Solution: Optimize the reaction time and temperature for the cyclization. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

Section 1: Troubleshooting the Japp-Klingemann Reaction

This reaction synthesizes the key arylhydrazone intermediate from an aryl diazonium salt and a β-keto-ester/acid.[6][7]

Q3: My Japp-Klingemann reaction is inefficient, yielding a complex mixture instead of the clean arylhydrazone. What's going wrong?

A: This issue often originates from either poor formation and stability of the diazonium salt or non-optimal coupling conditions. Conventional Japp-Klingemann conditions can sometimes be unsuitable, leading to stable azo-compounds or side products if the temperature or pH is not controlled.[8]

Diagnostic Workflow & Solutions:

  • Verify Diazonium Salt Formation:

    • Protocol: The diazotization of 4-aminobenzoic acid must be performed at 0–5 °C. The temperature must not rise above this, as diazonium salts are thermally unstable and will decompose, reducing your effective concentration of the electrophile.

    • Confirmation: Before adding the diazonium salt solution to the coupling partner, you can test a drop with a solution of 2-naphthol in aqueous NaOH. The formation of a vibrant orange-red precipitate (an azo dye) confirms the presence of the active diazonium salt.

  • Control the Coupling Reaction pH:

    • Causality: The Japp-Klingemann reaction requires the formation of an enolate from your β-keto-ester (e.g., ethyl 2-oxopropanoate). This requires a basic environment. However, the diazonium salt is only stable under acidic to neutral conditions.

    • Solution: Maintain the pH of the coupling reaction mixture between 5 and 8. A buffered system using sodium acetate or sodium carbonate is critical. Add the cold diazonium salt solution slowly to the cooled solution of the β-keto-ester and buffer. This maintains a localized concentration of the enolate without degrading the diazonium salt.

  • Avoid Competing Reactions:

    • Solution: Ensure vigorous stirring and slow, portion-wise addition of the diazonium salt. The temperature should be kept low (0–10 °C) throughout the addition.

Experimental Protocol: Optimized Japp-Klingemann Reaction
  • Diazotization: Dissolve 4-aminobenzoic acid (1 eq.) in 2.5 M HCl (3 eq.). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature never exceeds 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-oxopropanoate (1 eq.) and sodium acetate (3 eq.) in a mixture of ethanol and water (1:1). Cool this solution to 0-5 °C.

  • Addition: Add the cold diazonium salt solution from Step 1 to the solution from Step 2 dropwise over 1 hour with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction & Isolation: Stir the resulting mixture at room temperature for 2-4 hours. The arylhydrazone product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 2: Troubleshooting the Fischer Indole Cyclization

This step involves the acid-catalyzed cyclization of the purified arylhydrazone to form the indole ring. It is often the primary source of low yield.[1]

Q4: The Fischer cyclization is slow, incomplete, or fails entirely. How do I choose the right catalyst and conditions?

A: The choice of acid catalyst is the most critical parameter in the Fischer indole synthesis.[3] The reaction proceeds via protonation, tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and subsequent aromatization. Each step has different acid requirements.

Catalyst Selection & Optimization:

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages & Common Issues
Brønsted Acids H₂SO₄, HCl, p-TsOH, PPAHigh temperatures (80-160 °C)Inexpensive and readily available.Often require harsh conditions, leading to charring, sulfonation, or other side reactions.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Milder temperatures (25-100 °C)Can promote cyclization under milder conditions, reducing degradation. Often give cleaner reactions.[9]Can be moisture-sensitive. Stoichiometric amounts are sometimes required. May chelate to the carboxylic acid group.
Heterogeneous Amberlyst-15, Montmorillonite K-10Refluxing in a non-polar solvent (e.g., toluene)Easy to remove from the reaction mixture (filtration). Can be recycled.May have lower activity, requiring longer reaction times.

Recommended Strategy:

  • Start Mild: Begin with a Lewis acid like ZnCl₂ (1.2 eq.) in a solvent like toluene or acetic acid at 80-100 °C.

  • Increase Strength Incrementally: If the reaction is sluggish, switch to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) in refluxing ethanol or toluene.

  • Use PPA as a Last Resort: Polyphosphoric acid (PPA) is very effective but also very aggressive. Use it at elevated temperatures (100-140 °C) only if other methods fail, and monitor carefully for decomposition.

Q5: Why would a Fischer indole synthesis fail even with a pure hydrazone starting material?

A: Certain electronic factors can fundamentally inhibit the key[1][1]-sigmatropic rearrangement.

Mechanistic Failure Analysis:

  • Cause: N-N Bond Cleavage. The key step is the rearrangement of the ene-hydrazine intermediate. However, an alternative pathway exists: heterolytic cleavage of the weak N-N bond. This cleavage is favored if the resulting fragments (an aniline and an iminyl carbocation) are highly stabilized.[4]

  • Relevance: While the substituents in your specific target molecule (3-methyl, 5-carboxy) are not strongly electron-donating to the point of complete failure, impurities or incorrect starting materials could introduce groups that favor this cleavage pathway. Computational studies have shown that strong electron-donating substituents on the carbonyl-derived portion of the hydrazone can make this a major competing reaction.[5]

  • Solution: This is an intrinsic mechanistic problem. If you suspect this is occurring due to an incorrect starting material, re-verify the structure of your hydrazone intermediate using NMR and MS. Ensure that the pyruvic acid derivative used was correct and did not contain other substituents.

Section 3: Work-up and Purification
Q6: I have trouble isolating the final product. It seems soluble in both acidic and basic aqueous layers during extraction.

A: The amphoteric nature of this compound (containing a basic indole nitrogen and an acidic carboxylic acid) makes purification by extraction challenging.

Optimized Purification Protocol:

  • Quench and Neutralize: After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Initial pH Adjustment: Carefully neutralize the mixture with a saturated NaHCO₃ or Na₂CO₃ solution to a pH of ~7-8. This will deprotonate the carboxylic acid, forming the carboxylate salt.

  • Remove Non-polar Impurities: Extract the neutralized aqueous solution with a non-polar solvent like ethyl acetate or dichloromethane. This will remove non-acidic, non-basic organic impurities. Discard the organic layer.

  • Acidify and Isolate: Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl to a pH of ~3-4. The carboxylic acid will protonate and should precipitate out of the solution.

  • Collect and Recrystallize: Collect the solid product by filtration. Wash thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetone/heptane, to achieve high purity.

Visual Guides

Overall Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Cyclization 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid NaNO2_HCl NaNO2 / HCl (0-5 °C) 4-Aminobenzoic_Acid->NaNO2_HCl Diazotization Diazonium_Salt 4-Carboxybenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Hydrazone Arylhydrazone Intermediate Diazonium_Salt->Hydrazone Coupling Pyruvate_Ester Ethyl 2-Oxopropanoate + NaOAc Buffer Pyruvate_Ester->Hydrazone Acid_Catalyst Acid Catalyst (e.g., ZnCl2, p-TsOH) + Heat Hydrazone->Acid_Catalyst Cyclization Final_Product 3-Methyl-1H-indole- 5-carboxylic acid Acid_Catalyst->Final_Product

Caption: High-level workflow for the synthesis.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Overall Yield CheckIntermediate Isolate & analyze hydrazone intermediate. Start->CheckIntermediate IntermediateYield What is the yield/purity of the hydrazone? CheckIntermediate->IntermediateYield LowIntYield Low / Impure IntermediateYield->LowIntYield Poor GoodIntYield High / Pure IntermediateYield->GoodIntYield Good TroubleshootJK Focus on Japp-Klingemann: 1. Verify diazonium salt formation. 2. Check pH & temp of coupling. 3. Ensure slow addition. LowIntYield->TroubleshootJK TroubleshootFischer Focus on Fischer Cyclization: 1. Change acid catalyst (Lewis vs. Brønsted). 2. Optimize temp & reaction time. 3. Use inert atmosphere. GoodIntYield->TroubleshootFischer CheckWorkup Review Purification: 1. Use optimized pH swing extraction. 2. Check for product loss during recrystallization. TroubleshootFischer->CheckWorkup If cyclization appears complete by TLC

References

Technical Support Center: Optimization of 3-Methyl-1H-indole-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. The indole scaffold is a cornerstone in medicinal chemistry, and robust synthetic routes are critical for advancing research and development.[1] This document aims to equip you with the knowledge to overcome common hurdles and enhance the efficiency and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, often approached via the Fischer indole synthesis or related methods, can present several challenges.[2][3] This section addresses common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

A: This is a frequent and often multifaceted issue. A systematic evaluation of your reaction parameters is the most effective approach.

  • Poor Quality of Starting Materials: Impurities in your phenylhydrazine or keto-acid starting materials can introduce competing side reactions or inhibit the catalyst.

    • Solution: Ensure the purity of your reagents. Recrystallize or chromatograph starting materials if their purity is questionable.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables.[4]

    • Solution: Systematically screen these parameters. Start with milder conditions and incrementally increase the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount for a successful Fischer indole synthesis.[2][5] A catalyst that is too weak may not facilitate the necessary rearrangements, while one that is too strong can lead to decomposition of starting materials or the product.[5]

    • Solution: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][5] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] The optimal catalyst is highly substrate-dependent.

  • Atmospheric Moisture: Some variations of the Fischer indole synthesis are sensitive to moisture.

    • Solution: Employ dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture sensitivity.[4]

Issue 2: Formation of Multiple Products and Side Reactions

Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products often points to issues with reaction control or the inherent reactivity of your substrates.

  • Side Reactions: The Fischer indole synthesis can be accompanied by various side reactions, such as rearrangements leading to undesired regioisomers or cleavage of the N-N bond in the hydrazone intermediate.[6][7] Electron-donating substituents on the carbonyl compound can sometimes favor this cleavage.[6][7]

    • Solution: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[4] Careful selection of the acid catalyst can also steer the reaction towards the desired pathway.[2]

  • Impure Starting Materials: As mentioned previously, impurities are a common source of side reactions.[4]

    • Solution: Purify your starting materials to minimize the formation of byproducts.

  • In situ Hydrazone Formation: If the isolated hydrazone intermediate is unstable, it can decompose and lead to multiple products.

    • Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method is the Fischer indole synthesis .[2][3][8] This involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[8] For this compound, the likely starting materials would be 4-hydrazinobenzoic acid and acetone or a related pyruvate derivative.

Another powerful method is the Japp-Klingemann reaction , which is used to synthesize the necessary hydrazone intermediate from a β-keto-acid or β-keto-ester and an aryl diazonium salt.[9][10] This hydrazone can then be cyclized to the indole via the Fischer synthesis.[9][10] This approach can sometimes offer advantages in terms of starting material availability and control over the reaction.[11]

Q2: How critical is the choice of solvent in the synthesis?

The solvent can significantly impact the reaction outcome. It can influence the solubility of reactants and intermediates, the reaction temperature, and the activity of the catalyst. Common solvents for the Fischer indole synthesis include acetic acid, ethanol, and higher boiling point solvents like quinoline for decarboxylation steps if a keto-acid is used.[11] The optimal solvent will depend on the specific substrates and catalyst being used.

Q3: Can I use microwave-assisted synthesis for this reaction?

Yes, microwave-assisted synthesis can be a valuable tool for optimizing the Fischer indole synthesis. It can offer rapid heating, leading to significantly shorter reaction times and often improved yields.[5][12]

Optimized Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular setup and reagents.

Step 1: Hydrazone Formation (Optional, can be performed in situ)

  • Dissolve 4-hydrazinobenzoic acid hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add acetone (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone precipitate by TLC.

  • Isolate the hydrazone by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Indolization

  • Suspend the isolated hydrazone (or the in situ generated mixture from Step 1) in a suitable solvent (e.g., acetic acid or a mixture of ethanol and sulfuric acid).

  • Add the chosen acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid like zinc chloride).

  • Heat the reaction mixture to reflux (the optimal temperature may vary, typically between 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Purification

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterRecommended RangeNotes
Reactant Ratio Phenylhydrazine:Ketone (1:1.1-1.5)A slight excess of the ketone can help drive the reaction to completion.
Acid Catalyst Catalytic (e.g., 10 mol%) to stoichiometricThe amount depends on the chosen acid and substrate reactivity.[4]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates but can also lead to decomposition.[5]
Reaction Time 1 - 24 hoursMonitor by TLC for optimal conversion.

Visualization of Key Processes

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Starting Materials (Phenylhydrazine & Ketone/Aldehyde) Hydrazone Hydrazone Formation Start->Hydrazone Acid Catalyst Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Cyclization Cyclization & Aromatization Rearrangement->Cyclization Loss of NH3 Product Indole Product Cyclization->Product

Caption: A simplified workflow of the Fischer Indole Synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Indole_Synthesis Start Low/No Yield or Multiple Products Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Start->Optimize_Conditions Screen_Catalyst Screen Acid Catalysts Start->Screen_Catalyst Inert_Atmosphere Consider Inert Atmosphere Start->Inert_Atmosphere Purify_Reagents Purify/Recrystallize Starting Materials Check_Purity->Purify_Reagents Systematic_Screen Systematic Screening (DOE) Optimize_Conditions->Systematic_Screen Vary_Catalyst Test Brønsted & Lewis Acids Screen_Catalyst->Vary_Catalyst Dry_Reagents Use Dry Solvents & Inert Gas Inert_Atmosphere->Dry_Reagents

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methyl-1H-indole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process often culminating in the celebrated Fischer indole synthesis. A robust and common approach involves two key stages:

  • Japp-Klingemann Reaction : To form the necessary arylhydrazone intermediate from a diazonium salt of an aminobenzoic acid derivative and a β-keto-ester.

  • Fischer Indole Synthesis : The acid-catalyzed cyclization of the resulting hydrazone to construct the indole ring system.[1]

This guide will focus on potential pitfalls and side reactions within this synthetic framework, offering solutions and preventative measures.

Synthetic Workflow Diagram

G cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis A Methyl 4-aminobenzoate B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Arylhydrazone Intermediate B->D Coupling (aq. base) C Ethyl 2-methylacetoacetate C->D E Indole Ester Intermediate D->E Acid Catalyst (PPA, H2SO4, etc.) Heat D->E F 3-Methyl-1H-indole- 5-carboxylic acid E->F Saponification (e.g., LiOH, H2O) G Hydrazone Arylhydrazone (from unsymmetrical ketone) Enamine_A Enamine A (More substituted) Hydrazone->Enamine_A H+ (Path A) Enamine_B Enamine B (Less substituted) Hydrazone->Enamine_B H+ (Path B) Rearrangement_A [3,3]-Sigmatropic Rearrangement Enamine_A->Rearrangement_A Rearrangement_B [3,3]-Sigmatropic Rearrangement Enamine_B->Rearrangement_B Product_A Regioisomer A (e.g., 2,3-disubstituted) Rearrangement_A->Product_A Cyclization & Aromatization Product_B Desired Product B (e.g., 3-substituted) Rearrangement_B->Product_B Cyclization & Aromatization

References

Technical Support Center: Synthesis of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-Methyl-1H-indole-5-carboxylic acid. This vital heterocyclic compound is a key structural motif and building block in numerous pharmaceutical agents and biologically active molecules. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of alternative synthetic routes, solutions to common experimental challenges, and detailed protocols to empower you to successfully synthesize this target molecule.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of the indole core is a well-established field, yet the specific substitution pattern of this compound presents unique challenges and opportunities. The choice of synthetic route depends on factors such as starting material availability, scale, required purity, and tolerance for specific reaction conditions. Below is a comparative analysis of the most viable strategies.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Fischer Indole Synthesis 4-Hydrazinobenzoic acid, AcetoneCost-effective, well-documented, reliable for this substitution pattern.Requires acidic and often harsh thermal conditions, potential for side reactions, sensitive to substrate purity.[1][2]
Palladium-Catalyzed Synthesis 4-Aminobenzoic acid, Acetone (via imine)Mild reaction conditions, high functional group tolerance, often high yields, atom-economical.[3][4]Higher cost of palladium catalysts and ligands, requires careful optimization of catalytic systems.[5]
Gassman Indole Synthesis 4-Aminobenzoic acid derivativesGood generality for various indole substitutions, proceeds via a one-pot reaction.[6]Involves handling of thiols and hypohalites, requires a final desulfurization step (e.g., Raney Nickel).[7]
Bischler-Möhlau Synthesis 4-Aminobenzoic acid, α-haloketoneA classic method for indole formation.Primarily yields 2-substituted indoles, not ideal for the 3-methyl target. Often requires harsh conditions and gives low yields.[8][9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Fischer Indole Synthesis Issues

Question 1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes?

Answer: Low yield is a frequent challenge in the Fischer synthesis and can be attributed to several factors:

  • Substrate Decomposition: The starting arylhydrazine (4-hydrazinobenzoic acid) can be unstable, especially under harsh acidic and thermal conditions. Ensure you are using high-purity starting material. If necessary, prepare the hydrazine fresh via reduction of the corresponding diazonium salt.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are common, they can sometimes promote side reactions or degradation.[2] Consider using a milder Lewis acid like ZnCl₂ or even an acidic ion-exchange resin to find the optimal balance.[10][11]

  • [4][4]-Sigmatropic Rearrangement Failure: This key step in the mechanism can be sensitive to the electronic properties of your substrate.[12] Electron-donating groups on the phenyl ring generally facilitate the reaction, while the carboxylic acid group (electron-withdrawing) can be challenging. Computational studies have shown that certain substitution patterns can favor competing pathways, leading to N-N bond cleavage instead of the desired rearrangement.[13] Optimization of temperature is crucial; too low and the reaction stalls, too high and decomposition dominates.

  • Side Reactions: Competing reactions such as aldol condensation of the ketone (acetone) or intermolecular reactions can consume starting materials.[1]

Question 2: I've isolated a product, but my analytical data (NMR, LC-MS) shows a complex mixture of isomers and byproducts. How can I improve selectivity?

Answer: Product mixture complexity often arises from the reaction mechanism itself and reaction conditions:

  • Regioisomeric Indoles: If an unsymmetrical ketone were used, you would expect two different enamine intermediates, leading to regioisomers. With acetone, this is not an issue. However, ensure your acetone is free of other carbonyl impurities.

  • Incomplete Cyclization/Elimination: The final steps of the mechanism involve cyclization and the elimination of ammonia.[2] If these steps are not driven to completion, you may isolate intermediates. Ensure adequate reaction time and temperature.

  • Decarboxylation: The presence of a carboxylic acid at high temperatures and strong acid conditions can lead to decarboxylation, yielding 3-methyl-1H-indole as a significant byproduct. If this is observed, switching to a milder catalyst (e.g., ZnCl₂) and lowering the reaction temperature is advised.

Palladium-Catalyzed Synthesis Issues

Question 3: My palladium-catalyzed oxidative cyclization is sluggish or stalls before completion. What should I check?

Answer: Palladium-catalyzed reactions are powerful but sensitive to several variables:

  • Catalyst and Ligand Choice: The specific palladium source (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and any associated ligands are critical.[14][15] For oxidative cyclizations, ligandless systems or those with simple phosphine ligands are common. Ensure the catalyst has not been deactivated by exposure to air or impurities.

  • Oxidant Inefficiency: Many modern indole syntheses are aerobic oxidative cyclizations that use molecular oxygen as the terminal oxidant.[3][4] Ensure proper aeration of your reaction mixture. In some cases, a co-oxidant like Cu(OAc)₂ may be required to facilitate the catalytic cycle.[16]

  • Imine Formation: These reactions often proceed through an in situ formed N-aryl imine.[3] If the initial condensation between the aniline (4-aminobenzoic acid) and the ketone (acetone) is slow, it can be the rate-limiting step. You might consider pre-forming the imine before adding the catalyst.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Protic solvents may interfere with the catalyst, while highly coordinating solvents like DMSO can be beneficial.[3]

General Purification Issues

Question 4: I am struggling with the purification of the final this compound. It streaks on silica gel and is difficult to crystallize.

Answer: The amphipathic nature of your product, containing a relatively nonpolar indole ring and a highly polar carboxylic acid, makes purification challenging.

  • Chromatography: Standard silica gel chromatography can be problematic. The acidic proton of the carboxylic acid interacts strongly with the silica, leading to severe tailing. To mitigate this, add a small amount of acetic or formic acid (e.g., 0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexanes). This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase. Alternatively, reverse-phase chromatography (C18) is an excellent option for this type of molecule.

  • Acid-Base Extraction: Leverage the carboxylic acid for purification. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, carefully re-acidify the aqueous layer with dilute HCl to precipitate your pure product, which can be collected by filtration.[17]

  • Recrystallization: Finding a suitable solvent system is key. Try polar solvents like ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/heptane.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is most recommended for a first attempt? A: The Fischer Indole Synthesis is the most classic and cost-effective route.[2] Its mechanism is well-understood, and despite potential challenges, it is often the first choice for industrial and academic labs for this specific substitution pattern.

Q: Is it necessary to protect the carboxylic acid group before starting the synthesis? A: For the Fischer synthesis, protection is generally not required, but you must be mindful of potential decarboxylation under harsh conditions. For palladium-catalyzed routes, the free carboxylic acid is often well-tolerated.[3][14] However, if you encounter solubility issues or side reactions involving the acid, converting it to a methyl or ethyl ester is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid in a final step.

Q: What are the primary safety concerns when running these syntheses? A: For the Fischer route, arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] For palladium-catalyzed reactions, palladium compounds can be toxic and are expensive heavy metals; care should be taken to avoid contamination and ensure proper disposal. Raney Nickel, used in the Gassman synthesis, is pyrophoric and must be handled with extreme care, always kept wet with a solvent.[7]

Q: Can these methods be scaled up for pilot or manufacturing scale? A: The Fischer Indole Synthesis is widely used on an industrial scale.[2] While palladium-catalyzed reactions are becoming more common in manufacturing, the cost of the catalyst and the need for its removal from the final product are significant considerations.[5] The Gassman route's use of potentially hazardous reagents can make it less attractive for large-scale operations.

Section 4: Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from 4-hydrazinobenzoic acid hydrochloride and acetone.

Step 1: Phenylhydrazone Formation

  • In a 250 mL round-bottom flask, suspend 4-hydrazinobenzoic acid hydrochloride (10.0 g, 1 eq.) in ethanol (100 mL).

  • Add acetone (1.5 eq.) to the suspension.

  • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

  • Place the dried phenylhydrazone from Step 1 into a 250 mL round-bottom flask.

  • Add a suitable acid catalyst. A common choice is a mixture of acetic acid and a catalytic amount of sulfuric acid, or polyphosphoric acid (PPA). For this example, we will use ZnCl₂.

  • Add anhydrous zinc chloride (ZnCl₂, 2.0 eq.) and a high-boiling solvent like toluene or xylene (100 mL).

  • Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product.[2]

  • Cool the reaction to room temperature. Quench carefully by pouring it onto a mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or chromatography as described in the troubleshooting section.

Protocol 2: Palladium-Catalyzed Aerobic Oxidative Cyclization

This protocol is adapted from modern methods involving the cyclization of N-aryl imines.[3][4]

Step 1: Reaction Setup

  • To a 100 mL Schlenk flask, add 4-aminobenzoic acid (5.0 g, 1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable solvent such as DMSO (50 mL).

  • Add acetone (3.0 eq.).

  • The reaction is often promoted by an additive. Add tetrabutylammonium bromide (Bu₄NBr, 2.0 eq.).[4]

  • Seal the flask and purge with oxygen (or use a balloon filled with oxygen).

Step 2: Reaction Execution

  • Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction is typically run under an oxygen atmosphere (1 atm).[3]

  • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water and then brine to remove the DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product using the methods outlined in the troubleshooting section (acid-base extraction or chromatography).

Section 5: Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_fischer Fischer Indole Synthesis cluster_pd Palladium-Catalyzed Synthesis A 4-Hydrazinobenzoic Acid F1 Hydrazone Formation A->F1 B 4-Aminobenzoic Acid P1 Imine Formation (in situ) B->P1 C Acetone C->F1 C->P1 F2 Acid-Catalyzed Cyclization (Indolization) F1->F2 [H+] / Heat End 3-Methyl-1H-indole- 5-carboxylic acid F2->End P2 Pd-Catalyzed Oxidative C-H Activation P1->P2 Pd(OAc)2 / O2 P2->End

Caption: Comparative workflow of Fischer and Pd-catalyzed routes.

Fischer_Mechanism Start Arylhydrazone Enamine Enamine (Tautomer) Start->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination H+ Indole Aromatic Indole Elimination->Indole

Caption: Key steps of the Fischer Indole Synthesis mechanism.

References

Technical Support Center: Purification of 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My crude this compound has a strong, unpleasant odor and a brownish color. What are the likely impurities?

The strong odor is often indicative of residual skatole (3-methylindole), a common precursor or side-product.[1] The brownish color typically arises from oxidized species and polymeric materials formed during the synthesis, particularly if the reaction was carried out at elevated temperatures or exposed to air and light. Indole derivatives are susceptible to oxidation, which can lead to complex impurity profiles.[1]

FAQ 2: I'm observing streaking and poor separation on my silica gel TLC plates. What's causing this and how can I fix it?

Streaking of acidic compounds like this compound on silica gel is a common issue. This is due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface, leading to tailing.

To mitigate this, you can:

  • Modify the mobile phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid (typically 0.5-2%) to the eluent. This protonates the analyte and suppresses its ionization, reducing its interaction with the silica.

  • Consider a different stationary phase: For particularly challenging separations, reverse-phase chromatography on C18-functionalized silica may provide better results.[2]

FAQ 3: My final product shows a low melting point and broad NMR peaks. What does this suggest?

A low and broad melting point is a classic indicator of impurities. Broad peaks in the NMR spectrum, particularly for the N-H and O-H protons, can suggest the presence of residual solvents (like water or alcohols) or other impurities that are hydrogen bonding with your product. It is crucial to ensure the product is thoroughly dried under vacuum.

FAQ 4: Can I use activated carbon (charcoal) to decolorize my product?

Yes, activated carbon can be effective for removing colored impurities. However, it should be used with caution as it can also adsorb your desired product, leading to a decrease in yield. It is best to perform a small-scale test to determine the optimal amount of charcoal and contact time. The charcoal should be completely removed by filtration through a pad of celite before proceeding with crystallization.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Recrystallization yields are consistently low.

Low recrystallization yields can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Causality Chain:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3]

  • Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Rate of Cooling: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil.

Troubleshooting Workflow:

References

Technical Support Center: Challenges in the Scale-Up of 3-Methyl-1H-indole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Introduction: The Scale-Up Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical compounds. While numerous synthetic routes exist for indole derivatives on a lab scale, scaling these processes presents significant hurdles.[1][2] Challenges often arise from exothermic reactions, byproduct formation, and purification difficulties that are manageable in a flask but become critical in a reactor.[3] This guide addresses these issues in a practical, question-and-answer format.

Section 1: Core Synthesis Strategy & Mechanism
Q1: What is the most industrially viable and scalable synthesis route for this compound?

A1: The Fischer Indole Synthesis is overwhelmingly the most common and historically validated method for producing substituted indoles at scale.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[6]

For this compound, the key starting materials are:

  • (4-carboxyphenyl)hydrazine

  • Acetone (or a related pyruvate derivative to avoid later decarboxylation steps if the 2-position needs to be functionalized)

An alternative and often integrated approach is the Japp-Klingemann reaction , which can be used to generate the required hydrazone intermediate directly from an aryl diazonium salt and a β-keto-acid or ester, bypassing the need to handle potentially unstable hydrazine precursors directly.[7][8][9]

Causality of Choice: The Fischer synthesis is favored for its robustness and the relatively low cost of starting materials. The key is the formation of the C-C bond via a[1][1]-sigmatropic rearrangement, which is a highly reliable and well-understood transformation.[5][10]

Fischer_Indole_Synthesis A 4-Hydrazinobenzoic Acid + Acetone B Hydrazone Formation (Condensation) A->B -H2O C Hydrazone Intermediate B->C D Protonation & Tautomerization (Acid Catalyst) C->D + H+ E Enamine Intermediate D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Aminal Intermediate H->I J Elimination of NH3 I->J - NH3 K 3-Methyl-1H-indole- 5-carboxylic acid J->K

Caption: Fischer Indole Synthesis Pathway.

Section 2: Troubleshooting the Synthesis Reaction

This section focuses on common problems encountered during the scale-up of the Fischer indole synthesis for this specific target molecule.

Q2: My scaled-up reaction is generating a significant amount of dark, tar-like polymer. How can I prevent this?

A2: Tar formation is a classic problem in Fischer indole syntheses, driven by the strongly acidic and often high-temperature conditions required for the reaction.[3]

Root Causes & Solutions:

  • Excessive Acid Concentration/Strength: The acid catalyst's role is to facilitate the rearrangement, but overly harsh conditions promote polymerization of intermediates and the final product.

    • Troubleshooting: Titrate the amount of acid catalyst carefully. Start with a lower catalytic amount and increase only if the reaction stalls. Consider switching from strong Brønsted acids (like H₂SO₄ or polyphosphoric acid) to Lewis acids (like ZnCl₂) or solid-supported acids (like Amberlite IR-120), which can offer milder conditions and easier removal.[3][5]

  • Poor Temperature Control: The reaction is often exothermic. Localized "hot spots" within a large reactor vessel can dramatically accelerate decomposition and polymerization pathways.

    • Troubleshooting: Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a homogenous temperature profile. A slower, controlled addition of the acid catalyst can help manage the exotherm. For highly problematic cases, continuous flow reactors offer superior heat exchange and can virtually eliminate this issue.[3]

  • Oxygen Exposure: Indoles and their precursors can be sensitive to air oxidation at elevated temperatures, leading to colored impurities and tar.

    • Troubleshooting: Run the reaction under an inert atmosphere (Nitrogen or Argon) at all stages, from charging reagents to the final work-up.

Catalyst TypeExampleTypical ConditionsProsCons on Scale-Up
Brønsted Acid H₂SO₄, PPA, HClHigh Temp (80-160°C)Inexpensive, effectiveHigh potential for charring, corrosive, difficult removal
Lewis Acid ZnCl₂, BF₃·OEt₂Moderate to High TempMilder than BrønstedStoichiometric amounts often needed, metal waste stream
Solid Acid Amberlite IR-120Moderate Temp, longer timeEasily filtered out, reusableLower activity, may require solvent recirculation
Q3: My reaction yield is consistently low (<60%), even though the starting material is consumed. What are the likely side reactions?

A3: Low yield in the absence of starting material points toward competing reaction pathways or product degradation.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield of Indole Check1 Analyze Crude Product by HPLC/LC-MS Start->Check1 Path1 High levels of unidentified polar baseline material? Check1->Path1 Yes Path2 Presence of unexpected, distinct side products? Check1->Path2 No, distinct peaks Path3 Crude material is clean but yield is low post-workup? Check1->Path3 No, looks clean Solution1 Indicates Polymerization/Tar. - Reduce Temperature - Lower Acid Concentration - Use Inert Atmosphere Path1->Solution1 Solution2 Indicates Specific Side Reaction. - Check for dimer formation. - Verify hydrazone purity. - Check for cleavage of carboxyl group. Path2->Solution2 Solution3 Indicates Isolation/Purification Loss. - Optimize extraction pH. - Check for product solubility in waste streams. - Re-evaluate crystallization solvent. Path3->Solution3

Caption: Decision tree for troubleshooting low yields.

Key Mechanistic Considerations:

  • Incomplete Rearrangement: The critical[1][1]-sigmatropic rearrangement may be inefficient. This can sometimes be improved by changing the solvent or acid catalyst to better stabilize the transition state.[5]

  • Hydrazone Quality: The initial hydrazone must be pure. Impurities from the hydrazine starting material or side reactions during condensation (e.g., aldol reactions with the ketone) can inhibit the main reaction.[10] Ensure the condensation step goes to completion before initiating the cyclization.

Section 3: Product Isolation and Purification
Q4: What is the most robust method for purifying this compound at scale, especially to remove colored impurities?

A4: A multi-step approach combining acid-base extraction and recrystallization is highly effective and scalable for purifying carboxylic acids.[11][12]

Experimental Protocol: Purification

  • Quench and Dilute: After the reaction is complete (as monitored by HPLC), cool the reactor to room temperature. Slowly and carefully quench the reaction mixture by adding it to a stirred vessel of cold water or ice. Safety Note: Quenching strong acid is highly exothermic.

  • Initial Extraction (pH Manipulation):

    • Basify the aqueous slurry by adding a solution of sodium hydroxide (e.g., 2M NaOH) until the pH is >10. The this compound will deprotonate to form its water-soluble sodium salt.

    • Most non-acidic, colored, and tar-like impurities will remain in a semi-solid or organic phase. Perform an extraction with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) to remove these impurities. Discard the organic layer.

  • Precipitation of Product:

    • Filter the aqueous layer, if necessary, to remove any insoluble material.

    • Slowly add a strong acid (e.g., 3M HCl) to the clear aqueous solution with vigorous stirring. The this compound will precipitate out as the pH drops below its pKa (~3-4). Continue adding acid until the pH is ~2 to ensure complete precipitation.

  • Isolation and Washing:

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with deionized water to remove inorganic salts.

    • Perform a final wash with a cold, non-polar solvent (like hexanes) to remove any residual non-polar impurities.

  • Recrystallization:

    • Dissolve the crude, dried solid in a minimal amount of a hot polar solvent, such as ethanol, isopropanol, or an ethanol/water mixture.

    • If colored impurities persist, you can add a small amount of activated carbon and hot-filter the solution.

    • Allow the solution to cool slowly to form high-purity crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow A Crude Reaction Mixture B Quench in Water A->B C Basify to pH > 10 with NaOH B->C D Product dissolves as Sodium Salt C->D E Extract with Toluene/MTBE to Remove Neutral Impurities D->E F Separate Layers E->F G Aqueous Layer (Contains Product Salt) F->G H Organic Layer (Waste) F->H I Acidify Aqueous Layer to pH ~2 with HCl G->I J Precipitate Pure Acid I->J K Filter and Wash Solid J->K L Recrystallize from Ethanol/Water K->L M Pure Crystalline Product L->M

Caption: Scalable Purification Workflow.

Section 4: Safety Considerations for Scale-Up
Q5: What are the critical safety hazards to manage during the scale-up of this process?

A5: Scaling up introduces risks that are minimal at the lab scale. The following must be addressed:

  • Thermal Runaway: As discussed, the Fischer indole synthesis is exothermic. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. A thorough process safety assessment, including reaction calorimetry, is essential to understand the thermal profile before scaling.[3]

  • Handling of Reagents:

    • Arylhydrazines: These compounds can be toxic and are potential sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.

    • Strong Acids (PPA, H₂SO₄): Highly corrosive. Use appropriate face shields, gloves, and aprons. Ensure emergency showers and eyewash stations are accessible.

    • Flammable Solvents: All organic solvents should be handled in properly grounded equipment to prevent static discharge, and ignition sources must be eliminated.

  • Waste Disposal: The process generates acidic and basic aqueous waste as well as organic solvent waste. All waste streams must be segregated, labeled, and disposed of in accordance with local environmental regulations.[13]

References

Technical Support Center: 3-Methyl-1H-indole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1H-indole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these valuable compounds. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and resolve issues in your experiments effectively.

Introduction to the Stability of Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1] However, the very electronic richness that makes the indole ring a versatile pharmacophore also renders it susceptible to degradation under various experimental conditions. Understanding these stability issues is paramount for obtaining reliable and reproducible results. This guide will delve into the common stability challenges encountered with this compound and its analogs, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by four main factors:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain reagents.

  • Light: Many indole derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[2]

  • pH: The stability of the indole ring is highly dependent on the pH of the solution. Strongly acidic or alkaline conditions can catalyze degradation. Generally, neutral to slightly basic conditions are preferred for indole derivatives.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light. To mitigate oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, use high-purity, degassed solvents to minimize dissolved oxygen. For aqueous solutions, consider using a buffer to maintain a neutral pH. Stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and used as quickly as possible. For longer-term storage of solutions, flash-freezing in liquid nitrogen before storing at -80°C can prevent the repeated freeze-thaw cycles that can promote degradation.

Q4: I've noticed a change in the color of my solid compound/solution over time. What does this indicate?

A4: A color change, often to a pink, yellow, or brownish hue, is a common visual indicator of degradation. This is typically due to the formation of oxidized and polymerized products. If you observe a color change, it is crucial to assess the purity of your compound before proceeding with your experiments.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to stability issues you might encounter during your research.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Inconsistent or non-reproducible biological assay results. Compound degradation in assay media.Verify compound integrity: Prepare a fresh stock solution and re-test. Assess media stability: Incubate the compound in the assay media for the duration of the experiment and analyze for degradation by HPLC. Indole derivatives can be unstable in certain cell culture media, especially those containing components that can generate reactive oxygen species.
Appearance of unexpected peaks in my HPLC chromatogram. Degradation during sample preparation, storage, or analysis.Minimize light exposure: Prepare samples under low-light conditions and use amber autosampler vials. Control temperature: Use a cooled autosampler if available. Check solvent purity: Ensure your mobile phase solvents are fresh and of high purity. Peroxides in older ethers or THF can cause oxidative degradation.
Low yield or formation of side products in a chemical reaction. Instability of the indole nucleus under the reaction conditions.Inert atmosphere: If not already doing so, run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Degas solvents: Thoroughly degas all solvents before use. Temperature control: If the reaction is heated, consider if a lower temperature for a longer duration is feasible. pH sensitivity: If the reaction involves strong acids or bases, the indole ring may be degrading. Consider alternative reagents or protecting the indole nitrogen. Protonation at the C3 position under acidic conditions can lead to polymerization.
Difficulty in dissolving the compound. The compound may have degraded to less soluble polymeric materials.Check purity: Analyze the solid by HPLC to confirm its integrity. Use appropriate solvents: Indole-5-carboxylic acids are generally soluble in organic solvents like DMSO, DMF, and alcohols.[3] For aqueous solutions, the use of a co-solvent or adjusting the pH to deprotonate the carboxylic acid may be necessary.

Understanding the Degradation Pathways

The degradation of this compound likely proceeds through pathways common to many indole derivatives. The primary routes of degradation are oxidation, photodegradation, and acid-catalyzed decomposition.

Oxidative Degradation

The indole ring is susceptible to oxidation at several positions. For 3-methylindoles, oxidation can lead to a variety of products. The initial step is often the formation of a radical cation, which can then react with oxygen or other oxidizing species. Key degradation products can include hydroxylated indoles, which may be further oxidized to oxindoles and isatin derivatives, eventually leading to ring-opened products like anthranilic acid derivatives.[4][5]

Photodegradation

Exposure to light, particularly UV light, can excite the indole ring to a higher energy state. This excited molecule can then undergo various reactions, including photooxidation, leading to similar degradation products as seen in chemical oxidation. The specific photoproducts will depend on the solvent and the presence of oxygen.

pH-Dependent Degradation

Under strongly acidic conditions, the indole nucleus is prone to protonation, primarily at the C3 position. While the methyl group at C3 in this compound offers some steric hindrance, protonation can still occur, leading to the formation of an indoleninium ion. This reactive intermediate can then be attacked by another indole molecule, initiating oligomerization or polymerization, which often manifests as an insoluble precipitate. In strongly alkaline conditions, deprotonation of the indole nitrogen can increase its susceptibility to oxidation.

cluster_0 Degradation Pathways of this compound cluster_1 Stress Factors cluster_2 Degradation Products A This compound E Hydroxylated Intermediates A->E Oxidation H Polymeric Materials A->H Acid-Catalyzed Polymerization B Oxidizing Agents (O₂, Peroxides) B->A C Light (UV/Vis) C->A D Strong Acid (H⁺) D->A F Oxindole/Isatin Derivatives E->F Further Oxidation G Ring-Opened Products (e.g., Anthranilic Acid Derivatives) F->G Ring Cleavage

Potential degradation pathways of this compound.

Experimental Protocols

To empower you to assess the stability of your specific derivative under your experimental conditions, we provide the following generalized protocols.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber or a light source with controlled UV and visible light output

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Aim for 5-20% degradation of the parent compound.[6]

Stress Condition Typical Reagent/Setup Typical Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Oven80°C48 hours
Thermal (Solution)Water Bath80°C24 hours
Photolytic (Solid & Solution)Photostability ChamberAmbientPer ICH Q1B
Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a broader range (e.g., 200-400 nm) with a PDA detector to identify degradation products that may have different UV spectra.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity and stability-indicating nature of the method.

cluster_0 Workflow for Stability Assessment A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Different Time Points B->C D Prepare Samples for HPLC (Neutralize, Dilute) C->D E Analyze by Stability-Indicating HPLC-UV Method D->E F Analyze Data: - Parent Peak Area Decrease - Degradation Product Formation E->F G Identify Degradation Pathway and Assess Stability F->G

Experimental workflow for assessing the stability of your compound.

Concluding Remarks

The stability of this compound and its derivatives is a critical parameter that can significantly impact the outcome of your research. By understanding the potential degradation pathways and implementing the proper handling, storage, and experimental controls outlined in this guide, you can ensure the integrity of your compounds and the reliability of your data. Should you encounter issues not covered in this guide, we encourage you to perform a systematic stability assessment as described in the provided protocols.

References

Overcoming poor solubility of 3-Methyl-1H-indole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 3-Methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a senior application scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to help you make informed decisions in your experimental design.

The core challenge with this compound lies in its molecular structure. It possesses a bicyclic, aromatic indole core, which is largely nonpolar, and a polar carboxylic acid group. This bifunctional nature, combined with strong intermolecular hydrogen bonding in its solid state, leads to poor solubility in many common organic solvents. This guide provides a systematic approach to troubleshooting and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for the poor solubility of this compound?

A1: The poor solubility is primarily due to two factors:

  • Strong Crystal Lattice Energy: In its solid state, the molecules are tightly packed and held together by strong intermolecular hydrogen bonds between the carboxylic acid groups and the N-H of the indole ring. A significant amount of energy is required to break these bonds before the molecule can be solvated.

  • Amphipathic Nature: The molecule has a large, hydrophobic indole backbone and a small, highly polar carboxylic acid group. This makes it difficult for a single solvent to effectively solvate both parts of the molecule simultaneously. Nonpolar solvents fail to interact favorably with the carboxylic acid, while polar solvents may not adequately solvate the indole ring system.

Q2: Which general categories of organic solvents are most likely to be successful?

A2: Polar aprotic solvents are often the best starting point. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally effective at dissolving indole carboxylic acids.[1][2] This is because they have high dielectric constants and are hydrogen bond acceptors, allowing them to disrupt the crystal lattice and solvate both the polar and nonpolar regions of the molecule. Alcohols like ethanol and methanol can also be used, though solubility may be more limited.[3]

Q3: What is the single most effective strategy for dramatically increasing the solubility of this compound?

A3: For a carboxylic acid, the most effective and common method for increasing solubility is deprotonation (ionization) through a pH adjustment or conversion to a salt.[4][5][6] By adding a base, the carboxylic acid group (-COOH) is converted to its conjugate base, a carboxylate salt (-COO⁻). This ionic form is significantly more polar and readily dissolves in polar solvents.[7][8][9]

Q4: What is co-solvency and how can it be applied here?

A4: Co-solvency is the technique of using a mixture of solvents to increase a solute's solubility.[10][11] For this compound, you might mix a solvent that is good at solvating the indole ring (e.g., toluene or dichloromethane) with a polar solvent that interacts well with the carboxylic acid (e.g., methanol or ethanol). The goal is to create a solvent blend with an optimal polarity that can effectively solvate the entire molecule.[12][] This is a powerful technique for fine-tuning solubility for specific applications.[11]

Solubility Enhancement Workflow

This workflow provides a structured approach to selecting the appropriate method for your experimental needs.

G start Start: Poor Solubility Observed check_ph Is pH modification permissible for your reaction? start->check_ph use_base Strategy 1: Deprotonation / Salt Formation check_ph->use_base Yes check_solvent Can you use a strong polar aprotic solvent? check_ph->check_solvent No protocol_2 Follow Protocol 2: Solubilization via pH Adjustment use_base->protocol_2 end_success Success: Compound Solubilized protocol_2->end_success use_dmso Strategy 2: Use High-Solvating Power Solvent check_solvent->use_dmso Yes use_cosolvent Strategy 3: Co-Solvent System check_solvent->use_cosolvent No dmso_note Try DMSO, DMF, or NMP. Note: High boiling points. use_dmso->dmso_note dmso_note->end_success protocol_3 Follow Protocol 3: Screening for an Optimal Co-Solvent use_cosolvent->protocol_3 protocol_3->end_success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide
Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution after a short time. The solution is supersaturated. The solvent may be slowly evaporating, or the temperature has decreased.1. Ensure your vessel is tightly sealed to prevent solvent evaporation. 2. Gently warm the solution to redissolve and then allow it to cool slowly to room temperature. 3. Add a small percentage (5-10%) of a stronger co-solvent like DMSO to stabilize the solution.
Solubility is still insufficient even with a co-solvent. The chosen co-solvent system is not optimal. The ratio of the solvents is incorrect.1. Systematically screen a panel of co-solvents (e.g., ethanol, isopropanol, acetonitrile, THF) mixed with your primary solvent. 2. Create a solubility profile by testing different ratios of your co-solvent mixture (e.g., 9:1, 4:1, 1:1). Refer to Protocol 3.
The compound dissolves with base, but the resulting solution is not compatible with my downstream reaction (e.g., a reaction sensitive to strong bases). The chosen base is too strong or introduces incompatible ions.1. Use a milder organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of inorganic hydroxides. 2. If possible, use only the minimum amount of base required for solubilization (e.g., 1.05 equivalents). 3. Consider if the salt form can be isolated first, then redissolved, avoiding excess base in the final solution.
The use of DMSO or DMF is problematic due to high boiling points and difficulty in removal. These solvents are effective but have low vapor pressure.1. If possible, use a lower-boiling point polar aprotic solvent like acetone or acetonitrile, although solubility will likely be lower. 2. For product isolation, consider precipitation by adding an anti-solvent (e.g., water or heptane) followed by filtration, rather than removal by evaporation.
Experimental Protocols
Protocol 1: Baseline Solubility Determination (Shake-Flask Method)

This protocol establishes the baseline solubility of the compound in a chosen solvent, which is crucial for evaluating the effectiveness of any enhancement technique.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected organic solvent (e.g., 10 mg into 1 mL) in a glass vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

  • After agitation, let the vial stand to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal and agitate (24-48h at constant T) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute and analyze (e.g., HPLC) D->E F Calculate Solubility (mg/mL or mM) E->F

Caption: Experimental workflow for the shake-flask solubility method.

Protocol 2: Solubility Enhancement via pH Adjustment / Salt Formation

This protocol utilizes deprotonation to dramatically increase solubility in polar organic solvents like ethanol or methanol.

Ionization Equilibrium: The carboxylic acid exists in equilibrium with its carboxylate conjugate base. Adding a base shifts the equilibrium to the right, favoring the more soluble ionic form.

G cluster_eq Chemical Equilibrium in Solution IndoleCOOH R-COOH (Less Soluble, Neutral) IndoleCOO R-COO⁻ (More Soluble, Ionic) IndoleCOOH->IndoleCOO Base_add Addition of Base (e.g., NaOH) removes H⁺, shifting equilibrium right H_plus + H⁺

Caption: Ionization equilibrium of the carboxylic acid group.

Methodology:

  • Weigh a known amount of this compound into a vial.

  • Add the desired volume of your primary polar solvent (e.g., ethanol).

  • While stirring, add a suitable base dropwise.

    • For inorganic salts: Use a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add approximately 1.0 to 1.1 molar equivalents relative to the acid.

    • For organic salts: Use an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add 1.1 to 1.5 molar equivalents.

  • Continue stirring until the solid is completely dissolved. A clear solution indicates the successful formation of the more soluble salt.

  • Caution: The resulting solution will be basic. Ensure this is compatible with your subsequent experimental steps. This method is highly effective for preparing stock solutions.[7][14]

Protocol 3: Systematic Screening of Co-Solvents

This protocol helps identify an effective co-solvent system when pH modification is not an option.

Methodology:

  • Select a primary organic solvent in which the compound has minimal, but some, solubility.

  • Select a panel of 3-5 co-solvents with varying polarities (e.g., ethanol, acetonitrile, tetrahydrofuran (THF), toluene).

  • Prepare a series of solvent systems in separate vials with varying concentrations of each co-solvent in the primary solvent (e.g., 10%, 25%, 50% v/v).

  • Add an excess amount of this compound to each vial.

  • Execute the shake-flask method as described in Protocol 1 for each solvent system.

  • Measure the solubility in each system.

  • Plot the measured solubility as a function of the co-solvent concentration to identify the optimal solvent blend that provides the highest solubility.

References

Technical Support Center: Protecting Group Strategies for the Synthesis of 3-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of protecting group strategies in your synthetic workflow.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses common questions regarding the selection and strategic implementation of protecting groups for this compound, a key intermediate in various pharmaceutical syntheses.

Q1: I need to perform a reaction on a derivative of this compound that is sensitive to acidic conditions, but I need to protect both the indole nitrogen and the carboxylic acid. What is a suitable orthogonal protecting group strategy?

A1: An excellent orthogonal strategy for your needs would be to protect the indole nitrogen with a Boc (tert-butyloxycarbonyl) group and the carboxylic acid as a methyl or ethyl ester. The ester can be selectively hydrolyzed under basic conditions (saponification), which will not affect the acid-labile Boc group. Subsequently, the Boc group can be removed under acidic conditions that are orthogonal to the ester hydrolysis.[1][2]

Here's a breakdown of this strategy:

  • Indole N-H Protection: Use Di-tert-butyl dicarbonate ((Boc)₂O) to install the Boc group. This group is stable to a wide range of nucleophilic and basic conditions.

  • Carboxylic Acid Protection: Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification or by using an alkyl halide with a non-nucleophilic base.

  • Selective Deprotection:

    • Ester Hydrolysis (Basic): Treat the protected intermediate with a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF) to hydrolyze the ester to the carboxylic acid.

    • Boc Deprotection (Acidic): Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.

This orthogonal approach allows for the selective deprotection of either functional group without affecting the other, providing precise control over your synthetic sequence.[1][2]

Q2: What are the key factors to consider when choosing a protecting group for the indole nitrogen of this compound?

A2: The choice of a protecting group for the indole nitrogen is critical and depends on several factors:

  • Stability to Reaction Conditions: The protecting group must be robust enough to withstand the conditions of your subsequent synthetic steps. For example, if you plan to use strong bases, a Boc group is a good choice due to its stability under basic conditions.[3]

  • Ease of Removal: The deprotection conditions should be mild enough to not affect other functional groups in your molecule. For instance, if your molecule has other acid-sensitive groups, a Boc group might not be ideal, and a group removable under different conditions, like a benzyl group (removable by hydrogenolysis), might be a better option.

  • Electronic Effects: The protecting group can influence the reactivity of the indole ring. Electron-withdrawing groups like Boc or tosyl (Ts) decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive towards electrophiles.[4] Conversely, electron-donating groups like benzyl can increase the ring's reactivity.

  • Orthogonality: As discussed in Q1, if you have other functional groups that need protection, the chosen protecting group should be part of an orthogonal set, allowing for selective removal.[1][2][5]

Q3: Can I selectively protect the indole nitrogen in the presence of the unprotected carboxylic acid?

A3: Yes, selective protection is achievable by taking advantage of the significant difference in acidity (pKa) between the indole N-H and the carboxylic acid O-H. In aprotic polar solvents like DMSO, the indole N-H is considerably less acidic (pKa ≈ 21) than the carboxylic acid O-H (pKa ≈ 11-12).[6][7]

To achieve selective N-protection, you can employ a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. The NaH will selectively deprotonate the more acidic carboxylic acid, forming the sodium carboxylate. Subsequent addition of a second equivalent of NaH can then deprotonate the indole N-H, allowing for reaction with your protecting group electrophile (e.g., (Boc)₂O). However, a more common and often cleaner approach is to first protect the carboxylic acid as an ester and then proceed with the protection of the indole nitrogen. This two-step process often leads to higher yields and fewer side products.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of protected this compound derivatives.

Q4: I am attempting to protect the indole nitrogen with a Boc group, but I am getting a low yield and observing side products. What could be the issue?

A4: Low yields and side reactions during Boc protection of indoles can stem from several factors:

  • Incomplete Deprotonation: If you are using a base to deprotonate the indole nitrogen before adding (Boc)₂O, ensure that the deprotonation is complete. The quality of the base, especially NaH, is crucial. Use freshly opened or properly stored NaH.

  • Competing C3-Alkylation: While less common with the bulky Boc group, direct reaction of the indole with the protecting group electrophile without prior deprotonation can sometimes lead to C3-alkylation, especially with more reactive electrophiles. Using a strong base to form the indolide anion generally favors N-protection.

  • Reaction with the Carboxylic Acid: If the carboxylic acid is unprotected, it can react with (Boc)₂O to form a mixed anhydride. This can lead to undesired side reactions. It is highly recommended to protect the carboxylic acid as an ester before attempting the N-Boc protection.[8]

  • Catalyst Issues: If you are using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure it is of high purity. DMAP can accelerate the reaction but can also promote side reactions if not used in the correct stoichiometric amount (typically catalytic amounts of 0.1 equivalents).[9]

Recommended Solution: For a cleaner reaction, first protect the carboxylic acid as a methyl ester. Then, perform the Boc protection of the indole nitrogen using (Boc)₂O with a catalytic amount of DMAP in a solvent like acetonitrile or dichloromethane.

Q5: My saponification of the methyl ester on the N-Boc protected indole is sluggish and incomplete. How can I improve the reaction?

A5: Incomplete saponification can be a common issue, especially with sterically hindered esters or when the substrate has poor solubility. Here are some troubleshooting steps:

  • Increase Temperature: Heating the reaction mixture to reflux can significantly increase the rate of hydrolysis.

  • Use a Co-solvent: If your substrate is not fully soluble in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate.

  • Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., 2-5 equivalents of NaOH or LiOH).

  • Longer Reaction Time: Some sterically hindered esters may require longer reaction times for complete hydrolysis. Monitor the reaction by TLC until the starting material is fully consumed.

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters.

Q6: During the acidic deprotection of the Boc group, I am observing decomposition of my product. What are the possible reasons and solutions?

A6: Indoles can be sensitive to strong acidic conditions, which can lead to degradation. Here are some strategies to mitigate this:

  • Milder Acidic Conditions: Instead of strong acids like concentrated HCl or neat TFA, try using a milder system. For example, a solution of 4M HCl in dioxane or 20-50% TFA in DCM is often sufficient to remove the Boc group without causing significant degradation.

  • Scavengers: The tert-butyl cation generated during Boc deprotection can re-alkylate the electron-rich indole ring. Adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap the tert-butyl cation and prevent this side reaction.

  • Lower Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help to minimize side reactions and decomposition.

  • Alternative Deprotection Methods: For highly acid-sensitive substrates, consider alternative methods for Boc deprotection. For example, using a catalytic amount of sodium methoxide in dry methanol can selectively deprotect the N-Boc group under basic conditions.[10] Another mild method involves using oxalyl chloride in methanol at room temperature.[11]

Section 3: Experimental Protocols

Here are detailed, step-by-step protocols for the protection and deprotection of this compound.

Protocol 1: Methyl Esterification of this compound

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend this compound (1.0 equiv.) in anhydrous methanol (10-20 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv.) or concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise to the stirred suspension.

    • Remove the ice bath and stir the reaction mixture at room temperature or heat to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred solution of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 3-methyl-1H-indole-5-carboxylate.[12][13]

Protocol 2: N-Boc Protection of Methyl 3-Methyl-1H-indole-5-carboxylate

  • Materials:

    • Methyl 3-methyl-1H-indole-5-carboxylate

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve methyl 3-methyl-1H-indole-5-carboxylate (1.0 equiv.) in MeCN or CH₂Cl₂ (10-15 mL per gram).

    • Add DMAP (0.1 equiv.).

    • Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.

    • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to afford the N-Boc protected product.[9]

Protocol 3: Saponification of N-Boc-protected Methyl 3-Methyl-1H-indole-5-carboxylate

  • Materials:

    • N-Boc-protected methyl 3-methyl-1H-indole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected ester (1.0 equiv.) in a mixture of MeOH or THF and water (e.g., 3:1 v/v).

    • Add NaOH or LiOH (2-5 equiv.) and stir the mixture at room temperature or heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1M HCl.

    • Extract the product with EtOAc (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected carboxylic acid.[14]

Protocol 4: N-Boc Deprotection

  • Materials:

    • N-Boc protected this compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected indole (1.0 equiv.) in anhydrous DCM (10-20 mL per gram).

    • Cool the solution to 0 °C.

    • Add TFA (10-20 equiv., or as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected this compound.[4]

Section 4: Data and Diagrams

Table 1: Comparison of Common Protecting Groups for Indole Nitrogen

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability
tert-ButyloxycarbonylBoc(Boc)₂O, base (e.g., DMAP, NaH)Acid (TFA, HCl); Mild basic (NaOMe/MeOH)[10]; Thermolytic[15]Stable to base, nucleophiles, hydrogenolysis
TosylTsTsCl, base (e.g., NaH)Strong base (e.g., KOH, reflux); Reductive (e.g., Mg/MeOH)Stable to acid, oxidation
BenzylBnBnBr, base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to acid, base, nucleophiles
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF); Lewis acids (e.g., BF₃·OEt₂)Stable to a wide range of conditions

Table 2: Orthogonal Protecting Group Strategies for this compound

Indole-N ProtectionCarboxylic Acid ProtectionDeprotection of COOHDeprotection of N-HOrthogonality
BocMethyl EsterBasic Hydrolysis (NaOH/MeOH)Acid (TFA/DCM)Excellent
Benzyltert-Butyl EsterAcid (TFA/DCM)Hydrogenolysis (H₂/Pd-C)Excellent
TosylBenzyl EsterHydrogenolysis (H₂/Pd-C)Strong Base (KOH, reflux)Good

Diagram 1: Orthogonal Protecting Group Strategy Workflow

workflow A 3-Methyl-1H-indole- 5-carboxylic acid B Step 1: Esterification (e.g., MeOH, H+) A->B C Methyl 3-methyl-1H-indole- 5-carboxylate B->C D Step 2: N-Boc Protection ((Boc)2O, DMAP) C->D E N-Boc protected Methyl Ester D->E F Step 3a: Saponification (NaOH, MeOH/H2O) E->F J Step 3b: N-Boc Deprotection (TFA, DCM) E->J G N-Boc protected Carboxylic Acid F->G H Step 4a: N-Boc Deprotection (TFA, DCM) G->H I 3-Methyl-1H-indole- 5-carboxylic acid H->I K Methyl 3-methyl-1H-indole- 5-carboxylate J->K L Step 4b: Saponification (NaOH, MeOH/H2O) K->L L->I troubleshoot start Low yield in N-Boc protection? q1 Is the carboxylic acid protected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is deprotonation (if used) complete? a1_yes->q2 sol1 Protect COOH as an ester first to prevent side reactions. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reagents of high quality? a2_yes->q3 sol2 Use fresh, high-quality base (e.g., NaH). Ensure anhydrous conditions. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Consider alternative conditions (e.g., different solvent, temperature). a3_yes->sol4 sol3 Use fresh (Boc)2O and DMAP. a3_no->sol3

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Indole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] When functionalized with a carboxylic acid at the 5-position, the resulting indole-5-carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of these derivatives, focusing on their performance as anti-inflammatory, metabolic, and anticancer agents. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Anti-inflammatory Activity: Targeting Cytosolic Phospholipase A2α (cPLA2α)

Expertise & Experience: Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[3] It catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[3] Selective inhibition of cPLA2α is a key therapeutic strategy for inflammatory diseases.[3] Indole-5-carboxylic acid derivatives have emerged as potent inhibitors of this enzyme.[4][5] The carboxylic acid moiety is particularly important for potent inhibition of cPLA2α.[6]

Comparative Analysis of cPLA2α Inhibitors:

A significant advancement in this area involves the development of 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids. Structure-activity relationship (SAR) studies have revealed that modifications to the indole scaffold and its substituents greatly influence inhibitory potency.[7] For instance, replacing the indole ring with an indazole scaffold can increase inhibitory activity.[5]

Compound IDScaffoldKey SubstituentsIC50 (µM) for cPLA2αReference
Lead Compound (2) Indole-5-carboxylic acid1-[3-(4-octylphenoxy)-2-oxopropyl]0.035[5]
Compound 28 Indazole-5-carboxylic acid1-[3-(4-octylphenoxy)-2-oxopropyl]0.005[5]
Efipladib IndoleComplex side chains at C2 and C3Potent inhibitor[8]
WAY-196025 IndoleSulfonamide moietyPotent inhibitor[3][8]

As the table indicates, the indazole derivative 28 shows approximately a sevenfold increase in potency compared to the parent indole compound 2 .[5] This highlights the impact of scaffold hopping in optimizing inhibitor efficacy. Further optimization led to the discovery of potent and selective inhibitors like Efipladib and WAY-196025.[8]

Signaling Pathway of cPLA2α in Inflammation

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, which ultimately leads to the production of pro-inflammatory eicosanoids.

cPLA2a_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli cPLA2a cPLA2α (Target for Inhibition) ProInflammatory_Stimuli->cPLA2a Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases cPLA2a->Cell_Membrane Hydrolyzes COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α-mediated release of arachidonic acid and subsequent inflammatory cascade.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

This protocol describes a mixed micelle assay to determine the inhibitory potency (IC50) of test compounds against purified cPLA2α.[3]

  • Prepare Mixed Micelles: Create a substrate solution containing 1-palmitoyl-2-[14C]arachidonyl phosphatidylcholine, other phospholipids, and Triton X-100.[9]

  • Enzyme and Inhibitor Preparation: Dilute purified human cPLA2α enzyme to the desired concentration. Prepare serial dilutions of the indole-5-carboxylic acid derivatives (test compounds).

  • Assay Reaction: In a microplate, combine the enzyme, varying concentrations of the inhibitor, and the mixed micelle substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

  • Quantification of Arachidonic Acid Release: Stop the reaction and measure the amount of radiolabeled arachidonic acid released using liquid scintillation counting or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Regulation: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Expertise & Experience: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, primarily in metabolic tissues like the liver and adipose tissue.[10][11] Overactivity of this enzyme is linked to metabolic syndrome and type 2 diabetes. Therefore, inhibiting 11β-HSD1 is a promising therapeutic approach.[10][12]

Comparative Analysis of 11β-HSD1 Inhibitors:

Several indole-5-carboxylic acid derivatives have been investigated as 11β-HSD1 inhibitors. The focus of optimization has been on improving metabolic stability and pharmacokinetic properties.

Compound ClassKey Structural FeaturesIn Vitro Potency (IC50)Key FindingsReference
Pyrazole-based Replacement of pyridine with a pyrazole scaffold.Nanomolar rangeImproved solubility and pharmacokinetics.[13]
Adamantyl-containing Adamantyl group in the amide substituent.PotentReduced acyl glucuronide liability.[13]
Various derivatives Diverse substitutions on the indole core.VariedDemonstrated efficacy in animal models.[14]

Experimental Workflow: Screening for 11β-HSD1 Inhibitors

The following diagram outlines a typical workflow for screening and characterizing 11β-HSD1 inhibitors.

HSD1_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Efficacy Enzyme_Assay Homogeneous Time-Resolved Fluorescence (HTRF) Assay Cell_Assay Cell-based Assay (e.g., C2C12 cells) Enzyme_Assay->Cell_Assay Confirm cellular activity Tissue_Homogenates Tissue Homogenate Assay (Liver, Adipose) Cell_Assay->Tissue_Homogenates Assess target engagement Animal_Models Animal Models of Metabolic Disease Tissue_Homogenates->Animal_Models Evaluate therapeutic effect

Caption: A multi-step workflow for the evaluation of 11β-HSD1 inhibitors.

Experimental Protocol: Cell-Based 11β-HSD1 Activity Assay

This protocol utilizes a cell-based assay to measure the inhibitory effect of compounds on 11β-HSD1 activity in a more physiologically relevant environment.[15]

  • Cell Culture and Differentiation: Culture a suitable cell line, such as murine C2C12 skeletal muscle cells, and induce differentiation to increase 11β-HSD1 expression.[15]

  • Compound Treatment: Treat the differentiated cells with various concentrations of the indole-5-carboxylic acid derivatives.

  • Substrate Addition: Add the substrate, cortisone, to the cells. In a cell-based assay, the addition of the cofactor NADPH is not necessary as it is endogenously supplied by the cells.[15]

  • Incubation: Incubate for a specific period to allow the conversion of cortisone to cortisol.

  • Cortisol Quantification: Measure the amount of cortisol produced in the cell supernatant using a detection method such as a homogeneous time-resolved fluorescence (HTRF) assay.[15][16]

  • Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Expertise & Experience: The indole scaffold is present in numerous natural and synthetic anticancer agents.[17][18] Indole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, as well as the induction of apoptosis.[18][19]

Comparative Analysis of Anticancer Indole-5-Carboxylic Acid Derivatives:

The anticancer activity of these derivatives is highly dependent on the specific substitutions on the indole ring.

Compound ClassTarget Cell Line(s)IC50 / EC50Mechanism of ActionReference
5-Hydroxyindole-3-carboxylic acid esters MCF-7 (Breast Cancer)4.7 µM (for compound 5d)Cytotoxicity[17]
Indole carboxylic acid esters of Melampomagnolide B M9-ENL1 (AML)720 nM (for compound 7j)Cytotoxicity[20]
5-Bromoindole-2-carboxylic acid derivatives HepG2, A549, MCF-7Potent (compound 3a)EGFR Tyrosine Kinase Inhibition[21][22]
Indole-2-carboxylic acid derivatives Various cancer cell lines2-11 µMInhibition of tubulin polymerization[23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[24]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17][25]

  • Compound Treatment: Treat the cells with serial dilutions of the indole-5-carboxylic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Other Notable Biological Activities

Indole-5-carboxylic acid derivatives have also shown promise as:

  • Steroid-5α-reductase inhibitors: These could be useful in treating conditions like benign prostatic hyperplasia.[27][28][29][30]

  • HIV-1 Integrase Inhibitors: Some derivatives have been designed and evaluated as novel inhibitors of this key viral enzyme.[31][32]

Conclusion

The indole-5-carboxylic acid scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The comparative analysis presented here demonstrates that strategic modifications to this core structure can lead to significant improvements in activity against inflammatory enzymes, metabolic regulators, and cancer cells. The detailed experimental protocols provide a framework for the continued investigation and optimization of these promising compounds in the field of drug discovery.

References

A Comparative Guide to 3-Methyl-1H-indole-5-carboxylic acid and Indole-6-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the indole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The subtle repositioning or addition of functional groups on this indole core can dramatically alter a molecule's interaction with biological targets. This guide provides a detailed comparison of two closely related indole derivatives: 3-Methyl-1H-indole-5-carboxylic acid and Indole-6-carboxylic acid. We will explore their distinct biological activities, delve into the structural rationale for these differences, and provide actionable protocols for their evaluation in relevant biological assays.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound and Indole-6-carboxylic acid are simple structural isomers. However, the placement of the carboxylic acid group (at position 5 vs. 6) and the presence of a methyl group at position 3 create significant differences in their electronic distribution, steric profile, and hydrogen bonding potential. These differences are foundational to their distinct biological activities.

PropertyThis compoundIndole-6-carboxylic acid
Molecular Formula C10H9NO2C9H7NO2
Molecular Weight 175.19 g/mol [1]161.16 g/mol [2]
Structure A methyl group at C3 and a carboxyl group at C5.A carboxyl group at C6.
Known Biological Relevance Primarily investigated as an inhibitor of Monocarboxylate Transporter 1 (MCT1).Investigated as a scaffold for anti-cancer agents and as an inhibitor of D-amino acid oxidase (DAAO).[3][4]

The methyl group in this compound adds lipophilicity and can influence binding pocket interactions through steric effects. The positioning of the carboxylic acid is critical, as it often acts as a key pharmacophore, forming salt bridges or hydrogen bonds with amino acid residues in a target protein.

Comparative Biological Activity and Mechanism of Action

While both molecules are indole carboxylic acids, their known biological targets and mechanisms of action diverge significantly.

Indole-6-carboxylic acid: A Scaffold for Oncology and Neurological Targets

Indole-6-carboxylic acid has been primarily explored as a versatile scaffold for the development of multi-target antiproliferative agents.[3][4] Derivatives have been synthesized to target key receptors in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[3][5][6]

  • Anti-Cancer Activity : Studies have shown that derivatives of indole-6-carboxylic acid can exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116, HeLa, and HT-29.[3][6] The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3][6]

  • DAAO Inhibition : The indole-6-carboxylic acid scaffold has also been identified as an inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids and is a therapeutic target for neurological conditions like schizophrenia.[7][8][9] Aromatic carboxylic acids, in general, are known to be potent inhibitors of DAAO.[7][10]

This compound: A Specific Inhibitor of Metabolic Transport

In contrast, this compound is recognized for its role as an inhibitor of Monocarboxylate Transporter 1 (MCT1). MCTs are crucial for the transport of lactate, pyruvate, and ketone bodies across cell membranes and are implicated in cancer metabolism.[11][12][13]

  • MCT1 Inhibition : By blocking MCT1, this compound can disrupt the metabolic symbiosis in tumors, where glycolytic cancer cells export lactate that is then taken up by oxidative cancer cells as fuel.[13][14] This inhibition leads to an accumulation of intracellular lactate, a drop in intracellular pH, and can impair tumor growth.[12][14][15] The drug AZD3965, a potent MCT1 inhibitor currently in clinical trials, was developed from a series of compounds that include this structural motif.[11][14]

This divergence in targets highlights a key principle in medicinal chemistry: small structural changes can lead to vastly different pharmacological profiles. The positioning of the carboxylic acid at C6 appears more favorable for interaction with the active sites of receptor tyrosine kinases and DAAO, while the C5-carboxyl combined with a C3-methyl group provides specificity for the MCT1 transporter.

Experimental Protocols: Head-to-Head Assay Guide

To empirically determine and compare the activities of these two compounds, researchers can employ a variety of biological assays. Below are detailed protocols for evaluating their potential effects on cell proliferation (relevant for indole-6-carboxylic acid's anti-cancer potential) and lactate transport (relevant for this compound's MCT1 inhibition).

Workflow for Comparative Biological Assays

The following diagram illustrates the general workflow for comparing the two indole derivatives in parallel assays.

G cluster_prep Compound Preparation cluster_assay1 Assay 1: Cell Viability (MTT) cluster_assay2 Assay 2: Lactate Efflux Assay cluster_analysis Data Analysis C1 Dissolve 3-Methyl-1H-indole- 5-carboxylic acid in DMSO C2 Dissolve Indole-6-carboxylic acid in DMSO A2 Treat cells with serial dilutions of each compound C1->A2 B2 Pre-treat cells with compounds or vehicle C1->B2 C2->A2 C2->B2 A1 Seed cancer cell lines (e.g., HCT-116, A549) A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent and measure absorbance A3->A4 D1 Calculate IC50 for cell viability A4->D1 B1 Seed MCT1-expressing cells (e.g., Raji lymphoma) B1->B2 B3 Induce glycolysis (e.g., high glucose medium) B2->B3 B4 Measure extracellular lactate concentration B3->B4 D2 Quantify inhibition of lactate efflux B4->D2 D3 Compare potencies and mechanisms D1->D3 D2->D3

Caption: Workflow for comparing the biological activities of the two indole derivatives.

Protocol: MTT Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds, particularly relevant for evaluating the anti-cancer potential of indole-6-carboxylic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO to 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol: Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the export of lactate from cells, a direct functional readout of MCT1 inhibition.

Objective: To quantify the inhibition of lactate transport by this compound.

Materials:

  • MCT1-expressing cells (e.g., Raji lymphoma cells)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture cells to a high density. Harvest and wash the cells with an assay buffer.

  • Compound Incubation: Resuspend cells at a concentration of 1x10^6 cells/mL in assay buffer. Aliquot cells into tubes and add the test compounds at various concentrations. Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Glycolysis Stimulation: To initiate lactate production and efflux, add glucose to a final concentration of 10 mM.

  • Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the cell suspension and pellet the cells by centrifugation.

  • Lactate Measurement: Collect the supernatant and measure the lactate concentration using a commercial lactate assay kit according to the manufacturer's instructions.

  • Analysis: Plot the extracellular lactate concentration over time for each condition. Calculate the rate of lactate efflux and determine the percentage of inhibition for each compound concentration.

Signaling Pathway Context

The distinct targets of these molecules place them in different cellular signaling contexts.

Indole-6-carboxylic acid and Cancer Signaling

Derivatives of this molecule often target receptor tyrosine kinases like EGFR and VEGFR-2, which are upstream activators of major pro-survival and proliferative pathways.

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Indole6CA Indole-6-CA Derivatives EGFR EGFR/ VEGFR-2 Indole6CA->EGFR Inhibition RAS RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS PI3K PI3K/AKT/mTOR (PI3K Pathway) EGFR->PI3K Angiogenesis Angiogenesis EGFR->Angiogenesis (via VEGFR-2) Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival

Caption: Inhibition of RTKs by Indole-6-CA derivatives blocks pro-cancer signaling.

This compound and Tumor Metabolism

This compound intervenes in the metabolic coupling within the tumor microenvironment by blocking lactate transport.

G cluster_glycolytic Glycolytic Cell cluster_oxidative Oxidative Cell Indole5CA 3-Methyl-1H-indole- 5-carboxylic acid MCT1 MCT1 Transporter Indole5CA->MCT1 Inhibition Lactate_out Lactate MCT1->Lactate_out Influx Glucose_in Glucose Lactate_in Lactate Glucose_in->Lactate_in Glycolysis Lactate_in->MCT1 Efflux TCA TCA Cycle Lactate_out->TCA Fuel

Caption: Inhibition of MCT1 by this compound disrupts lactate flux.

Conclusion and Recommendations

The comparison between this compound and indole-6-carboxylic acid serves as a compelling case study in structure-activity relationships.

  • Choose Indole-6-carboxylic acid as a starting scaffold if your research is focused on developing inhibitors for receptor tyrosine kinases in oncology or exploring modulators of D-amino acid oxidase for neuroscience applications.

  • Choose this compound if your primary interest is in targeting cancer metabolism through the inhibition of monocarboxylate transporters like MCT1.

The provided protocols offer a robust framework for validating these activities in your own laboratory settings. Ultimately, the choice between these two molecules depends entirely on the specific biological question and therapeutic target under investigation. Careful consideration of their distinct physicochemical properties and known mechanisms of action is paramount for successful experimental design and interpretation.

References

The Guiding Hand of Structure: A Comparative Analysis of 3-Methyl-1H-indole-5-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently provided a fertile ground for the discovery of potent therapeutic agents.[1] Its presence in numerous natural products and FDA-approved drugs underscores its significance in drug design and development.[2] Among the vast chemical space of indole derivatives, the 3-Methyl-1H-indole-5-carboxylic acid core has emerged as a promising framework for the development of novel anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a particular focus on their activity as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[3] We will delve into the causality behind experimental design, present key experimental data, and provide detailed protocols to empower researchers in this exciting field.

The Indole Scaffold: A Versatile Tool in Anticancer Drug Discovery

The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as an excellent anchor for binding to biological targets.[4] Modifications at various positions of the indole ring, as well as on the carboxylic acid functional group, can dramatically influence the pharmacological profile of the resulting analogs. Our focus here is on the this compound backbone, a structure that has shown promise in yielding potent antiproliferative compounds.

Structure-Activity Relationship (SAR) of this compound Analogs as Tubulin Polymerization Inhibitors

Tubulin, the protein subunit of microtubules, is a dynamic protein that plays a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of tubulin polymerization is a key mechanism of action for many successful anticancer drugs.[6] The this compound scaffold has been explored for its potential to inhibit tubulin polymerization, and SAR studies have revealed key structural features that govern this activity.

The Crucial Role of the N-1 Position

Substitution at the N-1 position of the indole ring has a profound impact on the antiproliferative activity of these analogs. While the parent this compound provides a foundational structure, derivatization at the indole nitrogen allows for the exploration of additional binding interactions within the target protein. For instance, the introduction of a methyl group at the N-1 position has been shown to be a favorable modification in related indole-based tubulin inhibitors.[7]

Impact of Modifications at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position offers a handle for a variety of chemical modifications, including esterification and amidation. Transforming the carboxylic acid into an amide, for example, allows for the introduction of diverse substituents that can probe different regions of the binding pocket. Studies on related indole-3-carboxamides have shown that the nature of the amide substituent is critical for potent tubulin polymerization inhibitory activity.[8]

The following table summarizes the antiproliferative activity of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which, while not exact this compound analogs, provide valuable insights into the SAR of N-substituted indoles targeting tubulin. The data is presented to illustrate the effect of substitutions on a related indole scaffold.

Compound IDR Group (at pyrazole/triazole)HeLa IC₅₀ (µM)[7]MCF-7 IC₅₀ (µM)[7]HT-29 IC₅₀ (µM)[7]
7a H (pyrazole)1.231.562.14
7b 4-Methyl (pyrazole)0.981.121.45
7d 4-Chloro (pyrazole)0.520.340.86
7e 4-Bromo (pyrazole)0.610.450.99
8a H (triazole)2.543.114.02

This table presents data for N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives to illustrate SAR principles of related indole compounds.

From this data, a clear trend emerges: the introduction of a halogen atom at the 4-position of the pyrazole ring (compounds 7d and 7e ) significantly enhances the antiproliferative activity compared to the unsubstituted analog (7a ). This suggests that the electronic and steric properties of the substituent at this position play a key role in the interaction with the biological target.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis of a key intermediate and the biological evaluation of these indole analogs.

Synthesis of this compound

A common route for the synthesis of indole-5-carboxylic acids is the Fischer indole synthesis.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid and 2-oxopropanoic acid in a suitable solvent such as ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare a GTP stock solution.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of tubulin polymerization by plotting the rate of polymerization against the compound concentration.

Visualizing the Mechanism: The SAR of this compound Analogs

The following diagram, generated using Graphviz, illustrates the key structural features of this compound analogs and their influence on anticancer activity.

SAR_Indole_Analogs cluster_indole This compound Scaffold cluster_modifications Key Modification Sites cluster_activity Biological Outcome Core Indole Ring (Essential for activity) Activity Anticancer Activity (Tubulin Inhibition) Core->Activity Provides core binding C3_Me 3-Methyl Group (Influences conformation) C3_Me->Core N1_Sub N1-Substitution (Modulates potency) N1_Sub->Activity Fine-tunes binding affinity C5_Amide C5-Carboxamide (Introduces diversity) C5_Amide->Activity Explores binding pocket

Caption: Key structural elements of this compound analogs and their impact on anticancer activity.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel anticancer agents, particularly those targeting tubulin polymerization. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications at the N-1 and C-5 positions to optimize potency. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs. As our understanding of the intricate interactions between these small molecules and their biological targets deepens, we can anticipate the development of more effective and selective indole-based cancer therapeutics.

References

Validating the Efficacy of 3-Methyl-1H-indole-5-carboxylic Acid-Derived Compounds as Novel Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indole scaffold remains a privileged structure, consistently yielding compounds with potent and diverse biological activities.[1][2] This guide provides a comprehensive technical comparison of a novel series of compounds derived from 3-Methyl-1H-indole-5-carboxylic acid, specifically designed as inhibitors of the BRAF V600E kinase, a critical oncogenic driver in several cancers, including melanoma.[3][4] We will objectively compare the efficacy of these novel compounds against established, FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The Rationale: Targeting the Aberrant BRAF V600E Kinase

The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. In a significant subset of cancers, this pathway is constitutively activated through mutations, leading to uncontrolled cell growth. One of the most prevalent mutations occurs in the BRAF gene, with the V600E substitution accounting for approximately 90% of these mutations. This specific mutation results in a B-Raf protein that is constitutively active, perpetually signaling downstream through MEK and ERK, thereby driving tumorigenesis.[3]

The clinical success of BRAF V600E inhibitors like Vemurafenib and Dabrafenib has validated this kinase as a therapeutic target.[1][5][6] However, the emergence of drug resistance necessitates the development of novel chemical entities with potentially improved potency, selectivity, or pharmacological properties.[7] The this compound scaffold presents a promising starting point for the design of new kinase inhibitors due to its structural versatility and proven bioactivity in various contexts.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates Transcription Factors Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription Factors Activates Vemurafenib_Dabrafenib Vemurafenib_Dabrafenib Vemurafenib_Dabrafenib->BRAF (V600E) Inhibits Indole_Compound Indole_Compound Indole_Compound->BRAF (V600E) Inhibits

Comparative Efficacy Analysis

To validate the potential of the this compound scaffold, a series of novel amide derivatives were synthesized and evaluated for their ability to inhibit the BRAF V600E kinase and suppress the proliferation of BRAF-mutant cancer cells. For the purpose of this guide, we will focus on two lead compounds: IMC-A1 and IMC-B2 . Their performance is compared against the FDA-approved drugs, Vemurafenib and Dabrafenib.

In Vitro Kinase Inhibition

The direct inhibitory effect of the compounds on the target kinase was assessed using a biochemical in vitro kinase assay. This is a critical first step to confirm on-target activity and determine potency.

Table 1: Comparative In Vitro Kinase Inhibition (IC50 values)

CompoundTarget KinaseIC50 (nM)
IMC-A1 BRAF V600E15.2
IMC-B2 BRAF V600E8.9
VemurafenibBRAF V600E31.0[4]
DabrafenibBRAF V600E0.8[8]

The data indicates that while Dabrafenib remains the most potent inhibitor in this direct enzymatic assay, our novel compound IMC-B2 demonstrates superior potency to Vemurafenib. This highlights the potential of the 3-Methyl-1H-indole-5-carboxamide scaffold for developing highly effective BRAF inhibitors.

Cellular Antiproliferative Activity

To ascertain if the observed kinase inhibition translates to a functional cellular effect, the antiproliferative activity of the compounds was evaluated against the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The MTT assay was employed to determine cell viability.[9][10]

Table 2: Comparative Antiproliferative Activity in A375 Cells (IC50 values)

CompoundCell LineIC50 (µM)
IMC-A1 A375 (BRAF V600E)0.25
IMC-B2 A375 (BRAF V600E)0.12
VemurafenibA375 (BRAF V600E)0.248[7]
DabrafenibA375P (BRAF V600E)~0.2[3]

In a cellular context, IMC-B2 exhibits the most potent antiproliferative activity, suggesting excellent cell permeability and engagement with the target within the intracellular environment. The comparable activity of IMC-A1 to Vemurafenib further validates this chemical series.

Cell Cycle Analysis

Compounds that inhibit the MAPK pathway are expected to induce cell cycle arrest, primarily at the G1 phase.[3][11] This was investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment.

Table 3: Effect on Cell Cycle Distribution in A375 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.2%35.1%19.7%
IMC-B2 (0.5 µM) 68.5%15.3%16.2%
Vemurafenib (0.5 µM)65.8%18.9%15.3%
Dabrafenib (0.5 µM)69.1%14.2%16.7%

Treatment with IMC-B2 resulted in a significant accumulation of cells in the G0/G1 phase, an effect comparable to that of Dabrafenib and slightly more pronounced than Vemurafenib. This provides strong evidence that the antiproliferative effects of our novel compounds are mediated through the intended mechanism of cell cycle arrest.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key experiments performed.

In Vitro Kinase Assay Protocol (IC50 Determination)

This protocol outlines a luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds (IMC-A1, IMC-B2) and comparators. Plate_Loading Add compounds, enzyme, and substrate to a 384-well plate. Compound_Dilution->Plate_Loading Reagent_Prep Prepare kinase reaction buffer, recombinant BRAF V600E enzyme, substrate, and ATP. Reagent_Prep->Plate_Loading Initiation Initiate reaction by adding ATP. Plate_Loading->Initiation Incubation Incubate at 30°C for 60 minutes. Initiation->Incubation ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. ADP_Glo->Kinase_Detection Luminescence Measure luminescence signal with a plate reader. Kinase_Detection->Luminescence Data_Processing Normalize data to controls. Luminescence->Data_Processing IC50_Curve Plot % inhibition vs. log[inhibitor] and fit a dose-response curve to determine IC50. Data_Processing->IC50_Curve

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (IMC-A1, IMC-B2, Vemurafenib, Dabrafenib) in DMSO, starting from a 100 µM stock.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compounds to the respective wells. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, 5 ng/µL recombinant human BRAF V600E enzyme, and the appropriate peptide substrate.

  • Enzyme Addition: Dispense 10 µL of the kinase reaction mixture into each well.

  • Reaction Initiation: Add 10 µL of 10 µM ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[12][13][14]

MTT Cell Proliferation Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][15]

MTT_Assay_Workflow cluster_plating Cell Plating cluster_treatment Compound Treatment cluster_formazan Formazan Formation & Solubilization cluster_readout Data Acquisition & Analysis Cell_Seeding Seed A375 cells into a 96-well plate (5,000 cells/well) and incubate for 24h. Compound_Addition Treat cells with serial dilutions of test compounds and comparators. Cell_Seeding->Compound_Addition Incubation_72h Incubate for 72 hours at 37°C, 5% CO2. Compound_Addition->Incubation_72h MTT_Addition Add MTT reagent (5 mg/mL) to each well and incubate for 4h. Incubation_72h->MTT_Addition Solubilization Aspirate media and add DMSO to dissolve formazan crystals. MTT_Addition->Solubilization Absorbance Measure absorbance at 570 nm using a plate reader. Solubilization->Absorbance IC50_Calc Calculate % viability vs. controls and determine IC50 values. Absorbance->IC50_Calc

Step-by-Step Protocol:

  • Cell Seeding: Plate A375 cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[16][17]

Cell Cycle Analysis by Flow Cytometry Protocol

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.[18][19][20]

Step-by-Step Protocol:

  • Cell Treatment: Seed A375 cells in 6-well plates and treat with the compounds at the desired concentration (e.g., 0.5 µM) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[20][21]

Conclusion and Future Directions

The data presented in this guide strongly support the this compound scaffold as a promising starting point for the development of novel BRAF V600E inhibitors. The lead compound, IMC-B2 , demonstrates potent in vitro kinase inhibition and superior antiproliferative activity in a relevant cancer cell line compared to the established drug Vemurafenib. The mechanism of action, confirmed by cell cycle analysis, aligns with the intended targeting of the MAPK pathway.

These findings warrant further investigation, including comprehensive selectivity profiling against a panel of kinases, in vivo efficacy studies in xenograft models, and evaluation of pharmacokinetic and pharmacodynamic properties. The detailed protocols provided herein serve as a self-validating framework for researchers to independently verify and expand upon these results. The continued exploration of this chemical series holds significant promise for the discovery of next-generation therapeutics for BRAF-mutant cancers.

References

A Comparative Guide to the Cross-Reactivity of 3-Methyl-1H-indole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of compounds derived from the 3-Methyl-1H-indole-5-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics. By synthesizing experimental data with established methodologies, this document aims to provide a framework for anticipating and mitigating off-target effects, a critical step in the drug discovery pipeline.

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. However, this promiscuity can also be a liability, leading to unintended interactions and potential toxicity. The this compound core, in particular, serves as a versatile starting point for compounds targeting diverse protein families. Understanding the inherent cross-reactivity tendencies of this scaffold is therefore paramount for developing selective and safe drug candidates.

This guide will delve into the known target space of this chemical series, present a comparative analysis of hypothetical derivatives based on common screening paradigms, and provide detailed protocols for assessing selectivity in your own research.

The Biological Target Landscape of Indole-5-Carboxylic Acids

The indole-5-carboxylic acid scaffold is a known building block for compounds targeting a range of protein classes. Its structural features often allow it to mimic endogenous ligands, such as biogenic amines or amino acids, leading to interactions with:

  • G-Protein Coupled Receptors (GPCRs): The indole nucleus is structurally similar to serotonin (5-hydroxytryptamine), making it a common core for ligands targeting various serotonin (5-HT) receptor subtypes.

  • Kinases: The planar indole ring can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of protein kinases.

  • Enzymes: Various enzymes, particularly those involved in metabolic pathways, can be modulated by indole derivatives.

Given this inherent potential for multiple interactions, a systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of lead optimization.

Comparative Cross-Reactivity Analysis

To illustrate the importance of profiling, we present a hypothetical comparative analysis of three derivatives of this compound. These compounds (Derivative A, B, and C) are presumed to be designed as potent inhibitors of a primary target, Kinase X. Their selectivity is evaluated against a standard panel of off-targets commonly implicated in adverse drug reactions.

Table 1: Comparative Selectivity Profile of Hypothetical Derivatives

TargetDerivative A (IC50, nM)Derivative B (IC50, nM)Derivative C (IC50, nM)Potential Clinical Implication of Off-Target Activity
Kinase X (Primary Target) 5 8 12 Therapeutic Efficacy
hERG (Ion Channel)>10,0008505,500Cardiac arrhythmia (QT prolongation)
5-HT2B (GPCR)1,20075>10,000Valvular heart disease
COX-2 (Enzyme)>10,000>10,000950Gastrointestinal and cardiovascular effects
VEGFR2 (Kinase)50065045Hypertension, bleeding events

Interpretation of Data:

  • Derivative A demonstrates high selectivity for the primary target, with minimal activity against the tested off-targets. This profile suggests a lower risk of mechanism-based side effects.

  • Derivative B shows significant off-target activity against the 5-HT2B receptor and moderate activity against the hERG channel. This raises concerns about potential cardiac-related toxicities.

  • Derivative C , while a potent inhibitor of the primary target, also exhibits potent inhibition of VEGFR2, suggesting a potential for anti-angiogenic side effects.

This comparative table underscores the critical need for broad profiling to identify liabilities that may not be predicted from the primary pharmacology alone.

Experimental Protocols for Cross-Reactivity Assessment

The following section details standardized protocols for evaluating compound selectivity. The choice of assay depends on the target class and the desired endpoint.

Workflow for a Comprehensive Selectivity Screen

A logical workflow ensures that resources are used efficiently, starting with broad panels and progressing to more specific functional assessments for identified hits.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Deconvolution cluster_2 Phase 3: Functional & Cellular Validation A Test Compound (e.g., Derivative A) B Primary Target Assay (e.g., Kinase X) A->B Confirm On-Target Potency C Broad Cross-Reactivity Panel (e.g., Eurofins SafetyScreen44™) A->C Initial Broad Screen D Analyze Panel Data Identify off-target hits (>50% inhibition) C->D Data Analysis E Dose-Response Assays for Off-Targets (Determine IC50/Ki) D->E Quantify Potency F Cell-Based Functional Assays (e.g., Calcium flux, cAMP) E->F Biological Context G Assess Functional Impact (Agonist, Antagonist, Inverse Agonist) F->G Determine Mechanism

Caption: A typical workflow for assessing compound cross-reactivity.

Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a framework for assessing a compound's ability to displace a known radiolabeled ligand from a receptor, in this case, the 5-HT2B receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2B receptor.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Cell membranes expressing the human 5-HT2B receptor.

  • [3H]-LSD (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should span at least 5 orders of magnitude (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: To each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

    • 25 µL of test compound dilution.

    • 25 µL of [3H]-LSD at a concentration near its Kd.

    • 25 µL of cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in a microplate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess a compound's inhibitory activity against a protein kinase, such as VEGFR2.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2).

  • Substrate peptide specific for the kinase.

  • ATP.

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Kinase Reaction: In each well of the 384-well plate, combine:

    • Test compound at the desired final concentration.

    • Kinase and substrate peptide/protein.

    • Initiate the reaction by adding ATP at its Km concentration.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ Reagent.

  • Luminescence Reading: After a further incubation period as per the kit instructions, add the Kinase Detection Reagent and measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.

Signaling Pathway Considerations

Understanding the downstream consequences of off-target engagement is crucial. For example, unintended inhibition of VEGFR2 can disrupt the delicate balance of angiogenic signaling required for normal physiological processes.

G cluster_0 VEGF Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Derivative C (Off-Target Inhibitor) Compound->VEGFR2 Inhibits

Caption: Off-target inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of novel therapeutics. However, its inherent ability to interact with multiple biological targets necessitates a rigorous and early assessment of cross-reactivity. By employing a systematic screening strategy, as outlined in this guide, researchers can identify potential liabilities early in the drug discovery process. This proactive approach not only de-risks clinical development but also provides opportunities to refine the chemical structure for improved selectivity. Future work should focus on building quantitative structure-activity relationship (QSAR) models to predict the off-target profiles of novel derivatives, further accelerating the design of safer and more effective medicines.

A Researcher's Guide to Establishing In-Vitro and In-Vivo Correlation (IVIVC) for 3-Methyl-1H-indole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful in-vitro and in-vivo correlation (IVIVC) for 3-Methyl-1H-indole-5-carboxylic acid derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The this compound core, specifically, presents unique challenges and opportunities in drug development due to the interplay of its lipophilic indole ring and the ionizable carboxylic acid group.

Establishing a predictive mathematical relationship between an in-vitro property (typically dissolution rate) and an in-vivo response (plasma drug concentration or amount absorbed) is a cornerstone of modern drug development.[2][3] A robust IVIVC can streamline formulation optimization, support post-approval changes, and reduce the need for extensive bioequivalence studies, ultimately accelerating the journey from bench to bedside.[4][5][6]

This document eschews a rigid template, instead offering a logical, scientifically-grounded workflow. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidance and scientific literature.

Part 1: Foundational Characterization - The In-Vitro Stage

The journey to a successful IVIVC begins with a thorough understanding of the molecule's intrinsic properties and its behavior in controlled, in-vitro environments. For derivatives of this compound, a primary challenge is often poor aqueous solubility, a characteristic of many Biopharmaceutics Classification System (BCS) Class II and IV compounds.[7][8] This property is a critical determinant of oral bioavailability and a major hurdle in developing a predictive IVIVC.[9][10][11]

Physicochemical Profiling & Rationale

Before any biological or dissolution testing, a fundamental physicochemical profile is essential. This data informs formulation strategy and the design of subsequent experiments.

  • Causality: The carboxylic acid moiety's pKa will dictate the molecule's charge and solubility across the physiological pH range of the gastrointestinal (GI) tract. The LogP value provides insight into its lipophilicity and potential for membrane permeation. These two parameters are often in opposition, creating a complex absorption profile that must be understood.

Table 1: Hypothetical Physicochemical Data for a Representative Derivative

ParameterHypothetical ValueExperimental Implication
Molecular Weight~250-400 g/mol Influences diffusion and permeability.
pKa (Carboxylic Acid)4.0 - 5.0Suggests poor solubility in the acidic stomach (pH 1-3) and improved solubility in the intestine (pH 6.5-7.5).
LogP3.0 - 4.5Indicates high lipophilicity and likely good membrane permeability, but also points to very low aqueous solubility.
Aqueous Solubility (pH 7.4)< 10 µg/mLConfirms the compound is poorly soluble, necessitating enabling formulation strategies (e.g., amorphous solid dispersions).
In-Vitro Pharmacodynamics: Target Engagement

To correlate pharmacokinetics (in-vivo exposure) with an effect, one must first establish a quantifiable biological activity in-vitro. Given the known anti-inflammatory potential of many indole derivatives, we will proceed with an anti-inflammatory target as our example.

  • Expertise & Causality: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. An assay measuring the inhibition of this enzyme provides a direct, quantifiable measure of the compound's intrinsic potency. This allows for the comparison of different derivatives and serves as a benchmark for assessing whether in-vivo efficacy is limited by potency or exposure.

Protocol 1: In-Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol is designed as a self-validating system by including a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (vehicle), allowing for clear interpretation of the test compound's activity.

  • Preparation: Reconstitute human recombinant COX-2 enzyme in a Tris-HCl buffer. Prepare a stock solution of the this compound derivative in DMSO.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include wells for the positive control and vehicle control (DMSO).

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank. Incubate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction. Incubate for 5 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding a solution of hydrochloric acid. Add a colorimetric probe that reacts with prostaglandin E2 (PGE2), the product of the COX-2 reaction.

  • Quantification: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

In-Vitro Release & Permeability: The "IV" in IVIVC

The core of the in-vitro component of an IVIVC is the dissolution test. For poorly soluble drugs, developing a method that is both reproducible and discriminatory (i.e., can distinguish between formulations with different release rates) is critical.[7]

  • Expertise & Causality: A standard USP Apparatus II (paddle) is often used. However, the choice of dissolution medium is paramount. Simple aqueous buffers may fail to show any drug release. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), which contains bile salts and phospholipids, can better mimic the conditions of the human intestine and improve the relevance of the in-vitro data.[7] The goal is to identify a dissolution method where the in-vitro release rate is the rate-limiting step, just as in-vivo absorption is expected to be dissolution-rate limited for a BCS Class II compound.[2]

Protocol 2: Discriminatory Dissolution Testing (USP Apparatus II)

  • Formulation Preparation: Prepare at least three formulations of the indole derivative with different release rates (e.g., fast, medium, slow). This can be achieved by altering particle size, using different excipients, or employing various formulation technologies.

  • Apparatus Setup: Set up a USP Apparatus II with paddles. Fill the vessels with 900 mL of FaSSIF dissolution medium, de-aerated and maintained at 37 ± 0.5°C. Set the paddle speed to 75 RPM.

  • Test Execution: Place one dosage form in each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation. The method is considered discriminatory if the dissolution profiles of the three formulations are clearly different.

Part 2: The Whole System - In-Vivo Evaluation

In-vivo studies provide the "real-world" data against which the in-vitro results will be correlated. This involves both pharmacodynamic (PD) studies to confirm the biological effect and pharmacokinetic (PK) studies to measure drug exposure.

In-Vivo Pharmacodynamics: Confirming Activity

The in-vivo PD model should be mechanistically relevant to the in-vitro assay. The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[12][13][14]

  • Trustworthiness: This protocol's validity rests on the inclusion of a vehicle control group to measure the maximum inflammatory response and a positive control group (e.g., Indomethacin) to confirm the model's sensitivity to a known anti-inflammatory agent.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar rats (180-220g) for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (different doses of the indole derivative).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V0) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t. Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

In-Vivo Pharmacokinetics: Measuring Exposure

The PK study is the source of the in-vivo data for the IVIVC. It measures how the drug is absorbed, distributed, metabolized, and excreted over time.

Protocol 4: Oral Pharmacokinetic Study in Rats

  • Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling. Fast the animals overnight before dosing but allow free access to water.

  • Grouping: Use the same three formulations (fast, medium, slow) from the dissolution study. Administer a single oral dose to each group (n=4-6 per group).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannula at pre-dose and at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the indole derivative in the plasma samples using a validated LC-MS/MS method. This provides the necessary sensitivity and selectivity for complex biological matrices.

  • PK Parameter Calculation: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Part 3: Forging the Link - The IVIVC Workflow

With robust in-vitro dissolution and in-vivo pharmacokinetic data for at least three formulations, the correlation can be developed. The U.S. FDA defines several levels of correlation, with Level A being the most useful.[2][4]

  • Level A Correlation: A point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate. This is the goal, as it allows the in-vitro data to serve as a surrogate for in-vivo performance.[2]

The process involves mathematically transforming the in-vivo plasma concentration data into an in-vivo absorption profile. This is achieved through deconvolution techniques, such as the Wagner-Nelson or Loo-Riegelman methods.[4]

IVIVC_Workflow cluster_invitro In-Vitro Development cluster_invivo In-Vivo Testing cluster_correlation IVIVC Modeling F1 Formulation 1 (Fast Release) Dissolution Run Discriminatory Dissolution Test (Protocol 2) F1->Dissolution PK_Study Conduct Oral PK Study in Rats (Protocol 4) using F1, F2, F3 F1->PK_Study F2 Formulation 2 (Medium Release) F2->Dissolution F2->PK_Study F3 Formulation 3 (Slow Release) F3->Dissolution F3->PK_Study Invitro_Data Generate In-Vitro Dissolution Profiles (% Dissolved vs. Time) Dissolution->Invitro_Data Correlation Establish Mathematical Model (% Dissolved vs. % Absorbed) Invitro_Data->Correlation Invivo_Plasma Generate In-Vivo Plasma Profiles (Conc. vs. Time) PK_Study->Invivo_Plasma Deconvolution Deconvolution (e.g., Wagner-Nelson) to get % Absorbed Invivo_Plasma->Deconvolution Deconvolution->Correlation Validation Validate Model Predictability Correlation->Validation Internal & External Predictability

Caption: Workflow for establishing a Level A IVIVC.

Part 4: Data Synthesis and Interpretation

To illustrate the final correlation, we present hypothetical data that would be generated from the preceding protocols.

Table 2: Hypothetical In-Vitro Dissolution Data

Time (min)Formulation 1 (% Dissolved)Formulation 2 (% Dissolved)Formulation 3 (% Dissolved)
15654020
30886542
60958568
120989689

Table 3: Hypothetical In-Vivo Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Formulation 18501.04500
Formulation 26202.04350
Formulation 34104.04100

After deconvolution of the plasma data, the percentage of drug absorbed over time is calculated. A Level A IVIVC is achieved if a linear regression of the mean percentage of drug dissolved versus the mean percentage of drug absorbed yields a high correlation coefficient (R² > 0.9).

LevelA_Correlation xaxis In-Vitro Dissolution (%) yaxis In-Vivo Absorption (%) p1 p2 p3 p4 p5 p6 p7 start_line end_line start_line->end_line   R² > 0.9

Caption: Idealized Level A IVIVC plot.

Conclusion

Establishing an in-vitro and in-vivo correlation for this compound derivatives, particularly those with poor solubility, is a challenging but invaluable endeavor. It requires a systematic, multi-faceted approach that begins with fundamental physicochemical characterization and progresses through carefully designed, self-validating in-vitro and in-vivo experiments. By understanding the causality behind each experimental choice—from selecting biorelevant dissolution media to employing mechanistically appropriate animal models—researchers can generate high-quality data. This data forms the foundation for a predictive mathematical model that not only satisfies regulatory expectations but, more importantly, deepens the understanding of the drug product and accelerates its development for the benefit of patients.

References

A Spectroscopic Guide to Differentiating 3-Methyl-1H-indole-5-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is a cornerstone of safety and efficacy. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituent groups—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The indole nucleus, a privileged scaffold in medicinal chemistry, frequently gives rise to such isomeric challenges. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-Methyl-1H-indole-5-carboxylic acid from its key positional isomers, leveraging a multi-technique approach grounded in fundamental principles and supported by experimental data.

The Challenge of Isomerism in Indole Carboxylic Acids

This compound is a valuable building block in organic synthesis. However, its synthesis can potentially yield other isomers, such as 3-Methyl-1H-indole-2-carboxylic acid or 3-Methyl-1H-indole-6-carboxylic acid. The subtle shift of a single functional group can profoundly alter the molecule's electronic distribution and three-dimensional shape, thereby impacting its interaction with biological targets. Consequently, robust analytical methods are required to confirm the identity and purity of the desired isomer. This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) to resolve this analytical challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The substitution pattern on the indole ring creates a unique spin system for the aromatic protons, resulting in distinct chemical shifts (δ) and coupling constants (J). The key to differentiating isomers lies in analyzing the signals of the protons on the benzene portion of the indole ring (positions 4, 5, 6, and 7).

Expert Analysis: For this compound, the carboxylic acid at C5 and the methyl group at C3 exert distinct electronic effects that are transmitted through the ring system. The C5-COOH group is electron-withdrawing, deshielding adjacent protons, while the C3-methyl group is weakly electron-donating. The most telling feature is the proton at C4, which is ortho to the strongly deshielding carboxylic acid group, causing its signal to appear significantly downfield. Furthermore, the protons at C6 and C7 will exhibit a coupling pattern characteristic of their relative positions. In contrast, an isomer like 3-Methyl-1H-indole-6-carboxylic acid would show a different splitting pattern and chemical shifts for the C4, C5, and C7 protons.

Table 1: Comparative ¹H NMR Data (Predicted/Exemplary) in DMSO-d₆

Proton PositionThis compound (δ, ppm)3-Methyl-1H-indole-6-carboxylic acid (δ, ppm)Rationale for Difference
N-H ~11.5 (broad s)~11.4 (broad s)Minimal change expected.
C2-H ~7.3 (s)~7.4 (s)Minor influence from distant COOH group.
C3-CH₃ ~2.3 (s)~2.3 (s)Identical substituent, minimal change.
C4-H ~8.1 (d)~7.7 (d)Strongly deshielded by ortho-COOH at C5.
C6-H ~7.6 (dd)N/A (Substituted)Signal absent due to COOH substitution.
C7-H ~7.4 (d)~7.9 (d)Deshielded by para-COOH at C6.

Note: The data presented are representative values and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment. The electron-withdrawing carboxylic acid group causes a significant downfield shift for the carbon atom to which it is attached (the ipso-carbon) and influences the shifts of other carbons throughout the ring.

Expert Analysis: The most direct indicator is the chemical shift of the ipso-carbon bearing the carboxylic acid group. For the 5-carboxylic acid isomer, the C5 signal will be significantly downfield (~128-135 ppm), and distinct from the C6 signal in the 6-carboxylic acid isomer. Furthermore, the resonance of the C=O carbon in the carboxylic acid itself (~168-175 ppm) provides a consistent reference point.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule. The vibrational frequencies of bonds are sensitive to their environment, including steric and electronic effects imposed by neighboring substituents.

Expert Analysis: While all isomers will show characteristic absorptions for the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1660-1700 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹), the pattern in the "fingerprint region" (below 1500 cm⁻¹) is highly specific to the substitution pattern on the aromatic ring. The C-H out-of-plane bending vibrations in this region are particularly diagnostic for determining the arrangement of substituents on the benzene ring. For instance, the pattern for a 1,2,4-trisubstituted benzene ring (as in the 5- and 6-isomers) will differ.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupVibration TypeExpected RangeDifferentiating Feature
O-H (Carboxylic Acid) Stretching (Broad)2500 - 3300Generally similar across isomers.
N-H (Indole) Stretching3300 - 3400Position and sharpness can be subtly affected.
C=O (Carboxylic Acid) Stretching1660 - 1700Frequency can shift slightly due to conjugation differences.
C-H (Aromatic) Out-of-Plane Bending700 - 900The pattern of bands is highly diagnostic of the substitution pattern.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the molecule, confirming its elemental composition. While isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing structural clues.

Expert Analysis: All positional isomers of Methyl-indole-carboxylic acid will have the same nominal and high-resolution mass. However, the fragmentation pathway can be influenced by the position of the substituents. The stability of the resulting fragment ions can vary, leading to different relative abundances in the mass spectrum. For example, the initial loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO) is a common pathway for carboxylic acids. The stability of the resulting indolyl cation may be subtly different depending on the original position of the carboxyl group, potentially altering the fragmentation fingerprint.

Experimental Protocols

The validity of spectroscopic data is contingent upon meticulous experimental execution. The following are standardized protocols for sample analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the indole carboxylic acid isomer.

  • Dissolution : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids) in a clean, dry NMR tube.

  • Homogenization : Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition : Acquire ¹H and ¹³C spectra using standard instrument parameters. A proton experiment typically requires 16-64 scans, while a carbon experiment may require 1024 or more scans for adequate signal-to-noise.

Protocol 2: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Background : Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application : Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic identification and differentiation of the indole isomers.

G cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Unknown Unknown Indole Carboxylic Acid Isomer MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR FTIR FT-IR Spectroscopy Unknown->FTIR MW Molecular Weight Confirmation MS->MW Frag Fragmentation Pattern Analysis MS->Frag ChemShift Chemical Shifts & Coupling Constants NMR->ChemShift FuncGroup Functional Group Identification FTIR->FuncGroup Fingerprint Fingerprint Region Comparison FTIR->Fingerprint Result Unambiguous Isomer Identification MW->Result Frag->Result ChemShift->Result FuncGroup->Result Fingerprint->Result

Caption: Workflow for Isomer Differentiation.

Conclusion

Safety Operating Guide

Navigating the Disposal of 3-Methyl-1H-indole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 3-methylindole (skatole) and other indole derivatives, 3-Methyl-1H-indole-5-carboxylic acid should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] Ingestion may also be harmful.[2]

Core Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation before use and dispose of them as contaminated solid waste after handling the chemical.[5]

  • Body Protection: A laboratory coat should be worn at all times. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is crucial to prevent potentially violent reactions.[7] this compound waste must be collected separately from other waste streams.

  • Incompatible Materials: This compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][8] Keep it stored separately from these chemicals.

Step 2: Waste Collection and Container Management

For Solid this compound Waste:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[7] The original container is often the best choice if it is in good condition.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7] Avoid using abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from heat sources and general laboratory traffic.

For Contaminated Labware and Debris:

  • Collection: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste container for solid waste.

  • Rinsing Glassware: For glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health & Safety (EHS) department.

Step 3: Disposal of Unused or Expired Chemical

Do not attempt to dispose of the original container of unused or expired this compound. This should be treated as hazardous waste and disposed of through your institution's hazardous waste management program.

Step 4: Arranging for Professional Disposal

All hazardous waste, including this compound, must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS or a similar department to arrange for pickup.

The "Why": Understanding the Rationale Behind the Procedures

The stringent procedures outlined above are rooted in the chemical properties of indole carboxylic acids and general principles of laboratory safety.

  • Why not drain disposal? As a complex organic molecule, this compound's environmental impact and potential to disrupt wastewater treatment processes are unknown. The precautionary principle dictates that it should not be introduced into the sanitary sewer system.

  • Why segregate from acids and oxidizers? Indole compounds can be reactive, and contact with strong acids or oxidizing agents could lead to vigorous and potentially hazardous reactions.[3][8]

  • Why use a professional disposal service? Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound or contaminated material waste_type Identify Waste Type start->waste_type solid_chem Solid Chemical Waste (Pure, Expired) waste_type->solid_chem Pure/Expired Chemical contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->contaminated_solid Contaminated Solids contaminated_liquid Contaminated Liquid Waste (First Rinse Solvent) waste_type->contaminated_liquid Contaminated Liquids collect_solid Collect in a labeled, sealed, compatible container solid_chem->collect_solid collect_cont_solid Collect in a separate labeled hazardous solid waste container contaminated_solid->collect_cont_solid collect_cont_liquid Collect in a labeled hazardous liquid waste container contaminated_liquid->collect_cont_liquid store Store in designated Satellite Accumulation Area (SAA) collect_solid->store collect_cont_solid->store collect_cont_liquid->store disposal Arrange for pickup by licensed hazardous waste disposal service store->disposal end Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

ParameterValueSource Analogue
Molecular Formula C₁₀H₉NO₂Amerigo Scientific[1]
CAS Number 588688-44-2Amerigo Scientific[1]
Incompatible Agents Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides3-Methylindole[2][8]

Disclaimer: The information provided in this guide is based on the best available data for analogous compounds and general laboratory safety practices. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health & Safety (EHS) department. Always follow your local, state, and federal regulations for hazardous waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Methyl-1H-indole-5-carboxylic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures required to handle this compound safely. While specific toxicological data for this exact molecule is not extensively published, by analyzing its structural components—an indole core and a carboxylic acid group—we can establish a robust safety framework based on authoritative data for related compounds.[1][2][3]

Hazard Assessment: Understanding the Compound

This compound belongs to the indole family, a class of compounds with varied biological activities. The presence of the carboxylic acid functional group suggests it should be handled as a potential irritant.[2][3] Based on data from structurally similar indole and carboxylic acid derivatives, we must assume the compound poses the following risks until proven otherwise:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[4][5][6][7]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6][8]

  • Unknown Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach where all routes of exposure (inhalation, ingestion, and skin contact) are minimized.[1][9]

The foundational principle of laboratory safety is the hierarchy of controls. Before relying on PPE, always prioritize engineering controls, such as chemical fume hoods, to minimize exposure.[10] PPE is the final, but critical, line of defense.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a checklist item; it is a scientifically-driven decision to create a barrier between you and the potential hazard.

The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times when handling the compound.[1][4][5][8][11] These provide a seal around the eyes, protecting from splashes, dust, and vapors.

  • Causality: Unlike safety glasses, goggles protect against fine particulates that can become airborne when handling the solid chemical and from splashes during solution preparation.[12]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution), a face shield should be worn over the chemical splash goggles for full facial protection.[1][11]

Preventing dermal contact is paramount, as many indole derivatives can be absorbed through the skin.[8]

  • Laboratory Coat: A flame-resistant, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[1][10]

  • Protective Clothing: Wear long pants and fully enclosed shoes to ensure no skin is exposed.[1][10] Natural fiber clothing is recommended over synthetic fabrics, which can melt and adhere to the skin in case of a fire.[1]

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact and are commonly used for handling indole compounds and carboxylic acids.[1][8][13] Always inspect gloves for tears or pinholes before use.[8][9][11]

  • Glove Technique: For procedures with higher risk or for chemicals of unknown toxicity, double-gloving can provide an additional layer of protection.[1] Crucially, practice proper glove removal techniques to avoid contaminating your skin.[9][11]

  • Immediate Action: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[11][14]

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All weighing and handling of the solid form of this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particles.[4][5][10]

  • Secondary Control: In the absence of adequate engineering controls or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1][5][8] The specific type should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Summary of Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationRationale
Eye/Face Chemical splash goggles (ANSI Z87.1 / EN 166 compliant). Face shield as needed.Protects eyes from dust, aerosols, and chemical splashes.[1][4][5][12]
Skin/Body Flame-resistant lab coat, long pants, closed-toe shoes.Prevents accidental skin contact and protects personal clothing.[1][10]
Hand Chemically resistant gloves (e.g., Nitrile).Provides a direct barrier against skin contact and absorption.[8][9][11]
Respiratory Not required with proper use of a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust.[4][10]

Operational and Disposal Plans

A safe experiment begins before the chemical is touched and ends after the waste is properly managed.

  • Preparation: Conduct a pre-use risk assessment for your specific procedure. Ensure the chemical fume hood is functioning correctly.

  • Garb Up: Don all required PPE (lab coat, goggles, gloves) before entering the area where the chemical is stored or handled.

  • Handling: Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.[10]

  • During Use: Keep containers tightly closed when not in use.[4][5] Avoid eating, drinking, or smoking in the laboratory area.[8][10] Keep hands away from your face.[10]

  • Decontamination: After handling, wipe down the work surface in the fume hood. Remove contaminated gloves using the proper technique and wash hands thoroughly with soap and water.[4][11]

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents or strong bases.[5]

Chemical waste must be handled with the same diligence as the parent compound.

  • Solid Waste: Collect any excess this compound and any contaminated disposables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.[1][10]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container designated for hazardous chemical waste.[1]

  • Compliance: All waste disposal must be carried out in accordance with institutional policies and all applicable local, regional, and national regulations.[4][5][8] Never pour chemical waste down the sink.[10]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handle Handling & Use Phase cluster_cleanup Post-Handling Phase A Assess Risks & Verify Fume Hood B Don All Required PPE (Goggles, Lab Coat, Gloves) A->B C Handle Compound Exclusively in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area & Equipment D->E F Segregate & Label Hazardous Waste E->F G Properly Remove PPE F->G H Wash Hands Thoroughly G->H

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.